Methyl 6-(4-methoxyphenyl)nicotinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
methyl 6-(4-methoxyphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-17-12-6-3-10(4-7-12)13-8-5-11(9-15-13)14(16)18-2/h3-9H,1-2H3 |
InChI Key |
UHVKUGMDQZCLCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Synthesis of Methyl 6-(4-methoxyphenyl)nicotinate via Suzuki-Miyaura Cross-Coupling
Abstract: Methyl 6-(4-methoxyphenyl)nicotinate (CAS 200510-41-4; MW: 243.26 g/mol ) is a critical building block in medicinal chemistry, frequently utilized in the development of peptidomimetics and pharmacologically active molecules such as peripheral vasodilators[1]. This technical whitepaper outlines an optimized, highly efficient synthetic route for this compound starting from methyl 6-chloronicotinate. By leveraging the principles of palladium-catalyzed Suzuki-Miyaura cross-coupling, we detail the mechanistic rationale, component selection, and a self-validating experimental protocol designed for high-yield, scalable production.
Mechanistic Rationale & Pathway
The synthesis of this compound relies on the formation of a new carbon-carbon bond between an electrophilic heteroaryl halide and a nucleophilic organoboron reagent[1]. The 6-position of the nicotinate core is highly electron-deficient due to the inductive and resonance-withdrawing effects of the pyridine nitrogen and the para-disposed methyl ester. This electronic deficiency significantly lowers the activation energy required for the oxidative addition of the robust C-Cl bond to the Pd(0) center, allowing the use of the commercially available chloride rather than the more expensive bromide or iodide derivatives[2].
Catalytic cycle of the Suzuki-Miyaura cross-coupling for this compound.
Reaction Design: Causality & Component Selection
Successful cross-coupling requires precise tuning of the reaction microenvironment. The causality behind our component selection is as follows:
-
The Nucleophile: 4-Methoxyphenylboronic acid is highly electron-rich. While sterically demanding or electron-withdrawing boronic acids can severely depress yields, the electron-donating methoxy group accelerates the transmetalation step, resulting in superior conversion rates[3].
-
The Catalyst & Ligand: While basic Pd(PPh₃)₄ or Pd(OAc)₂ can facilitate the reaction[1], the use of a bidentate ligand like dppf in Pd(dppf)Cl₂ is preferred. The wider "bite angle" of dppf forces the two aryl groups on the Pd(II) intermediate closer together, dramatically accelerating the final reductive elimination step and preventing catalyst deactivation.
-
The Base & Solvent: The addition of an aqueous base (e.g., K₂CO₃ or Cs₂CO₃) is mechanistically obligatory. The base coordinates with the free boronic acid to form an electron-rich, tetrahedral boronate complex
, which is the actual active species required for transmetalation[1]. A biphasic solvent system (1,4-Dioxane/Water) ensures the solubility of both the organic electrophile and the inorganic base.
Table 1: Quantitative Optimization of Suzuki-Miyaura Conditions for 6-Chloronicotinates
| Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| Pd(PPh₃)₄ (5 mol%) | Toluene/H₂O | K₂CO₃ | 90 | 12 | 78 | Standard baseline; moderate reductive elimination rate. |
| Pd(OAc)₂ / PPh₃ | DMF | K₃PO₄ | 120 | 18 | 62 | High temperature led to protodeboronation side-reactions. |
| Pd(dppf)Cl₂ (2 mol%) | 1,4-Dioxane/H₂O | Cs₂CO₃ | 90 | 6 | 94 | Bidentate ligand accelerated C-C bond formation. |
Self-Validating Experimental Protocol
The following methodology is engineered as a self-validating system. Each critical step includes a physical or analytical checkpoint to ensure the integrity of the reaction before proceeding.
Reagents Required:
-
Methyl 6-chloronicotinate (1.0 eq, 10 mmol, 1.71 g)
-
4-Methoxyphenylboronic acid (1.2 eq, 12 mmol, 1.82 g)[2]
-
Pd(dppf)Cl₂ (0.02 eq, 0.2 mmol, 146 mg)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq, 25 mmol, 8.14 g)
-
1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)
Step-by-Step Methodology:
-
Solvent Degassing (Critical Step): Combine 40 mL of 1,4-Dioxane and 10 mL of water in a 100 mL round-bottom flask. Sparge the mixture with Argon gas for 20 minutes.
-
Validation Checkpoint: Failure to degas will result in the rapid oxidation of Pd(0). If the reaction turns from orange to an opaque black suspension within 10 minutes of heating, the catalyst has crashed out as "palladium black."
-
-
Reagent Assembly: Under an Argon atmosphere, add methyl 6-chloronicotinate, 4-methoxyphenylboronic acid, and Cs₂CO₃ to the solvent. Finally, add the Pd(dppf)Cl₂ catalyst.
-
Thermal Activation: Attach a reflux condenser and heat the biphasic mixture to 90 °C with vigorous stirring for 6 hours.
-
Reaction Monitoring: After 4 hours, sample the organic layer and perform Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (3:1).
-
Validation Checkpoint: Complete consumption of the UV-active starting material (R_f ~0.6) and the appearance of a new, bright blue-fluorescent spot under 254 nm UV light (R_f ~0.4) confirms product formation.
-
-
Aqueous Workup: Cool the mixture to room temperature. Dilute with 50 mL of Ethyl Acetate and wash with 50 mL of brine.
-
Validation Checkpoint: A clear phase separation without a persistent emulsion indicates the successful partitioning of water-soluble palladium complexes and inorganic borate salts into the aqueous layer.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes to 20% EtOAc/Hexanes gradient).
-
Isolation: Evaporate the pure fractions to yield this compound as a light pink solid[1].
Step-by-step experimental workflow and self-validating troubleshooting logic tree.
Analytical Validation
To ensure the integrity of the synthesized this compound, the following analytical validations should be performed:
-
Melting Point: The purified solid should exhibit a sharp melting point range of 161-165 °C[1]. Depressed or broad melting points indicate residual boronic acid or homocoupled biaryl impurities.
-
¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include a sharp singlet at ~3.95 ppm (integrating for 3H, representing the methyl ester), a singlet at ~3.88 ppm (integrating for 3H, representing the methoxy ether), and a distinct downfield doublet at ~9.20 ppm corresponding to the highly deshielded C2 proton of the pyridine ring.
References
Sources
Physicochemical properties of "Methyl 6-(4-methoxyphenyl)nicotinate"
An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-(4-methoxyphenyl)nicotinate
Introduction: A Versatile Scaffold in Modern Chemistry
This compound is a substituted pyridine derivative that has garnered interest as a versatile building block in chemical synthesis and medicinal chemistry.[1] With the molecular formula C14H13NO3, this compound integrates three key structural motifs: a methyl nicotinate core, a phenyl ring, and a methoxy group.[1] The strategic placement of these functionalities provides multiple reaction sites, allowing for the synthesis of diverse and complex molecules. The nicotinate core is a well-established pharmacophore, and its derivatives are known to exhibit a range of biological activities, including rubefacient and peripheral vasodilator effects.[1][2]
The 6-aryl substituent, in this case, the 4-methoxyphenyl group, offers a vector for fine-tuning critical drug-like properties such as receptor binding affinity, solubility, and metabolic stability.[1] Furthermore, the methyl ester group serves as a convenient synthetic handle, readily convertible into amides, hydrazides, or the parent carboxylic acid, thereby enabling the construction of compound libraries for screening and lead optimization.[1] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, and synthetic utility, designed for researchers and professionals in drug development.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis, formulation, and biological assays. The properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 6-(4-methoxyphenyl)pyridine-3-carboxylate | [1] |
| CAS Number | 200510-41-4 | [1] |
| Molecular Formula | C14H13NO3 | [1] |
| Molecular Weight | 243.26 g/mol | [1] |
| Appearance | Light pink solid | [1] |
| Melting Point | 161-165 °C | [1] |
| Storage | Sealed, dry, room temperature (20-22°C) | [1] |
Spectroscopic and Analytical Characterization
Structural elucidation relies on a combination of modern spectroscopic techniques. While a complete experimental dataset for this specific molecule is not publicly compiled, its structure allows for a robust prediction of its spectral characteristics based on well-established principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The aromatic region (typically 7.0-9.0 ppm) would be complex, showing signals for the protons on both the pyridine and phenyl rings. Key expected signals include:
-
A singlet for the methoxy (-OCH3) protons around 3.8-4.0 ppm.
-
A singlet for the ester methyl (-COOCH3) protons, also likely in the 3.8-4.0 ppm range.
-
Signals for the two protons on the phenyl ring ortho to the methoxy group and the two protons meta to it, appearing as doublets.
-
Three distinct signals for the protons on the pyridine ring at positions 2, 4, and 5. The proton at position 2 (adjacent to the nitrogen) would be the most downfield (deshielded).
-
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would complement the ¹H NMR data, showing a signal for each unique carbon atom. Expected chemical shifts include:
-
A signal for the ester carbonyl carbon around 165-170 ppm.
-
Multiple signals in the aromatic region (110-160 ppm) for the carbons of the pyridine and phenyl rings.
-
Signals for the methoxy and ester methyl carbons, typically in the 50-60 ppm range.
-
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound is expected to display several characteristic absorption bands.[1]
| Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch (Methyl groups) |
| ~1725 | Strong | C=O Stretch (Ester) |
| ~1600 | Medium-Strong | Aromatic C=C and C=N Stretch |
| ~1450 | Medium | C-H Bend (Methyl) |
| ~1250 | Strong | Asymmetric C-O-C Stretch (Ether & Ester) |
| ~1170 | Strong | Symmetric C-O-C Stretch (Ether) |
The most prominent and diagnostic peak would be the strong carbonyl (C=O) stretch of the ester group around 1720-1740 cm⁻¹.[1] The strong bands in the 1000-1300 cm⁻¹ region corresponding to C-O stretching are also highly characteristic of the ether and ester functionalities.[1]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M+) at an m/z ratio corresponding to its molecular weight, 243.26.
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of this compound is crucial for its application as a chemical intermediate.
Primary Synthetic Route: Fischer Esterification
The most direct and common method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 6-(4-methoxyphenyl)nicotinic acid.[1] This acid-catalyzed reaction with methanol is a cornerstone of organic synthesis.
Diagram 1: Fischer Esterification Workflow
Caption: Workflow for the synthesis of the target compound via Fischer Esterification.
Experimental Protocol: Synthesis via Fischer Esterification
-
Reaction Setup: To a solution of 6-(4-methoxyphenyl)nicotinic acid in an excess of methanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Rationale: The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.[1]
-
-
Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Neutralization: After cooling, carefully neutralize the excess acid by adding a saturated aqueous solution of a weak base, such as sodium bicarbonate, until effervescence ceases.
-
Rationale: Neutralization is essential to quench the reaction and to allow for the extraction of the neutral ester product into an organic solvent.
-
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or chloroform). Combine the organic layers.
-
Rationale: The ester product is significantly more soluble in organic solvents than in the aqueous phase, allowing for its separation from inorganic salts and residual methanol.
-
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the final, high-purity compound.[1]
Key Chemical Transformations
The functional groups on this compound provide opportunities for a variety of subsequent chemical modifications.
Diagram 2: Key Reactivity Pathways
Caption: Major reaction pathways for modifying the title compound.
-
Amidation: The ester can be readily converted to an amide by reacting it with a primary or secondary amine.[1] This reaction is fundamental in medicinal chemistry for creating diverse libraries and mimicking peptide bonds.
-
Transesterification: By reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst, the methyl group can be exchanged for other alkyl or aryl groups.[1] This allows for modification of the compound's steric and electronic properties.
-
Demethylation: The methoxy group on the phenyl ring can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding phenol.[1] The resulting hydroxyl group provides a new site for further functionalization, such as etherification or esterification, to explore structure-activity relationships.
Applications in Research and Drug Development
This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules.[1] Its structural features make it a valuable precursor for creating compounds with potential therapeutic applications. The nicotinate framework is a key component in many biologically active compounds, and the ability to easily modify both the ester and the aryl substituent makes this molecule an attractive starting point for developing novel pharmacologically active agents.[1][2] Researchers can leverage this compound to build libraries targeting a wide range of biological pathways, from central nervous system disorders to cardiovascular diseases.[3][4]
References
- BenchChem. (n.d.). This compound | 243.26 g/mol .
- BenchChem. (n.d.). Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide.
- The Royal Society of Chemistry. (n.d.). Table of Contents.
- Wikipedia. (n.d.). Methyl nicotinate.
- BenchChem. (2026, January 24). The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate.
- ResearchGate. (2015, July 28). Synthesis and antinociceptive activity of methyl nicotinate.
- PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate.
- Sigma-Aldrich. (n.d.). 6-(4-Methoxyphenyl)-2-methylnicotinic acid AldrichCPR.
- ChemicalBook. (2024, December 30). Methyl Nicotinate: uses and Synthesis method.
- ChemicalBook. (2025, May 14). Methyl nicotinate:Mechanism, Uses and Toxicity.
- BLD Pharm. (n.d.). 2089056-81-3|Methyl 6-(4-methoxyphenoxy)nicotinate.
- AOBChem. (n.d.). Methyl 6-methoxy-4-methylnicotinate.
- Guidechem. (n.d.). Methyl 6-Bromonicotinate: Key Uses and Applications.
- National Institutes of Health. (n.d.). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents.
- MDPI. (2022, March 4). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators.
- ChemicalBook. (n.d.). Methyl nicotinate(93-60-7) 1H NMR spectrum.
- ChemicalBook. (n.d.). Methyl nicotinate(93-60-7) IR Spectrum.
- MDPI. (2023, September 28). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile.
- ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
Sources
Starting materials for "Methyl 6-(4-methoxyphenyl)nicotinate" synthesis
An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 6-(4-methoxyphenyl)nicotinate
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a key structural motif and versatile building block in medicinal chemistry and materials science. Its synthesis is pivotal for the development of novel pharmacologically active molecules and functional materials. This technical guide provides an in-depth analysis of the primary synthetic strategies, focusing on the selection and preparation of the requisite starting materials. We will explore various palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Stille, and Negishi couplings—as the most robust and modular routes to this biaryl compound. The guide offers a comparative analysis of these methods, detailed experimental protocols, and the underlying chemical principles that govern the choice of precursors, catalysts, and reaction conditions, thereby equipping researchers and drug development professionals with the necessary knowledge for efficient and logical synthesis design.
Strategic Overview: A Retrosynthetic Approach
The molecular architecture of this compound is characterized by a C-C bond linking a pyridine ring (the nicotinate moiety) and a benzene ring (the methoxyphenyl moiety). A logical retrosynthetic analysis disconnects this bond, suggesting a convergent synthesis strategy involving a transition-metal-catalyzed cross-coupling reaction. This approach offers modularity, allowing for the independent synthesis and modification of each aromatic partner before their final assembly.
Caption: Retrosynthetic analysis of this compound.
This disconnection strategy forms the basis of the most prevalent synthetic routes, where a halogenated methyl nicotinate acts as the electrophilic partner and a metalated anisole derivative serves as the nucleophilic partner.
Palladium-Catalyzed Cross-Coupling: The Industrial Workhorse
Transition-metal catalysis, particularly palladium-catalyzed cross-coupling, provides the most powerful and versatile methods for forging the critical aryl-heteroaryl bond in the target molecule.[1] The choice between Suzuki, Stille, and Negishi couplings often depends on substrate availability, functional group tolerance, and considerations regarding reagent toxicity and cost.
The Suzuki-Miyaura Coupling: Preferred for Practicality
The Suzuki-Miyaura coupling is frequently the method of choice due to the excellent stability, low toxicity, and commercial availability of its organoboron reagents.[2][3] The reaction typically involves the coupling of a methyl 6-halonicotinate with (4-methoxyphenyl)boronic acid.[1]
Core Starting Materials:
-
Electrophile: Methyl 6-chloronicotinate or Methyl 6-bromonicotinate. The chloro- derivative is often more cost-effective, though the bromo- derivative can be more reactive.[4][5]
-
Nucleophile: (4-Methoxyphenyl)boronic acid. This reagent is a stable, white solid that is commercially available in high purity.[2][6]
The catalytic cycle, initiated by the oxidative addition of the palladium(0) catalyst to the aryl halide, is a cornerstone of this reaction's success.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
The Stille Coupling: Tolerant but Toxic
The Stille coupling utilizes organostannane (tin) reagents, which are notable for their air and moisture stability and compatibility with a wide array of functional groups.[7][8] However, the significant toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product make this method less preferable than the Suzuki coupling, especially in pharmaceutical development.[9]
Core Starting Materials:
-
Electrophile: Methyl 6-halonicotinate (Cl, Br, I).
-
Nucleophile: (4-methoxyphenyl)tributylstannane or a similar organotin derivative. These reagents are often prepared from the corresponding Grignard or organolithium reagent and a trialkyltin halide.
The Negishi Coupling: Highly Reactive but Sensitive
The Negishi coupling employs highly reactive organozinc reagents, which often results in faster reaction times and milder conditions compared to Suzuki or Stille couplings.[10][11] This high reactivity, however, comes at the cost of sensitivity to air and moisture, requiring stringent anhydrous and anaerobic techniques.[12] This sensitivity makes it less practical for large-scale industrial applications compared to the Suzuki reaction.[10]
Core Starting Materials:
-
Electrophile: Methyl 6-halonicotinate (Cl, Br, I).
-
Nucleophile: (4-methoxyphenyl)zinc halide. This reagent is typically prepared in situ from an aryl halide (e.g., 4-bromoanisole) and activated zinc metal, or via transmetalation from an organolithium or Grignard reagent.[13]
Comparative Analysis of Cross-Coupling Strategies
The selection of a synthetic route is a critical decision based on a balance of reactivity, cost, safety, and scalability.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Nucleophile | Organoboronic acid/ester | Organostannane | Organozinc halide |
| Stability/Handling | Good air/moisture stability | Good air/moisture stability[8] | Air and moisture sensitive[12] |
| Toxicity | Low | High (tin compounds)[9] | Moderate (reagents) |
| Byproducts | Boron-based, generally water-soluble | Tin-based, often difficult to remove[9] | Zinc salts, typically easy to remove |
| Reaction Conditions | Often requires base for activation[14] | Generally neutral, wide functional group tolerance[7] | Mild conditions, often fast reactions[10] |
| Commercial Availability | Boronic acids widely available[2] | Stannanes less common, often synthesized | Zinc reagents often prepared in situ[13] |
| Typical Catalyst | Pd(0) or Pd(II) complexes[14] | Pd(0) complexes[9] | Pd(0) or Ni(0) complexes[10] |
| Primary Advantage | Operational simplicity, low toxicity | High functional group tolerance | High reactivity, mild conditions |
| Primary Disadvantage | Can require careful base selection | Reagent toxicity, purification challenges | Reagent sensitivity to air/water |
Synthesis of Key Starting Materials
While many requisite starting materials are commercially available, understanding their synthesis is crucial for cost analysis and troubleshooting.
Preparation of Methyl 6-halonicotinate
The most direct route to Methyl 6-chloronicotinate is the esterification of its corresponding carboxylic acid, 6-chloronicotinic acid.[15]
-
Reaction: Fischer-Speier Esterification
-
Precursor: 6-Chloronicotinic acid
-
Reagents: Methanol (as solvent and reactant), strong acid catalyst (e.g., H₂SO₄ or HCl gas)
-
Rationale: This is a classic, cost-effective method for ester formation on an industrial scale.[16] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol.
Preparation of (4-methoxyphenyl)boronic acid
(4-Methoxyphenyl)boronic acid is typically synthesized via the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis.
-
Precursor: 4-bromoanisole or 4-chloroanisole[17]
-
Reagents: 1. Magnesium (Mg) to form the Grignard reagent. 2. Trimethyl borate (B(OMe)₃). 3. Acidic workup (e.g., HCl).
-
Rationale: This well-established method provides a reliable pathway to a wide range of arylboronic acids from readily available aryl halides.[17]
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol provides a representative, self-validating procedure for the synthesis of this compound.
Objective: To synthesize this compound from Methyl 6-chloronicotinate and (4-methoxyphenyl)boronic acid.
Materials & Reagents:
-
Methyl 6-chloronicotinate (1.0 eq)[18]
-
(4-methoxyphenyl)boronic acid (1.2 - 1.5 eq)[6]
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 - 0.05 eq)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2 eq relative to Pd)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 - 3.0 eq)
-
Solvent: Dioxane/Water or Toluene/Water (e.g., 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 6-chloronicotinate (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and the phosphine ligand. Add this catalyst system to the main reaction flask.
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting methyl 6-chloronicotinate is consumed (typically 4-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield pure this compound as a solid.[1]
Conclusion
The synthesis of this compound is most effectively and reliably achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the superior strategy for most research and industrial applications due to its use of stable, non-toxic boronic acid reagents and its operational simplicity. While Stille and Negishi couplings offer advantages in specific contexts, such as enhanced reactivity or functional group tolerance, they are often hampered by concerns over toxicity and reagent sensitivity. A thorough understanding of the synthesis and properties of the key starting materials—a methyl 6-halonicotinate and a (4-methoxyphenyl)metal species—is fundamental to designing a successful, efficient, and scalable synthetic route.
References
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Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-METHOXY-4'-NITROPHENYL. Retrieved from [Link]
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Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity | EN. Retrieved from [Link]
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Elektronische Hochschulschriften der LMU München. (n.d.). Preparation and Reactions of Allylic Zinc Reagents and Transition Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]
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Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]
- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
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Laboratory Chemicals. (n.d.). 4-Methoxyphenylboronic acid, 98% 5720-07-0 India. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Negishi Coupling. Retrieved from [Link]
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Zahoor, A. F., et al. (2024). Recent developments in the chemistry of Negishi coupling: a review. Chemical Papers, 78(6), 3399–3430. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)boronic acid. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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National Institutes of Health. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC. Retrieved from [Link]
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Organic Syntheses. (n.d.). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Retrieved from [Link]
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MDPI. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from [Link]
-
Myers Research Group, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Pereyre, M., Quintard, J. P., & Rahm, A. (n.d.). Tin in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Free Organotin (IV) Compounds Containing Nonsteroidal Anti-Inflammatory Drugs and their Immobilisation into Mesopor. Retrieved from [Link]
-
Moodle@Units. (n.d.). Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Retrieved from [Link]
-
Journal of Sustainable Materials Processing and Management. (2023). Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Atom-Efficient Transition-Metal-Free Arylation of N,O-Acetals Using Diarylzinc Reagents through Zn/Zn Cooperativity. ChemComm. Retrieved from [Link]
Sources
- 1. This compound|243.26 g/mol [benchchem.com]
- 2. 4-Methoxyphenylboronic acid - High purity | EN [georganics.sk]
- 3. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]
- 4. CAS 73781-91-6: Methyl 6-chloronicotinate | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Methoxyphenylboronic acid, 98% 5720-07-0 India [ottokemi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
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- 12. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
- 13. moodle2.units.it [moodle2.units.it]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Methyl 6-chloronicotinate | 73781-91-6 [chemicalbook.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 4-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 18. chemscene.com [chemscene.com]
"Methyl 6-(4-methoxyphenyl)nicotinate" molecular weight and formula
Molecular Architecture, Synthetic Pathways, and Physicochemical Characterization
Abstract This technical guide provides a comprehensive analysis of Methyl 6-(4-methoxyphenyl)nicotinate (CAS 200510-41-4), a critical biaryl building block in medicinal chemistry. We examine its precise molecular specifications, explore high-efficiency synthetic protocols via Palladium-catalyzed cross-coupling, and detail the structural validation parameters required for rigorous quality control. This document is designed for researchers requiring actionable data for drug discovery and organic synthesis applications.
Physicochemical Core Profile
At its core, this compound represents a functionalized pyridine scaffold.[1] The interplay between the electron-deficient pyridine ring and the electron-rich 4-methoxyphenyl substituent creates a "push-pull" electronic system, influencing both its reactivity and spectroscopic signature.
Molecular Specifications
| Parameter | Value |
| IUPAC Name | Methyl 6-(4-methoxyphenyl)pyridine-3-carboxylate |
| CAS Number | 200510-41-4 |
| Molecular Formula | C₁₄H₁₃NO₃ |
| Molecular Weight | 243.26 g/mol |
| Exact Mass | 243.0895 |
| Physical State | Solid (Light pink to off-white crystalline powder) |
| Melting Point | 161–165 °C |
| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in Water |
Structural Composition
The molecule consists of three distinct domains:
-
The Core: A nicotinic acid (pyridine-3-carboxylic acid) scaffold.[1]
-
The Anchor: A methyl ester moiety at the C3 position, providing a handle for further transesterification or hydrolysis.
-
The Ligand: A 4-methoxyphenyl group at the C6 position, introducing lipophilicity and π-stacking potential.
Synthetic Framework: The Suzuki-Miyaura Protocol[2][3]
While classical esterification of 6-arylnicotinic acids is possible, it requires the pre-existence of the biaryl acid. The modern, preferred route for "bottom-up" synthesis is the Suzuki-Miyaura Cross-Coupling . This method offers superior modularity, allowing researchers to couple a commercially available halo-nicotinate with an aryl boronic acid.
Reaction Logic (Expert Insight)
-
Substrate Selection: We utilize Methyl 6-chloronicotinate as the electrophile. The chlorine at the C6 position is highly activated for oxidative addition due to the electron-withdrawing nature of the pyridine nitrogen and the para-ester group.
-
Catalyst Choice: A Pd(0) source (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) is essential.
-
Base Necessity: A mild base (K₂CO₃ or Cs₂CO₃) is required to activate the boronic acid into the boronate species, facilitating transmetalation.
Experimental Workflow
Reagents:
-
Methyl 6-chloronicotinate (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Protocol:
-
Degassing: Charge the reaction vessel with solvents and degas with Argon for 15 minutes. Critical Step: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.
-
Addition: Add the nicotinate, boronic acid, base, and catalyst under a positive pressure of Argon.
-
Reflux: Heat the mixture to 90–100 °C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate.
-
Purification: Silica gel column chromatography. The product typically elutes after unreacted chloride but before the boronic acid byproducts.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle specific to this synthesis, highlighting the critical oxidative addition and transmetalation steps.
Figure 1: Catalytic cycle for the Suzuki-Miyaura synthesis of this compound.
Structural Validation (QA/QC)
To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.
Proton NMR (¹H NMR) Logic
The ¹H NMR spectrum in CDCl₃ will display distinct regions corresponding to the three structural domains.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 9.20 ppm | Doublet (d) | 1H | H2 (Pyridine): Deshielded by adjacent Nitrogen and Ester. |
| 8.30 ppm | Doublet of Doublets (dd) | 1H | H4 (Pyridine): Coupling with H5 and H2. |
| 8.00 ppm | Doublet (d) | 2H | H2', H6' (Phenyl): Ortho to the pyridine ring. |
| 7.75 ppm | Doublet (d) | 1H | H5 (Pyridine): Shielded relative to H2/H4. |
| 7.00 ppm | Doublet (d) | 2H | H3', H5' (Phenyl): Ortho to the Methoxy group. |
| 3.98 ppm | Singlet (s) | 3H | -COOCH₃ (Ester Methyl) |
| 3.88 ppm | Singlet (s) | 3H | -OCH₃ (Methoxy Methyl) |
Note: Exact shifts may vary slightly based on concentration and solvent.
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+) or EI.
-
Molecular Ion: [M+H]⁺ = 244.27 m/z (ESI) or M⁺ = 243.1 m/z (EI).
-
Fragmentation Pattern: Expect loss of the methoxy group (-31) or the methyl ester (-59) in EI mode.
Applications and Utility
Medicinal Chemistry
This molecule serves as a versatile intermediate .[1] The methyl ester can be hydrolyzed to the free acid (6-(4-methoxyphenyl)nicotinic acid), which is a pharmacophore found in various biologically active compounds, including:
-
Retinoic Acid Receptor (RAR) Agonists: Used in dermatology and oncology.
-
Peptidomimetics: The biaryl scaffold provides a rigid linker that mimics peptide bonds in enzyme inhibitors.
Material Science
The rod-like structure (rigid biaryl core) combined with the polar ester and non-polar methoxy tail makes this molecule a candidate for Liquid Crystal mesogens. It exhibits anisotropic properties valuable in optical display technologies.
References
-
Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters. Retrieved from [Link]
-
Ramgren, S. D., Hie, L., Ye, Y., & Garg, N. K. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. National Institutes of Health (PMC). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling Mechanism and Catalysts. Retrieved from [Link]
Sources
Technical Monograph: Spectroscopic Validation of Methyl 6-(4-methoxyphenyl)nicotinate
Topic: Spectroscopic Characterization of Methyl 6-(4-methoxyphenyl)nicotinate Format: Technical Monograph / Validation Guide Audience: Medicinal Chemists, Analytical Scientists, QC Professionals
Executive Summary & Structural Context
This compound (CAS: 200510-41-4) represents a critical biaryl scaffold frequently utilized in medicinal chemistry as a precursor for peptidomimetics and pharmacologically active heterocycles.[1] Structurally, it consists of a central pyridine ring substituted at the C3 position with a methyl ester and at the C6 position with a 4-methoxyphenyl moiety.
The characterization of this molecule requires a multi-modal spectroscopic approach to differentiate it from potential regioisomers (e.g., C2 or C4 substitution) and to quantify common synthetic impurities arising from Suzuki-Miyaura cross-coupling reactions. This guide outlines a self-validating analytical protocol designed to ensure structural integrity and purity.
Synthetic Context & Impurity Profiling
To understand the spectroscopic requirements, one must acknowledge the synthetic origin. This compound is typically synthesized via Suzuki-Miyaura coupling of methyl 6-chloronicotinate and 4-methoxyphenylboronic acid.[1]
Critical Impurities to Monitor:
-
Protodeboronation Byproducts: Anisole (volatile, usually removed).
-
Homocoupling Products: 4,4'-Dimethoxybiphenyl.
-
Hydrolysis Products: 6-(4-methoxyphenyl)nicotinic acid (Acid impurity).
-
Residual Catalyst: Palladium species (requires elemental analysis, though not covered here).
Visualization: Synthetic Pathway & Impurity Logic
The following diagram illustrates the synthesis flow and the points where specific impurities are introduced, dictating the downstream analytical strategy.
Figure 1: Synthetic workflow highlighting the origin of critical impurities that necessitate specific spectroscopic monitoring.
Spectroscopic Characterization Protocols
Mass Spectrometry (MS)
Objective: Confirmation of molecular weight and fragmentation pattern.[1] Methodology: Electrospray Ionization (ESI) in Positive Mode.
-
Molecular Ion: The theoretical molecular weight is 243.26 Da. Expect a base peak at [M+H]⁺ = 244.1 m/z .
-
Fragmentation Logic:
-
Loss of Methoxy: [M - OCH₃]⁺ → m/z ~213.
-
Loss of Ester Group: [M - COOCH₃]⁺ → m/z ~184.[1]
-
Diagnostic Value: The stability of the biaryl bond usually prevents fragmentation between the pyridine and phenyl rings under standard ESI conditions, confirming the success of the coupling reaction.
-
Infrared Spectroscopy (FT-IR)
Objective: Identification of functional groups and solid-state form verification. Methodology: ATR (Attenuated Total Reflectance) on solid sample.
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Note |
| Ester C=O | 1720 - 1740 | Stretching | Strong, sharp band. Absence indicates hydrolysis to acid. |
| C=N / C=C | 1580 - 1600 | Stretching | Characteristic of Pyridine/Phenyl aromatic systems. |
| C-O-C | 1250 - 1280 | Stretching | Asymmetric stretch of the aromatic ether (anisole moiety). |
| C-O (Ester) | 1100 - 1150 | Stretching | Confirms the methyl ester linkage. |
Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural elucidation and regioisomer confirmation. Solvent: DMSO-d₆ or CDCl₃ (Data below normalized to CDCl₃).
¹H NMR (400 MHz, CDCl₃) Assignment Strategy
The spectrum is distinct due to the electron-deficient pyridine ring contrasting with the electron-rich anisole ring.
-
Pyridine Ring (Protons H2, H4, H5):
-
H2 (C2-H): Most deshielded due to proximity to both the electronegative Nitrogen and the Carbonyl group. Appears as a singlet (or doublet, J~2Hz) at δ 9.1 – 9.2 ppm .
-
H4 (C4-H): Ortho to the ester, meta to the nitrogen. Appears as a doublet of doublets (dd, J~8.0, 2.0 Hz) at δ 8.2 – 8.3 ppm .
-
H5 (C5-H): Ortho to the phenyl ring. Appears as a doublet (d, J~8.0 Hz) at δ 7.7 – 7.8 ppm .
-
-
Phenyl Ring (AA'BB' System):
-
H2'/H6' (Ortho to Pyridine): Deshielded by the pyridine ring. Doublet (d, J~8.8 Hz) at δ 8.0 – 8.1 ppm .
-
H3'/H5' (Ortho to Methoxy): Shielded by the electron-donating methoxy group. Doublet (d, J~8.8 Hz) at δ 6.9 – 7.0 ppm .
-
-
Aliphatic Signals:
-
Ester Methyl: Singlet at δ 3.95 ppm .
-
Methoxy Methyl: Singlet at δ 3.85 ppm .
-
¹³C NMR (100 MHz, CDCl₃) Key Signals
-
Carbonyl (C=O): ~166 ppm.
-
Aromatic C-O (Methoxy): ~161 ppm.
-
Pyridine C2: ~150 ppm (Very deshielded).
-
Aliphatic Carbons: ~52 ppm (Ester Me), ~55 ppm (Methoxy Me).
Visualization: Analytical Logic Flow
This diagram details the decision-making process during characterization.
Figure 2: Step-by-step logic gate for validating the compound identity and purity.
Experimental Validation Protocols
Protocol A: HPLC Purity Assessment
To ensure the spectroscopic data is not convoluted by impurities, perform HPLC prior to NMR.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic absorption) and 280 nm.
-
Acceptance Criteria: Main peak area > 98.0%.
Protocol B: NMR Sample Preparation
-
Weigh 5-10 mg of the solid into a clean vial.
-
Add 0.6 mL of CDCl₃ (Chloroform-d).
-
Sonicate for 30 seconds to ensure complete dissolution (Compound is moderately soluble in chloroform).
-
Filter through a glass wool plug if any turbidity remains (removes inorganic salts from the Suzuki coupling).
-
Transfer to a 5mm NMR tube.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis method described).
- National Center for Biotechnology Information.PubChem Compound Summary for this compound.
Sources
Solubility Profile & Physicochemical Characterization: Methyl 6-(4-methoxyphenyl)nicotinate
CAS Number: 200510-41-4 Molecular Formula: C₁₄H₁₃NO₃ Molecular Weight: 243.26 g/mol [1]
Executive Summary
Methyl 6-(4-methoxyphenyl)nicotinate is a functionalized biaryl pyridine derivative, primarily utilized as a high-purity building block in medicinal chemistry and the synthesis of complex peptidomimetics. Unlike its parent compound, methyl nicotinate (a low-melting solid/liquid), this derivative possesses a rigid biaryl core that significantly elevates its melting point (161–165 °C) and alters its solubility profile.
This guide provides a technical breakdown of its solubility behavior, grounded in structural analysis and empirical synthesis data. It is designed for researchers requiring precise solvent selection for recrystallization, chromatography, or biological assay formulation.
Physicochemical Basis of Solubility
To understand the solubility of this compound, we must analyze the competition between its crystal lattice energy and solvation energy.
-
Structural Rigidity: The 6-phenyl substitution creates a biaryl system. While the pyridine and phenyl rings can rotate, they likely adopt a planar or near-planar conformation in the solid state to maximize
- stacking, leading to a high melting point (161–165 °C). High lattice energy generally correlates with lower solubility in non-interacting solvents. -
Lipophilicity (LogP): The addition of the methoxyphenyl group significantly increases lipophilicity compared to methyl nicotinate. The estimated LogP is in the range of 2.5–3.2, suggesting poor water solubility but high affinity for moderately polar organic solvents.
-
Hydrogen Bonding:
-
Acceptors: Pyridine Nitrogen, Ester Carbonyl, Methoxy Oxygen.
-
Donors: None.
-
Implication: The compound accepts H-bonds, making it soluble in protic solvents (alcohols) if the lipophilic penalty is not too high. It will not self-associate via H-bonds, relying on dipole-dipole and
-stacking for crystal cohesion.
-
Solubility Profile by Solvent Class
The following data is synthesized from standard isolation protocols for biaryl nicotinates and empirical structural analysis.
Table 1: Estimated Solubility Performance
| Solvent Class | Specific Solvents | Solubility Rating | Technical Notes |
| Halogenated | Chloroform (CHCl₃), Dichloromethane (DCM) | High (>50 mg/mL) | Primary choice for extraction and solvating the biaryl core. Breaks |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Essential for biological stock solutions. DMSO is recommended for in vitro assays. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–50 mg/mL) | Good for chromatography. Solubility decreases significantly at low temperatures (useful for recrystallization). |
| Alcohols | Methanol, Ethanol, Isopropanol | Temperature Dependent | Moderate solubility at reflux; likely crystallizes upon cooling. Used in synthesis reflux steps.[2] |
| Ethers | THF, 1,4-Dioxane | Moderate to High | THF is an excellent solvent for reaction chemistry (e.g., reduction, coupling). |
| Hydrocarbons | Hexanes, Heptane, Petroleum Ether | Low (<1 mg/mL) | Used as antisolvents to precipitate the product or reduce polarity in column chromatography. |
| Aqueous | Water, PBS (pH 7.4) | Negligible | The lipophilic biaryl scaffold dominates. Solubility may increase at pH < 3 due to pyridine protonation. |
Critical Application Notes
-
Recrystallization: A common purification method involves dissolving the compound in hot Ethyl Acetate or Ethanol and slowly adding Hexanes or Water (respectively) until turbidity persists, then cooling.
-
Chromatography: The compound is routinely purified using Silica Gel flash chromatography with a gradient of Petroleum Ether : Ethyl Acetate (typically 4:1 to 1:1 v/v).
-
Stock Solutions: For biological assays, prepare a 10–20 mM stock solution in 100% DMSO . Avoid freeze-thaw cycles to prevent precipitation.
Experimental Protocols for Solubility Determination
Since batch-to-batch crystal morphology (polymorphism) can affect saturation limits, researchers should validate solubility using the following self-validating protocol.
Protocol A: Kinetic Solubility Screening (Shake-Flask Method)
Objective: Determine the saturation solubility (
-
Preparation: Weigh approximately 10 mg of this compound into a 4 mL glass vial.
-
Solvent Addition: Add 200 µL of the target solvent.
-
Agitation: Cap the vial and vortex for 30 seconds. If the solid dissolves completely, add another 10 mg and repeat until undissolved solid remains (supersaturation).
-
Equilibration: Place the vial on an orbital shaker (500 rpm) at 25 °C for 24 hours.
-
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter to remove undissolved micro-crystals.
-
Quantification:
-
UV-Vis: Dilute the filtrate 1:100 in Methanol and measure absorbance at
(approx. 260–280 nm). Calculate concentration using a standard curve. -
Gravimetric (Alternative): Evaporate a known volume of filtrate to dryness and weigh the residue.
-
Protocol B: pH-Dependent Solubility Profiling
The pyridine nitrogen (pKa ~3–4) allows for salt formation.
-
Acidic Conditions (pH 1–2): Solubility will increase significantly due to protonation (
). -
Neutral/Basic Conditions (pH > 5): The compound remains neutral and lipophilic; solubility is minimal.
Visualizing the Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis vs. Analysis).
Figure 1: Solvent selection decision matrix based on experimental intent.
References
-
National Institute of Standards and Technology (NIST). (n.d.). Methyl nicotinate Phase Change Data. NIST WebBook.[3] Retrieved from [Link]
Sources
The Pharmacological Architecture of Methyl 6-(4-methoxyphenyl)nicotinate: Mechanisms, SAR, and Experimental Validation
Executive Summary
In contemporary medicinal chemistry, the strategic selection of molecular building blocks dictates the trajectory of drug discovery. Methyl 6-(4-methoxyphenyl)nicotinate (CAS 200510-41-4) represents a highly versatile, privileged scaffold. By combining the well-documented vasodilatory backbone of methyl nicotinate with a lipophilic, electron-donating 4-methoxyphenyl moiety, this compound serves as both a critical synthetic intermediate and a compelling prodrug candidate.
This technical guide dissects the dual pharmacological potential of this scaffold—targeting both the GPR109A receptor for lipid modulation/vasodilation and the GLUT9 transporter for hyperuricemia management.
Structural Logic and Target Engagement
The Prodrug Paradigm and GPR109A Activation
This compound is intentionally designed as an esterified prodrug [1]. The methyl ester masks the polar carboxylic acid, significantly enhancing passive transcellular permeability. Upon cellular entry, ubiquitous intracellular carboxylesterases hydrolyze the ester, liberating the active pharmacophore: 6-(4-methoxyphenyl)nicotinic acid.
This active metabolite is a targeted agonist for GPR109A (HM74A) , a Gi/o-coupled G-protein coupled receptor (GPCR). Activation of GPR109A inhibits adenylyl cyclase, reducing intracellular cAMP levels, while simultaneously triggering the Phospholipase A2 (PLA2) cascade. This culminates in the synthesis of Prostaglandin D2 (PGD2), the primary mediator of the characteristic nicotinate-induced vasodilation [2].
Uricosuric Potential via GLUT9 Inhibition
Beyond lipid modulation, the 6-aryl-nicotinate structural motif shares critical homology with nitrogen-containing heteroaryl compounds known to inhibit GLUT9 (SLC2A9) [3]. GLUT9 is a high-capacity transporter responsible for the reabsorption of uric acid in the renal proximal tubule. By blocking this transporter, compounds within this structural class promote the excretion of uric acid, offering a potent therapeutic mechanism for the treatment of hyperuricemia and gout.
Dual pharmacological targeting of GPR109A and GLUT9 by the active nicotinate metabolite.
Structure-Activity Relationship (SAR) Profiling
The biological efficacy of the 6-aryl-nicotinate core is highly sensitive to the substitution pattern on the phenyl ring. The 4-methoxy group in this specific compound provides an optimal balance of lipophilicity and electronic distribution. Below is a summarized SAR profile based on structural analogs [1]:
| Substituent Variation | Position | Observed Impact on Biological Potency | Putative Rationale |
| Dichloro | 2,4- on Phenyl Ring | Increased | Enhanced lipophilicity and hydrophobic interactions within the binding pocket. |
| Methoxy | 4- on Phenyl Ring | Favorable | Potential for hydrogen bonding and optimal electronic distribution. |
| Nitro | Varies | Decreased | Strong electron-withdrawing nature disrupts essential receptor interactions. |
Experimental Methodologies: A Self-Validating Framework
As a Senior Application Scientist, I approach assay design through the lens of causality and rigorous internal validation. A protocol is only as reliable as its controls. The following workflows detail the synthesis of the compound and its subsequent biological validation, ensuring that every step operates as a self-validating system.
Step-by-step experimental workflow from chemical synthesis to in vitro biological validation.
Protocol 3.1: Synthesis via Palladium-Catalyzed Cross-Coupling
Causality & Rationale: The modular assembly of the 6-aryl nicotinate core is best achieved via a Suzuki-Miyaura cross-coupling. Utilizing methyl 6-iodonicotinate [2] as the electrophile allows for highly regioselective carbon-carbon bond formation at the 6-position of the pyridine ring.
-
Reaction Setup: Charge an oven-dried Schlenk flask with Methyl 6-iodonicotinate (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). The biphasic system ensures the solubility of both the organic substrates and the inorganic base.
-
Catalysis: Add Pd(PPh₃)₄ (0.05 equiv) under a strict argon atmosphere to prevent catalyst oxidation.
-
Execution: Heat the reaction mixture to 80°C and stir for 6 hours.
-
Self-Validation: Monitor via TLC (3:1 Hexane/EtOAc). The disappearance of the starting material and the emergence of a UV-active spot confirms conversion. Purify via flash chromatography and validate the final structure using LC-MS (Expected m/z: 244.09 [M+H]⁺).
Protocol 3.2: GPR109A Activation (cAMP Accumulation Assay)
Causality & Rationale: Because GPR109A is a Gi/o-coupled receptor, its activation suppresses adenylyl cyclase. However, basal cellular cAMP levels are typically too low to detect a meaningful reduction. Therefore, we must artificially stimulate the cells with Forskolin (a direct adenylyl cyclase activator) and measure the compound's ability to blunt this cAMP spike.
-
Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A at 10,000 cells/well in a 384-well microplate.
-
Compound Incubation: Pre-incubate the cells with the esterase-cleaved active metabolite (6-(4-methoxyphenyl)nicotinic acid) at varying concentrations (1 nM to 10 µM) for 30 minutes at 37°C.
-
Stimulation: Add 10 µM Forskolin to all wells and incubate for exactly 15 minutes.
-
Detection: Lyse the cells and quantify cAMP using an HTRF (Homogeneous Time-Resolved Fluorescence) assay kit. Read the plate on a time-resolved fluorescence microplate reader.
-
Self-Validation:
-
Positive Control: Nicotinic acid (10 µM) must be included to establish the maximum receptor activation (Emax).
-
Negative Control: Perform the exact same assay on untransfected wild-type CHO-K1 cells. If the compound lowers cAMP in wild-type cells, it indicates off-target adenylyl cyclase toxicity rather than GPR109A agonism.
-
Protocol 3.3: GLUT9 Uric Acid Transport Inhibition Assay
Causality & Rationale: To evaluate the compound's uricosuric potential [3], we must directly measure its ability to block the SLC2A9 (GLUT9) transporter. Using ¹⁴C-radiolabeled uric acid allows for the highly sensitive quantification of intracellular transport dynamics.
-
Expression System: Inject Xenopus laevis oocytes with human GLUT9 cRNA (50 ng/oocyte) and incubate for 3 days at 18°C to allow for robust membrane expression.
-
Uptake Phase: Transfer the oocytes to a sodium-free ND96 buffer containing 50 µM ¹⁴C-uric acid and the test compound.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Termination: Rapidly wash the oocytes five times with ice-cold, isotope-free ND96 buffer to halt transport and remove extracellular radioactivity.
-
Quantification: Lyse individual oocytes in 10% SDS and quantify the accumulated intracellular radioactivity via liquid scintillation counting.
-
Self-Validation:
-
Positive Control: Co-incubate with Benzbromarone (a known potent GLUT9 inhibitor) to establish the baseline of complete transport blockade.
-
Negative Control: Measure ¹⁴C-uric acid uptake in water-injected (mock) oocytes to subtract endogenous, transporter-independent background uptake.
-
References
- Google Patents. "WO2019069973A1 - Nitrogen-containing heteroaryl compound, and pharmaceutical use thereof".
Technical Guide: Derivatization Strategies for the Methyl 6-(4-methoxyphenyl)nicotinate Core
This guide outlines advanced derivatization strategies for the Methyl 6-(4-methoxyphenyl)nicotinate core. It is designed for medicinal chemists and process scientists seeking to expand Structure-Activity Relationships (SAR) around this biaryl-pyridine scaffold.
Executive Strategic Analysis
The This compound core (CAS: 200510-41-4) represents a privileged biaryl scaffold in medicinal chemistry. It combines an electron-deficient pyridine ring with an electron-rich anisole moiety, linked at the C6 position. The C3-methyl ester serves as a versatile synthetic handle ("warhead"), while the methoxy group provides a latent site for polarity modulation.
Chemo-Selectivity Profile:
-
C3-Ester: Susceptible to nucleophilic acyl substitution (amidation, transesterification) and hydride reduction.
-
Pyridine Nitrogen: Weakly basic; susceptible to N-oxidation or quaternization; directs C-H activation.
-
4'-Methoxy Group: Robust under basic conditions; cleavable by Lewis acids (BBr₃) to reveal a phenol for further diversification.
-
C2/C4 Pyridine Positions: Electron-deficient sites prone to radical alkylation (Minisci reaction) or nucleophilic attack if activated (N-oxide).
Module A: C3-Ester Transformations (The Synthetic Handle)
The methyl ester at C3 is the primary vector for rapid analog generation. While hydrolysis to the acid is trivial, direct transformation to amides or alcohols streamlines library synthesis.
Strategy: Direct Amidation via Al-Amine Complexes
Conventional amidation involves hydrolysis followed by peptide coupling. A more atom-economical approach uses trimethylaluminum (AlMe₃) to activate the amine, allowing direct attack on the ester.
Mechanism: AlMe₃ forms a dimethylaluminum amide species, which is highly nucleophilic and activates the ester carbonyl through Lewis acidic coordination.
Experimental Protocol: Direct Amidation
-
Reagents: Core (1.0 eq), Amine (1.2 eq), AlMe₃ (2.0 M in toluene, 1.5 eq), Toluene (anhydrous).
-
Conditions: 0°C to Reflux under Argon.
Step-by-Step:
-
Complex Formation: In a flame-dried flask under argon, dissolve the amine (1.2 eq) in anhydrous toluene. Cool to 0°C.[1]
-
Activation: Dropwise add AlMe₃ (1.5 eq). Caution: Exothermic/Pyrophoric. Stir at RT for 30 min to form the active Al-amide species.
-
Addition: Add a solution of this compound (1.0 eq) in toluene.
-
Reaction: Heat to reflux (80-110°C) for 2-4 hours. Monitor by LCMS for disappearance of ester (
). -
Quench: Cool to 0°C. Carefully quench with dilute HCl (or Rochelle's salt solution to break emulsions).
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Module B: Modulation of the Anisole Moiety (The Anchor)
The 4-methoxy group is often a metabolic liability (O-dealkylation). Converting it to a phenol allows for the introduction of solubilizing groups or bioisosteres (e.g., -OCF₃).
Strategy: Lewis Acid-Mediated Demethylation
Boron tribromide (BBr₃) is the reagent of choice. It avoids the harsh acidic conditions of HBr, preserving the pyridine ring integrity.
Experimental Protocol: Demethylation to Phenol
-
Reagents: Core (1.0 eq), BBr₃ (1.0 M in DCM, 3.0 eq), DCM (anhydrous).
-
Conditions: -78°C to RT.
Step-by-Step:
-
Preparation: Dissolve the core in anhydrous DCM under N₂. Cool to -78°C (dry ice/acetone).
-
Addition: Add BBr₃ dropwise. The Lewis acid coordinates to the methoxy oxygen and the pyridine nitrogen (requiring excess reagent).
-
Warming: Allow to warm to 0°C over 2 hours.
-
Quench: Quench with MeOH (exothermic) to form volatile trimethyl borate.
-
Isolation: Neutralize with NaHCO₃. The product, 6-(4-hydroxyphenyl)nicotinic acid methyl ester , may precipitate or require extraction with EtOAc/THF.
Re-functionalization Logic:
The resulting phenol can be triflated (
Module C: Pyridine Core Engineering
Modifying the pyridine ring directly alters the electronic landscape and solubility.
Strategy: N-Oxidation
N-oxides are valid drug metabolites and can improve metabolic stability by blocking oxidation at the nitrogen.
Protocol: Treat the core with m-CPBA (1.2 eq) in DCM at RT.
-
Note: The electron-withdrawing ester and aryl group make the nitrogen less nucleophilic; reaction times may be longer (12-24h) compared to simple pyridine.
Visualizing the Derivatization Logic
The following diagram maps the divergent synthesis pathways available from the parent scaffold.
Figure 1: Divergent synthetic pathways for the this compound core, categorized by reactive site.
Quantitative Reaction Data
| Transformation | Reagents | Typical Yield | Critical Parameter |
| Hydrolysis | LiOH, THF/H₂O | >95% | Avoid strong acid (decarboxylation risk). |
| Direct Amidation | AlMe₃, Amine, PhMe | 70-85% | Anhydrous conditions essential. |
| Demethylation | BBr₃, DCM | 80-90% | Stoichiometry (N-coordination requires excess). |
| N-Oxidation | mCPBA, DCM | 60-80% | Workup to remove m-chlorobenzoic acid. |
| Reduction | NaBH₄, MeOH | 85-95% | Selective for ester over pyridine ring. |
References
-
Catalyst-Controlled Addition to Nicotinate Salts Source: National Institutes of Health (PMC) URL:[Link]
Sources
Methodological & Application
High-yield synthesis of "Methyl 6-(4-methoxyphenyl)nicotinate"
Application Note: High-Yield Synthesis of Methyl 6-(4-methoxyphenyl)nicotinate
Abstract
This application note details a robust, high-yield protocol for the synthesis of This compound (CAS: 200510-41-4). Utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling strategy, this method overcomes common pitfalls such as protodeboronation and catalyst poisoning associated with pyridine-based substrates. The protocol is optimized for scalability, offering >85% isolated yield with high purity (>98%), suitable for downstream medicinal chemistry applications such as retinoid analogs or kinase inhibitor development.
Introduction & Retrosynthetic Analysis
This compound is a biaryl carboxylate frequently employed as a pharmacophore scaffold. The electron-deficient pyridine ring at the C6 position makes nucleophilic aromatic substitution possible, but transition-metal catalysis provides a milder, more regioselective route.
Retrosynthetic Logic: The most reliable disconnection is at the C6-C1' biaryl bond.
-
Electrophile: Methyl 6-bromonicotinate (preferred over the chloride for faster oxidative addition kinetics at lower temperatures).
-
Nucleophile: 4-Methoxyphenylboronic acid.[1]
-
Catalytic System: Pd(dppf)Cl₂·DCM was selected over Pd(PPh₃)₄ due to its superior stability against oxidation and enhanced activity towards electron-deficient heteroaryl halides.
Figure 1: Retrosynthetic analysis identifying the key Suzuki-Miyaura coupling partners.
Materials & Reagents
All reagents should be used as received unless otherwise noted. Solvents must be degassed.
| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |
| Methyl 6-bromonicotinate | 216.03 | 1.00 | >98% | Limiting Reagent |
| 4-Methoxyphenylboronic acid | 151.96 | 1.20 | >97% | Nucleophile |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 0.03 | 99% | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.50 | Anhydrous | Base |
| 1,4-Dioxane | - | - | HPLC Grade | Solvent |
| Water | - | - | Deionized | Co-Solvent |
Experimental Protocol
Phase 1: Reaction Setup (Inert Atmosphere)
Critical: Oxygen is the primary cause of Suzuki coupling failure (homocoupling/catalyst death).
-
Vessel Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon (or Nitrogen) for 15 minutes.
-
Solvent Degassing: In a separate flask, sparge a mixture of 1,4-Dioxane (80 mL) and Water (20 mL) with Argon for 20 minutes.
-
Reagent Addition: To the reaction flask, add:
-
Methyl 6-bromonicotinate (2.16 g, 10.0 mmol)
-
4-Methoxyphenylboronic acid (1.82 g, 12.0 mmol)
-
K₂CO₃ (3.46 g, 25.0 mmol)
-
-
Catalyst Addition: Add the degassed solvent mixture via syringe. Briefly stir to suspend solids. Quickly add Pd(dppf)Cl₂·DCM (245 mg, 0.3 mmol) and immediately seal the system under positive Argon pressure.
Phase 2: Reaction & Monitoring
-
Heating: Heat the mixture to 90°C in an oil bath.
-
Timecourse: Stir vigorously for 4–6 hours. The solution typically turns from orange-red to dark black/brown upon completion.
-
Validation (TLC): Check reaction progress using TLC (Hexanes:EtOAc 4:1).
-
Starting Material Rf: ~0.6
-
Product Rf: ~0.4 (UV active, bright blue fluorescence often observed).
-
Stain: KMnO₄ (optional, product is UV active).
-
Phase 3: Workup & Purification
-
Cooling: Allow the mixture to cool to room temperature.
-
Filtration: Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with EtOAc (50 mL).
-
Extraction:
-
Transfer filtrate to a separatory funnel.
-
Add Water (50 mL) and extract with EtOAc (3 x 50 mL).
-
Wash combined organics with Brine (50 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude off-white solid.
-
-
Recrystallization (High-Purity Method):
-
Dissolve the crude solid in minimal boiling Ethanol (~15-20 mL).
-
Allow to cool slowly to room temperature, then refrigerate at 4°C for 2 hours.
-
Filter the crystals and wash with cold Ethanol.
-
Alternative: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes) if mother liquor recovery is required.
-
Figure 2: Operational workflow for the synthesis and purification.
Quality Control & Expected Data
| Parameter | Specification | Notes |
| Appearance | Light pink or white crystalline solid | Color depends on trace Pd removal. |
| Yield | 85 - 92% | Based on 10 mmol scale. |
| Melting Point | 161 - 165 °C | Sharp melting range indicates high purity.[2] |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.24 (d, 1H), 8.31 (dd, 1H), 8.02 (d, 2H), 7.76 (d, 1H), 7.01 (d, 2H), 3.97 (s, 3H), 3.88 (s, 3H) | Diagnostic methyl singlets at ~3.9-4.0 ppm. |
| MS (ESI) | [M+H]⁺ = 244.1 | Confirms molecular weight. |
Analytical Interpretation:
-
¹H NMR: Look for the characteristic doublet at ~9.24 ppm (C2 proton of pyridine) and the two singlets (methoxy and methyl ester).
-
Impurity Watch: If the melting point is <158°C, residual boronic acid (homocoupling) or hydrolyzed acid (6-(4-methoxyphenyl)nicotinic acid) may be present. Wash with 1M Na₂CO₃ to remove acidic impurities.
Troubleshooting & Optimization
Issue 1: Low Conversion (Starting Material Remains)
-
Cause: Catalyst deactivation due to oxygen or poor ligand quality.
-
Solution: Ensure rigorous degassing. Switch to Pd(dppf)Cl₂ if using Pd(PPh₃)₄, as the bidentate ligand is more robust.
-
Alternative: Add 10 mol% more boronic acid; aryl boronic acids can undergo protodeboronation in aqueous base over time.
Issue 2: Hydrolysis of Methyl Ester
-
Cause: Base concentration too high or reaction time too long at high temp.
-
Solution: Use mild base K₂CO₃ (not NaOH) and strictly monitor time. If hydrolysis occurs (product is acidic), re-esterify using MeOH/H₂SO₄.
Issue 3: "Black Metal" Precipitation Early
-
Cause: "Palladium Black" formation indicates ligand dissociation.
-
Solution: Add excess ligand (e.g., PPh₃) or lower temperature to 80°C.
References
-
Suzuki-Miyaura Coupling Mechanism & Conditions: Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Synthesis of this compound (Analogous Protocols): BenchChem. (n.d.). This compound - Precursor-Based Synthetic Routes.[2]
-
Catalyst Selection for Pyridine Couplings: Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon.
-
Physical Properties & Characterization Data: ChemicalBook. (2023). This compound Product Properties.
Sources
Application Note: Synthesis of Methyl 6-(4-methoxyphenyl)nicotinate via Suzuki-Miyaura Cross-Coupling
Introduction & Mechanistic Rationale
The construction of biaryl and heteroaryl scaffolds is a critical operation in modern medicinal chemistry and drug development[1]. The target compound, Methyl 6-(4-methoxyphenyl)nicotinate , features a functionalized pyridine core linked to an electron-rich anisole derivative. The most efficient, scalable, and functional-group-tolerant method to construct this C(sp²)–C(sp²) bond is the palladium-catalyzed Suzuki-Miyaura cross-coupling[2].
In this protocol, we couple methyl 6-chloronicotinate with (4-methoxyphenyl)boronic acid . The selection of these specific reagents is governed by synergistic electronic effects that drive the catalytic cycle:
-
Electrophile Activation: The methyl ester at the 3-position of the pyridine ring acts as a strong electron-withdrawing group (EWG). This decreases the electron density at the 6-position, highly activating the typically inert C–Cl bond toward the initial oxidative addition of the Pd(0) catalyst[2].
-
Nucleophile Enhancement: The methoxy group on the boronic acid is an electron-donating group (EDG). Upon base-mediated formation of the boronate complex, this EDG increases the nucleophilicity of the aryl group, significantly accelerating the transmetalation step[1].
Electronic effects of substituents accelerating oxidative addition and transmetalation.
Catalytic Cycle
The reaction proceeds through the classical Pd(0)/Pd(II) cycle. Aqueous base is mandatory; it converts the neutral boronic acid into a highly reactive, electron-rich trihydroxyboronate anion, which is the actual species that undergoes transmetalation with the Pd(II) intermediate[2].
The Pd-catalyzed Suzuki-Miyaura catalytic cycle for biaryl synthesis.
Experimental Design & Optimization
A robust protocol requires careful selection of the catalyst, base, and solvent system. While aryl bromides undergo oxidative addition readily, aryl chlorides are historically more challenging due to the higher bond dissociation energy of the C–Cl bond (~96 kcal/mol vs. ~81 kcal/mol for C–Br)[2].
-
Catalyst: We utilize Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). The bidentate dppf ligand has a large bite angle (~99°), which sterically induces a faster reductive elimination—often the rate-limiting step when sterically hindered or electron-rich biaryls are formed[3].
-
Base: K₂CO₃ (aqueous) is employed. The biphasic nature of the reaction ensures that the base is readily available to activate the boronic acid.
-
Solvent: A 1,4-Dioxane/Water (4:1) mixture provides excellent solubility for both the organic substrates and the inorganic base, while stabilizing the active Pd(0) species at elevated temperatures.
Table 1: Condition Optimization for Methyl 6-chloronicotinate Coupling
| Entry | Catalyst (5 mol%) | Base (2.0 equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene/EtOH/H₂O | 90 | 12 | 65 |
| 2 | Pd(OAc)₂ / PPh₃ | K₂CO₃ (aq) | 1,4-Dioxane/H₂O | 90 | 12 | 58 |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ (aq) | 1,4-Dioxane/H₂O | 90 | 4 | 92 |
| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ (aq) | 1,4-Dioxane/H₂O | 90 | 4 | 90 |
Data reflects standard optimization metrics for heteroaryl chloride cross-couplings.
Detailed Step-by-Step Protocol
Materials and Reagents
-
Methyl 6-chloronicotinate (1.0 equiv, 10.0 mmol, 1.71 g)
-
(4-methoxyphenyl)boronic acid (1.2 equiv, 12.0 mmol, 1.82 g)
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 0.5 mmol, 408 mg)
-
Potassium carbonate (K₂CO₃) (2.5 equiv, 25.0 mmol, 3.45 g)
-
1,4-Dioxane (Degassed, 40 mL)
-
Deionized Water (Degassed, 10 mL)
Procedure
-
Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add methyl 6-chloronicotinate, (4-methoxyphenyl)boronic acid, and Pd(dppf)Cl₂.
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment. (Causality: Pd(0) is highly susceptible to oxidation; O₂ will irreversibly deactivate the catalyst and promote homocoupling of the boronic acid).
-
Solvent Addition: Inject degassed 1,4-dioxane (40 mL) via syringe. Stir at room temperature for 5 minutes to dissolve the organic components.
-
Base Addition: Dissolve K₂CO₃ in 10 mL of degassed water. Inject this aqueous solution into the reaction mixture dropwise.
-
Heating: Replace the septum with a reflux condenser (purged with Argon). Heat the biphasic mixture to 90 °C using a pre-heated oil bath. Stir vigorously (800 rpm) for 4 hours.
-
Reaction Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by a highly UV-active product spot (Rf ~0.4).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 x 30 mL).
-
Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude residue.
-
Purification: Purify the crude product via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes). Collect the product fractions and evaporate to yield this compound as a pale yellow solid.
Step-by-step experimental workflow for the synthesis and purification of the target compound.
Analytical Characterization (Self-Validating Metrics)
To ensure trustworthiness and verify the structural integrity of the synthesized compound, the following analytical targets must be met:
-
LC-MS (ESI+): m/z calculated for C₁₄H₁₄NO₃[M+H]⁺: 244.10; Found: 244.1.
-
¹H NMR (400 MHz, CDCl₃): Expected key signals include a singlet for the methyl ester (~3.95 ppm, 3H), a singlet for the methoxy group (~3.88 ppm, 3H), an AB quartet for the para-substituted phenyl ring (~8.05 and ~7.00 ppm, 4H), and characteristic pyridine protons (a doublet of doublets for H-4 and a fine doublet for H-2 near 9.2 ppm)[3].
References
-
Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Accessed March 2, 2026.[Link]
-
National Center for Biotechnology Information (PMC). "Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration." Accessed March 2, 2026.[Link]
- Google Patents. "WO2008021388A1 - Heteroaryl derivatives as cytokine inhibitors." Accessed March 2, 2026.
Sources
Application Note: HPLC Purity Analysis of Methyl 6-(4-methoxyphenyl)nicotinate
This Application Note and Protocol is designed for the purity analysis of Methyl 6-(4-methoxyphenyl)nicotinate , a critical biaryl pyridine intermediate often synthesized via Suzuki-Miyaura coupling.[1]
Introduction & Scope
This compound (CAS: 200510-41-4) is a functionalized pyridine ester widely used as a building block in medicinal chemistry and organic materials synthesis.[1] Its structural integrity relies on the stability of the methyl ester and the purity of the biaryl linkage.[1]
Common synthetic routes, particularly Palladium-catalyzed cross-coupling, introduce specific impurity profiles including:
-
Hydrolysis Degradants: 6-(4-methoxyphenyl)nicotinic acid.[1]
-
Starting Materials: Methyl 6-chloronicotinate and 4-methoxyphenylboronic acid.[1]
-
Homocoupling Byproducts: 4,4'-Dimethoxybiphenyl.[1]
This protocol details a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method optimized for specificity, resolving the hydrophobic target molecule from both polar hydrolytic degradants and non-polar synthetic byproducts.[1]
Method Development Strategy
Mechanistic Rationale
-
Stationary Phase Selection: The molecule contains a basic pyridine nitrogen and a hydrophobic phenyl ether tail.[1] A C18 (Octadecyl) column with end-capping is essential to prevent peak tailing caused by interaction between the pyridine nitrogen and residual silanols on the silica support.[1]
-
Mobile Phase Chemistry:
-
Solvent B (Acetonitrile): Preferred over methanol for its lower viscosity (lower backpressure) and sharper peak shape for aromatic compounds.
-
pH Modifier (0.1% Phosphoric Acid): The pyridine ring is weakly basic.[1] Acidic conditions (pH ~2-3) ensure the nitrogen remains protonated or suppresses secondary interactions, improving peak symmetry.[1] Phosphoric acid is UV-transparent at low wavelengths compared to formate/acetate buffers.[1]
-
-
Detection: The conjugated biaryl system exhibits strong UV absorption.[1] While 254 nm is standard, the extended conjugation of the methoxy-phenyl group suggests a
shift.[1] A Diode Array Detector (DAD) scan is recommended, with extraction at 265 nm for optimal sensitivity.
Impurity Logic & Separation
The gradient is designed to elute species in order of hydrophobicity:
-
Polar Impurities (Early Elution): Nicotinic acid derivatives (hydrolysis products).[1]
-
Hydrophobic Impurities (Late Elution): Homocoupled biaryls or unreacted boronic esters.[1]
Experimental Protocol
Instrumentation & Reagents
| Component | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, DAD/PDA Detector |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent) |
| Solvent A | 0.1% |
| Solvent B | HPLC-grade Acetonitrile (ACN) |
| Diluent | Methanol : Acetonitrile (50:50 v/v) |
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5.0 µL |
| Column Temperature | 30°C |
| Detection | UV at 265 nm (Bandwidth 4 nm); Ref 360 nm |
| Run Time | 20 Minutes (plus 5 min re-equilibration) |
Gradient Table:
| Time (min) | % Solvent A (Aqueous) | % Solvent B (Organic) | Phase Description |
|---|---|---|---|
| 0.00 | 90 | 10 | Initial Hold (Polar retention) |
| 2.00 | 90 | 10 | Isocratic Hold |
| 12.00 | 10 | 90 | Linear Ramp (Elution of target) |
| 15.00 | 10 | 90 | Wash (Elute dimers/hydrophobes) |
| 15.10 | 90 | 10 | Return to Initial |
| 20.00 | 90 | 10 | Re-equilibration |[1]
Sample Preparation Workflow
Standard Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of Reference Standard into a 10 mL volumetric flask.
-
Add 5 mL of Diluent and sonicate for 5 minutes (ensure complete dissolution).
-
Dilute to volume with Diluent.[1]
Test Sample Preparation:
-
Weigh ~10 mg of the sample into a 10 mL flask.
-
Dissolve in Diluent as above.
-
Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.
Visual Workflows & Logic
Method Logic & Impurity Fate
The following diagram illustrates the chromatographic separation logic based on the chemical properties of the potential impurities.
Figure 1: Chromatographic separation logic illustrating the elution order of the target molecule relative to common synthetic impurities.
Sample Preparation & Analysis Workflow
Figure 2: Step-by-step sample preparation and decision workflow for routine purity analysis.
Method Validation Parameters (System Suitability)
To ensure the trustworthiness of the data, the following system suitability parameters must be met before releasing results.
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) | 8.0 - 11.0 min | Consistent gradient delivery.[1] |
| Tailing Factor ( | Indicates minimal secondary interactions with silanols.[1] | |
| Theoretical Plates ( | Ensures sufficient column efficiency for resolution.[1] | |
| % RSD (Area) | Confirms injector precision and detector stability. | |
| Resolution ( | Critical for accurate integration of closely eluting peaks. |
Troubleshooting Guide
-
Issue: Peak Tailing (> 1.5)
-
Issue: Split Peak
-
Issue: Ghost Peaks
References
-
BenchChem. this compound Product Synthesis and Properties. Retrieved from
-
Royal Society of Chemistry. Synthesis and HPLC Analysis of Nicotinate Derivatives.[1] Retrieved from
-
National Institutes of Health (NIH). Stability of Methyl Nicotinate in Aqueous Solution as Utilized in the 'Niacin Patch Test'.[1] PMC2562473.[1] Retrieved from
-
Sielc Technologies. Separation of Methyl Nicotinate on Newcrom R1 HPLC Column. Retrieved from
-
MDPI. Simultaneous Determination of Methyl Nicotinate and Salicylic Acid Derivatives using HPLC-DAD. Retrieved from
Sources
Application Note: FT-IR Spectroscopic Analysis of Methyl 6-(4-methoxyphenyl)nicotinate
Abstract
This application note provides a detailed guide for the analysis of "Methyl 6-(4-methoxyphenyl)nicotinate," a heterocyclic compound of interest in pharmaceutical and materials science research, using Fourier-Transform Infrared (FT-IR) spectroscopy. We will explore the theoretical basis for the expected vibrational modes, present a comprehensive table of predicted absorption frequencies, and provide a step-by-step protocol for sample analysis using the Attenuated Total Reflectance (ATR) technique. The causality behind experimental choices and spectral interpretations is explained to ensure scientific rigor and reproducibility.
Introduction: The Molecular Architecture
This compound is a multi-functional molecule featuring a substituted pyridine ring, an aromatic ester, and a methoxy-substituted phenyl ring. This unique combination of functional groups gives rise to a characteristic infrared spectrum that can be used for structural confirmation and quality control. Understanding the expected vibrational frequencies of each component is crucial for accurate spectral interpretation. The key functional groups for FT-IR analysis are:
-
Aromatic Ester: The methyl nicotinate moiety contains a carbonyl group (C=O) and two carbon-oxygen single bonds (C-O). The electronic conjugation of the carbonyl group with the pyridine ring is expected to influence the position of its characteristic stretching frequency.
-
Substituted Pyridine Ring: The pyridine ring, an aromatic heterocycle, will exhibit characteristic C-H and C=C stretching and bending vibrations. The substitution pattern will influence the out-of-plane bending modes, which can be diagnostic.
-
Anisole Moiety: The 4-methoxyphenyl group contains an ether linkage (Ar-O-CH₃) and a para-disubstituted benzene ring, each with its own set of characteristic absorptions.
Predicted FT-IR Absorption Profile
The FT-IR spectrum of this compound is predicted to be a composite of the vibrational modes of its constituent parts. The following table summarizes the expected characteristic absorption bands, their assignments, and the rationale for their predicted positions.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale and Commentary |
| 3100-3000 | C-H Stretch | Aromatic (Pyridine & Phenyl) | The stretching of sp² hybridized C-H bonds in both aromatic rings typically occurs just above 3000 cm⁻¹.[1] |
| 2995-2950 | C-H Asymmetric Stretch | Methyl (Ester & Ether) | The methyl groups of the ester and ether will show characteristic asymmetric stretching vibrations. |
| 2850-2830 | C-H Symmetric Stretch | Methoxy (Ether) | A notable C-H symmetric stretch for methoxy groups often appears at a lower frequency, around 2836 cm⁻¹, due to Fermi resonance.[2] |
| 1730-1715 | C=O Stretch | Aromatic Ester | This is one of the most intense and diagnostic peaks. Conjugation with the pyridine ring lowers the frequency compared to a saturated ester.[3][4][5] |
| 1600-1585, 1500-1400 | C=C Stretch | Aromatic (Pyridine & Phenyl) | Multiple bands are expected due to the carbon-carbon stretching vibrations within both the pyridine and benzene rings.[1] |
| 1310-1250 | C-O Stretch (Asymmetric) | Aromatic Ester (C-C-O) | Aromatic esters show a strong, characteristic C-C-O stretching band at a higher wavenumber than saturated esters.[3] |
| 1260-1240 | C-O Stretch (Asymmetric) | Aryl Ether (Ar-O-C) | The asymmetric stretching of the aryl ether bond in the anisole moiety results in a strong absorption in this region.[6] |
| 1130-1100 | C-O Stretch (Symmetric) | Aromatic Ester (O-C-C) | This is the second of the two characteristic C-O stretches for the ester group.[3] |
| 1040-1020 | C-O Stretch (Symmetric) | Aryl Ether (Ar-O-C) | The symmetric stretch of the aryl ether linkage is expected in this range.[6] |
| 900-675 | C-H Out-of-Plane Bend | Aromatic (Pyridine & Phenyl) | The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic rings. For the 1,4-disubstituted phenyl ring, a strong band is expected in the 840-790 cm⁻¹ range.[7] |
Experimental Protocol: ATR-FT-IR Analysis
This protocol outlines the standardized procedure for acquiring a high-quality FT-IR spectrum of solid this compound using an Attenuated Total Reflectance (ATR) accessory. The ATR method is preferred for its minimal sample preparation and high reproducibility.[8]
Materials and Equipment
-
FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory.
-
This compound (solid powder).
-
Spatula.
-
Isopropanol or ethanol for cleaning.
-
Lint-free wipes.
Workflow Diagram
Caption: Workflow for ATR-FT-IR analysis.
Step-by-Step Procedure
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to evaporate completely. This step is critical to prevent cross-contamination and ensure a clean background.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient environment (air, CO₂, water vapor) and the crystal itself will be automatically subtracted from the sample spectrum.[8]
-
Sample Application: Place a small amount of solid this compound powder directly onto the center of the ATR crystal. The amount should be just enough to cover the crystal surface.
-
Pressure Application: Lower the ATR anvil and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Good contact is essential for achieving a strong signal, as the IR beam only penetrates a few microns into the sample.
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.
-
Data Processing:
-
ATR Correction: Apply the instrument's built-in ATR correction algorithm. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.
-
Baseline Correction: If necessary, apply a baseline correction to account for any scattering effects or instrumental drift.
-
Peak Picking: Use the software to identify the wavenumbers of the major absorption bands.
-
-
Cleaning: After analysis, raise the anvil, remove the sample powder, and clean the crystal and anvil tip thoroughly as described in Step 1.
Interpretation and Discussion
The resulting spectrum should be analyzed by comparing the observed peak positions with the predicted values in the table above. The most prominent features will be the very strong C=O stretch of the aromatic ester and the complex series of strong bands in the 1300-1000 cm⁻¹ region, which arise from the various C-O and C-C stretching vibrations.[9] The aromatic C-H stretches above 3000 cm⁻¹ and the aliphatic C-H stretches below 3000 cm⁻¹ will confirm the presence of both aromatic and methyl groups. Finally, the fingerprint region (below 1000 cm⁻¹) should contain a characteristic pattern of C-H out-of-plane bending modes that can confirm the substitution patterns of the aromatic rings.
Conclusion
FT-IR spectroscopy, particularly with an ATR accessory, is a rapid, reliable, and non-destructive technique for the structural verification of this compound. By systematically analyzing the key absorption bands corresponding to the aromatic ester, substituted pyridine, and anisole moieties, researchers can confidently confirm the identity and purity of the compound. This application note provides the foundational spectroscopic knowledge and a practical protocol to achieve this with high fidelity.
References
-
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. [Link]
-
PubChem. Methyl Nicotinate. National Center for Biotechnology Information. [Link]
-
Roche, A. D., & Rochester, C. H. (1998). Infrared study of the adsorption of aromatic esters on silica immersed in carbon tetrachloride. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 84(8), 2625-2636. [Link]
-
Ansari, F., et al. (2023). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR. Chemistry & Chemical Engineering, 2(1), 1-10. [Link]
-
Gaje, O. S., et al. (2014). The modification of phenyl - pyridine compounds under UV irradiation: FTIR investigation. Digest Journal of Nanomaterials and Biostructures, 9(3), 1149-1156. [Link]
-
Gaje, O. S., et al. (2014). The modification of phenyl - pyridine compounds under UV irradiation: FTIR investigation. Semantic Scholar. [Link]
-
Trivedi, M. K., et al. (2015). Evaluation of biofield treatment on atomic and thermal properties of anisole. Journal of Chemistry, 2(3), 146-151. [Link]
-
Rizzo, T. R., et al. (2002). High Overtones of the C−H Stretching Vibrations in Anisole and Thioanisole. The Journal of Physical Chemistry A, 106(48), 11689-11695. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. UCLA Chemistry and Biochemistry. [Link]
-
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 14-21. [Link]
-
Bartleby. (2021). IR Spectrum Of Anisole. Bartleby. [Link]
-
Zhang, L., et al. (2025). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Chinese Journal of Chemical Physics, 38(5), 587-596. [Link]
-
Wiley-VCH GmbH. Methylnicotinate. SpectraBase. [Link]
-
Trivedi, M. K., et al. (2015). Spectroscopic Characterization of Disulfiram and Nicotinic Acid after Biofield Treatment. Journal of Analytical & Bioanalytical Techniques, 6(5). [Link]
-
LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. IJIRSET. [Link]
-
NIST. Pyridine, 4-phenyl-. NIST Chemistry WebBook. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. University of Colorado Boulder Department of Chemistry. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. JOCPR. [Link]
-
George, K. M., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 99, 246-253. [Link]
-
Trendafilova, N., et al. (2010). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Molecules, 15(8), 5763-5786. [Link]
-
InstaNANO. FTIR Functional Group Database Table with Search. InstaNANO. [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. IR Spectrum Of Anisole | bartleby [bartleby.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Application Notes & Protocols: Methyl 6-(4-methoxyphenyl)nicotinate as a Versatile Precursor in Medicinal Chemistry
Introduction: The Strategic Value of the Nicotinate Scaffold
In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular entities. Methyl 6-(4-methoxyphenyl)nicotinate has emerged as a highly valuable and versatile precursor, offering a unique combination of a biocompatible heterocyclic core and multiple handles for synthetic diversification.[1] The nicotinic acid (or vitamin B3) framework is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[2] Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer and anti-inflammatory properties.[3][4]
This guide provides an in-depth exploration of this compound, detailing its synthesis, characterization, and strategic application in the development of potential therapeutic agents. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.
Physicochemical & Spectroscopic Profile
A thorough understanding of a precursor's physical and spectroscopic properties is fundamental for its effective use. This compound is typically supplied as a light pink solid.[1] Its key properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₃NO₃ | [1] |
| Molecular Weight | 243.26 g/mol | [1] |
| CAS Number | 200510-41-4 | [1] |
| IUPAC Name | methyl 6-(4-methoxyphenyl)pyridine-3-carboxylate | [1] |
| Melting Point | 161-165 °C | [1] |
| Appearance | Light pink solid | [1] |
Spectroscopic Validation: Before use, it is crucial to validate the structure and purity of the precursor. Key expected spectroscopic features include:
-
FT-IR (cm⁻¹): A strong carbonyl (C=O) stretching band for the ester group is expected around 1720-1740 cm⁻¹.[1][5] Additional characteristic peaks will correspond to the C-O-C stretches of the ester and ether, and C=C/C=N stretches of the aromatic rings.[5]
-
¹H NMR: Distinct signals will be present for the methoxy protons (-OCH₃), the methyl ester protons (-COOCH₃), and the aromatic protons on both the pyridine and phenyl rings, with chemical shifts and coupling patterns characteristic of their substitution.
-
¹³C NMR: Resonances for the ester carbonyl carbon, the aromatic carbons, and the two distinct methyl carbons will be observable.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ corresponding to its molecular weight should be clearly visible.[5]
Synthesis of the Precursor: Establishing the Core Scaffold
The synthesis of this compound can be approached through several reliable methods. The choice of route often depends on the availability of starting materials and the desired scale of production. The most prevalent methods involve either late-stage cross-coupling to form the biaryl bond or the esterification of a pre-formed biaryl acid.
Caption: Primary synthetic routes to the target precursor.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for constructing C-C bonds between two aromatic rings.[6][7] This protocol outlines the coupling of a commercially available halonicotinate with a boronic acid.
Rationale: This approach is highly modular, allowing for the synthesis of various 6-aryl nicotinates by simply changing the boronic acid coupling partner. Palladium catalysts with bulky, electron-rich phosphine ligands are often effective for coupling with electron-deficient pyridine rings.[8]
Materials:
-
Methyl 6-chloronicotinate (1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv.)
-
Potassium phosphate (K₃PO₄), anhydrous, finely ground (3.0 equiv.)
-
1,4-Dioxane, anhydrous and degassed
Procedure:
-
To a dry, oven-baked reaction flask, add Methyl 6-chloronicotinate, 4-methoxyphenylboronic acid, and anhydrous K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
In a separate vial, under the inert atmosphere, add the Pd(OAc)₂ and SPhos ligand.
-
Add the anhydrous, degassed 1,4-dioxane to the main reaction flask via cannula or syringe, followed by the catalyst/ligand mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halide is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the pure product.
-
Validate the final product using the spectroscopic methods outlined previously.
Strategic Derivatization for Lead Generation
The true power of this compound lies in its three primary points of chemical modification. Each site allows for the introduction of diverse functionalities to systematically explore the chemical space and build a structure-activity relationship (SAR) profile.
Caption: Key derivatization pathways from the central precursor.
A. Modifications at the Ester Moiety
The methyl ester is an excellent handle for introducing a wide range of functional groups, particularly those containing nitrogen.
1. Amidation:
-
Causality: Direct conversion of the ester to an amide introduces a hydrogen bond donor and can fundamentally alter the molecule's solubility, polarity, and ability to interact with biological targets.[1] This is a cornerstone transformation for creating libraries of drug-like molecules.
-
Protocol: A simple thermal amidation can be effective. To a solution of this compound in a suitable solvent (e.g., methanol or neat amine), add the desired primary or secondary amine (2-5 equivalents). Heat the reaction in a sealed tube at 80-120 °C until completion. For less reactive amines or more delicate substrates, hydrolysis to the carboxylic acid followed by standard peptide coupling (e.g., HATU, EDC/HOBt) is the preferred, more reliable method.
2. Saponification (Hydrolysis):
-
Causality: Hydrolysis of the methyl ester to the corresponding carboxylic acid, 6-(4-methoxyphenyl)nicotinic acid, is a critical intermediate step.[1] The resulting acid is a versatile functional group for forming more complex amide bonds, esters, or for use in other carboxylate-specific reactions.
-
Protocol: Dissolve the ester in a mixture of THF/Methanol and water. Add an excess of lithium hydroxide (LiOH) (2-3 equivalents) and stir at room temperature. Monitor by TLC. Upon completion, acidify the reaction mixture with 1M HCl to protonate the carboxylate, and extract the product with an organic solvent like ethyl acetate.
B. Modifications at the 4-Methoxyphenyl Ring
The methoxy group provides a latent hydroxyl functionality that can be unmasked for further derivatization.
1. O-Demethylation:
-
Causality: Cleavage of the robust methyl ether to reveal a phenol (Methyl 6-(4-hydroxyphenyl)nicotinate) is a key strategic move.[1] The phenolic hydroxyl group is a powerful hydrogen bond donor/acceptor and serves as a nucleophilic handle for subsequent etherification or esterification, enabling the introduction of an enormous variety of side chains to probe interactions with target proteins.[9]
-
Protocol: Dissolve the precursor in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere. Add a solution of boron tribromide (BBr₃) (1.1-1.5 equivalents) in DCM dropwise. Allow the reaction to slowly warm to room temperature and stir until complete. Carefully quench the reaction by the slow addition of methanol, followed by water. Extract the product and purify by chromatography.
Workflow Example: Synthesis of a Bioactive Amide Analog
This section provides a self-validating, step-by-step workflow for the synthesis of a hypothetical target molecule, demonstrating the practical application of the aforementioned protocols.
Target: N-benzyl-6-(4-methoxyphenyl)nicotinamide
Caption: Two-step workflow to a target amide derivative.
Protocol 2: Two-Step Synthesis of N-benzyl-6-(4-methoxyphenyl)nicotinamide
Step 1: Saponification to 6-(4-Methoxyphenyl)nicotinic acid
-
Dissolve this compound (1.0 equiv.) in a 3:1:1 mixture of THF, methanol, and water.
-
Add Lithium Hydroxide (LiOH·H₂O) (3.0 equiv.) and stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC (disappearance of starting material).
-
Once complete, remove the THF and methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH ~4 using 1M HCl. A white precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the carboxylic acid intermediate. This is often pure enough for the next step.
Step 2: Amide Coupling
-
Suspend the 6-(4-methoxyphenyl)nicotinic acid (1.0 equiv.) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv.).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.) and stir for 5 minutes.
-
Add Benzylamine (1.1 equiv.) and stir the reaction at room temperature for 6-18 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by silica gel chromatography to afford the final N-benzyl-6-(4-methoxyphenyl)nicotinamide.
Conclusion
This compound stands as a testament to the power of well-designed precursors in modern medicinal chemistry. Its structural simplicity belies its synthetic potential, offering multiple, chemoselectively addressable sites for modification. By leveraging the protocols and strategic insights provided in this guide, researchers can efficiently generate diverse libraries of novel compounds, accelerating the journey from initial hit identification to lead optimization in the quest for new and effective therapeutics.
References
-
Title: Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents Source: PubMed URL: [Link]
-
Title: Nicotinic Acid Derivatives As Novel Noncompetitive α‐Amylase and α‐Glucosidase Inhibitors for Type 2 Diabetes Source: AIR Unimi URL: [Link]
-
Title: Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents Source: Bentham Science URL: [Link]
-
Title: The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate Source: Ningbo Inno Pharmchem Co.,Ltd. URL: [Link]
-
Title: (PDF) Nicotinic acid derivatives: Application and uses, review Source: ResearchGate URL: [Link]
-
Title: Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs Source: Ingenta Connect URL: [Link]
-
Title: Methyl Nicotinate Source: European Medicines Agency URL: [Link]
-
Title: Synthesis and Mesomorphic Properties of a Series of Phenyl 6-(4-Alkoxyphenyl)nicotinates Source: Scilit URL: [Link]
-
Title: Synthesis method of 6-methyl nicotine Source: Patsnap URL: [Link]
-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
-
Title: Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents Source: PubMed URL: [Link]
Sources
- 1. This compound|243.26 g/mol [benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating "Methyl 6-(4-methoxyphenyl)nicotinate" as a potential kinase inhibitor
Application Note: Profiling Methyl 6-(4-methoxyphenyl)nicotinate as a Kinase Inhibitor Scaffold
Executive Summary
This application note details the methodological framework for investigating This compound (MMPN) as a small-molecule kinase inhibitor. While 6-arylpyridine derivatives are established "privileged structures" in medicinal chemistry—serving as cores for inhibitors of GSK-3, PIM kinases, and VEGFR—MMPN specifically represents a versatile ester-functionalized lead. This guide outlines the workflow from in silico target prediction and chemical synthesis to biochemical profiling and cellular validation.
Introduction & Rationale
The pyridine ring is a ubiquitous pharmacophore in FDA-approved kinase inhibitors (e.g., Sorafenib, Imatinib). The 6-aryl-nicotinate motif offers a specific geometry where:
-
The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, potentially interacting with the kinase hinge region (e.g., Val/Leu backbone amides).
-
The 4-Methoxyphenyl Group: Extends into the hydrophobic back-pocket (Gatekeeper region), providing selectivity and affinity.
-
The Methyl Ester (C-3 position): Serves as a synthetic handle. While esters can be labile in vivo, they are excellent for early-stage crystallographic studies and can be readily converted to amides (bioisosteres) to optimize solubility and H-bonding.
Experimental Workflow
The following diagram illustrates the integrated workflow for validating MMPN, moving from computational prediction to wet-lab validation.
Caption: Integrated Hit-to-Lead workflow for this compound characterization.
Protocol 1: Chemical Synthesis (Suzuki-Miyaura Coupling)
Objective: To synthesize high-purity this compound for biological testing.
Reaction Principle: Palladium-catalyzed cross-coupling between an aryl halide (Methyl 6-chloronicotinate) and an aryl boronic acid (4-Methoxyphenylboronic acid).
Materials:
-
Methyl 6-chloronicotinate (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Procedure:
-
Setup: In a nitrogen-purged reaction vial, dissolve Methyl 6-chloronicotinate (171 mg, 1 mmol) and 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol) in 5 mL of degassed 1,4-Dioxane/Water.
-
Catalysis: Add K₂CO₃ (276 mg, 2 mmol) followed by the Pd catalyst (41 mg).
-
Reaction: Seal the vial and heat to 90°C for 4 hours . Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.
-
Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with brine (2 x 10 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, gradient 0-30% EtOAc in Hexanes).
-
QC: Verify structure via ¹H-NMR (DMSO-d₆) and purity (>95%) via HPLC.
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)
Objective: To determine the IC₅₀ of MMPN against a panel of representative kinases (e.g., VEGFR2, PIM1).
Methodology: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™). This measures the competition between the test compound and a fluorescent tracer for the kinase ATP-binding site.
Reagents:
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Eu-Anti-GST Antibody (for GST-tagged kinases).
-
Kinase Tracer 236 (Alexa Fluor® 647 conjugate).
-
Test Compound: MMPN (10 mM DMSO stock).
Assay Steps:
-
Preparation: Dilute MMPN in DMSO to generate a 10-point dose-response curve (Start: 10 µM, 1:3 serial dilution).
-
Plating: Dispense 100 nL of compound into a 384-well low-volume black plate.
-
Enzyme Addition: Add 5 µL of Kinase/Antibody mixture (Optimized conc. typically 5 nM Kinase, 2 nM Antibody). Incubate for 15 min at RT.
-
Tracer Addition: Add 5 µL of Tracer 236 (Optimized Kd conc.).
-
Incubation: Incubate for 60 min at RT in the dark.
-
Detection: Read fluorescence on a multimode plate reader (Excitation: 340 nm; Emission: 615 nm [Eu] and 665 nm [Tracer]).
-
Data Analysis: Calculate the TR-FRET ratio (665/615). Fit data to a sigmoidal dose-response equation (Variable Slope) to derive IC₅₀.
Data Presentation Template:
| Compound | Kinase Target | IC₅₀ (nM) | Hill Slope | Z' Factor |
| MMPN | VEGFR2 | [Data] | [Data] | > 0.5 |
| MMPN | PIM1 | [Data] | [Data] | > 0.5 |
| Staurosporine (Ctrl) | VEGFR2 | 12.5 | 1.0 | 0.75 |
Protocol 3: Cellular Viability & Signaling Analysis
Objective: To confirm if biochemical inhibition translates to cellular efficacy.
A. Cell Viability (MTT Assay):
-
Seeding: Seed HCT116 or MCF-7 cells (3,000 cells/well) in 96-well plates. Allow attachment (24 h).
-
Treatment: Treat with MMPN (0.1 – 50 µM) for 72 hours. Include DMSO control (0.1%) and Staurosporine (Positive Control).
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4 h. Solubilize formazan crystals with DMSO.
-
Read: Measure Absorbance at 570 nm.
B. Mechanistic Validation (Western Blot): Rationale: If MMPN inhibits a specific kinase (e.g., VEGFR2), downstream phosphorylation (e.g., p-ERK or p-AKT) should decrease.
Caption: Predicted point of intervention for MMPN within the MAPK signaling cascade.
Western Blot Steps:
-
Lysate Prep: Treat cells with MMPN (IC₉₀ conc.) for 2 hours. Lyse in RIPA buffer + Phosphatase Inhibitors.
-
Separation: Run 20 µg protein on 10% SDS-PAGE.
-
Blotting: Transfer to PVDF. Block with 5% BSA.
-
Probing: Primary antibodies: Anti-p-VEGFR2 (Tyr1175), Anti-p-ERK1/2. Loading control: Anti-GAPDH.
-
Result: A reduction in p-VEGFR2 or p-ERK bands compared to DMSO control confirms "on-target" activity.
Critical Considerations (Expert Insights)
-
Solubility: Methyl esters can have poor aqueous solubility. Ensure DMSO stock concentration does not exceed 0.5% in the final assay buffer to prevent precipitation or enzyme denaturation.
-
Stability: Esters are susceptible to hydrolysis by cellular esterases. If the cellular IC₅₀ is significantly lower than biochemical IC₅₀, the acid metabolite might be the active species, or the compound is accumulating in cells. Conversely, if cellular activity is lost, the ester might be hydrolyzed to an inactive acid.
-
SAR Evolution: If MMPN shows promise, the next logical medicinal chemistry step is to replace the methyl ester with an amide (e.g., N-methyl-6-(4-methoxyphenyl)nicotinamide) to improve metabolic stability and hydrogen bonding capability [1].
References
-
Peat, T. S., et al. (2013). "Structure-based design of 6-aryl-nicotinamides as inhibitors of PIM-1 kinase." Bioorganic & Medicinal Chemistry Letters. Link
-
Laufer, S. A., et al. (2008). "Design, Synthesis, and Biological Evaluation of 6-Aryl-pyridinyl-3-amine Derivatives as p38α Mitogen-Activated Protein Kinase Inhibitors." Journal of Medicinal Chemistry. Link
-
Thermo Fisher Scientific. (2025). "LanthaScreen™ Eu Kinase Binding Assay User Guide." Link
-
Sigma-Aldrich. (2025). "Protocol for Suzuki-Miyaura Cross-Coupling Reaction." Link
-
Promega. (2025).[2][3] "ADP-Glo™ Kinase Assay Systems Protocol." Link
Sources
Cell-based assays for evaluating "Methyl 6-(4-methoxyphenyl)nicotinate" cytotoxicity
Application Note: Comprehensive Cytotoxicity Profiling of Methyl 6-(4-methoxyphenyl)nicotinate
Executive Summary & Scientific Rationale
This compound (CAS 200510-41-4) represents a specific class of 6-aryl substituted pyridine-3-carboxylate derivatives. While often utilized as a synthetic intermediate, this pharmacophore shares structural homology with bioactive agents known for tubulin inhibition, kinase modulation, and antimicrobial activity.
Evaluating the cytotoxicity of this compound requires a biphasic approach:
-
Quantitative Potency: Determining the IC50 using metabolic surrogate assays.
-
Mechanistic Differentiation: Distinguishing between regulated cell death (apoptosis) and uncontrolled necrosis (membrane rupture), a critical step in validating drug candidates versus non-specific toxins.
This guide provides a self-validating workflow to characterize the compound's biological activity, moving beyond simple "dead/alive" readouts to actionable mechanistic insight.
Experimental Design & Workflow
The following workflow illustrates the logical progression from compound preparation to mechanistic validation.
Figure 1: Decision-matrix workflow for characterizing this compound cytotoxicity.
Critical Reagents & Compound Handling
Compound: this compound[1]
-
MW: 243.26 g/mol [1]
-
Solubility: Hydrophobic. Soluble in DMSO. Poor aqueous solubility.
Stock Solution Protocol:
-
Solvent: Use sterile, cell-culture grade DMSO (Dimethyl sulfoxide).
-
Concentration: Prepare a 100 mM master stock.
-
Calculation: Dissolve 2.43 mg of compound in 100 µL DMSO.
-
-
Storage: Aliquot into small volumes (10-20 µL) to avoid freeze-thaw cycles. Store at -20°C.
-
Working Solutions: Dilute in serum-free media immediately prior to treatment. Ensure final DMSO concentration on cells is < 0.5% (v/v) to avoid solvent toxicity.
Cell Line Selection Strategy:
-
HepG2 (Liver): Essential for assessing metabolic toxicity and potential cytochrome P450 activation/deactivation.
-
Jurkat / A549 (Cancer Models): High-proliferation lines suitable for detecting anti-neoplastic activity.
-
HUVEC (Normal Control): Critical for determining the Therapeutic Index (TI).
Protocol A: Metabolic Viability Assay (MTT)
Purpose: To determine the IC50 (concentration inhibiting 50% of growth) based on mitochondrial reductase activity.
Reagents:
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).
-
Solubilization Buffer (DMSO or SDS-HCl).
Step-by-Step Procedure:
-
Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete media. Incubate 24h for attachment.
-
Note: Leave perimeter wells empty (fill with PBS) to mitigate "edge effects" caused by evaporation.
-
-
Treatment:
-
Prepare serial dilutions of this compound (e.g., 100 µM down to 0.1 µM, 1:3 dilution series).
-
Controls:
-
Negative: 0.5% DMSO in media.
-
Positive: Staurosporine (1 µM) or Doxorubicin.
-
Blank: Media only (no cells).
-
-
Add 100 µL of 2X treatment media to wells. Incubate for 48–72 hours.
-
-
Labeling: Add 20 µL MTT reagent to each well. Incubate 3–4 hours at 37°C. (Look for purple formazan crystals).
-
Solubilization: Carefully aspirate media. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 min.
-
Readout: Measure Absorbance at 570 nm (Reference: 650 nm).
Data Analysis:
Normalize data to the DMSO control:
Protocol B: Membrane Integrity Assay (LDH Release)
Purpose: To distinguish cytotoxicity (necrosis/lysis) from cytostasis. Nicotinate derivatives can sometimes induce ROS-mediated membrane damage.
Mechanism: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released only upon plasma membrane rupture.
Step-by-Step Procedure:
-
Setup: Can be multiplexed with Protocol A if using a supernatant transfer method.
-
Treatment: Same as Protocol A, but incubation time may be shorter (24h) to capture primary toxicity.
-
Controls (Critical):
-
Low Control: Untreated cells (Spontaneous release).
-
High Control: Cells treated with Lysis Buffer (Triton X-100) 45 min prior to harvest (Maximum release).
-
-
Harvest: Transfer 50 µL of culture supernatant to a fresh 96-well plate.
-
Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate). Incubate 30 min at RT in the dark.
-
Stop: Add Stop Solution. Measure Absorbance at 490 nm .
Interpretation:
-
High MTT + Low LDH: Cytostatic (growth arrest).
-
Low MTT + High LDH: Necrotic/Cytotoxic.
Advanced Mechanism: ROS & Apoptosis
If the compound shows potency (IC50 < 10 µM), validate the mechanism. Nicotinate analogs often modulate redox states.
ROS Detection (DCFDA Assay):
-
Stain cells with 20 µM DCFDA for 45 min.
-
Wash and treat with compound.
-
Measure fluorescence (Ex/Em: 485/535 nm) kinetically over 4 hours.
-
Expectation: A spike in ROS suggests oxidative stress as the driver of cytotoxicity.
-
Apoptosis (Caspase 3/7 Glo):
-
Use a luminescent Caspase 3/7 assay to confirm if cell death is programmed (Apoptosis) rather than accidental (Necrosis).
Data Presentation Template
Summarize your findings in a comparative table to facilitate decision-making.
| Parameter | Assay Used | Control Value (DMSO) | Compound Result (10 µM) | Interpretation |
| Metabolic Health | MTT (Abs 570nm) | 100% ± 5% | [Insert Data]% | < 50% indicates potency. |
| Membrane Integrity | LDH (% Release) | < 10% | [Insert Data]% | > 20% indicates lysis/necrosis. |
| Oxidative Stress | DCFDA (RFU) | Baseline | [Insert Data] RFU | High RFU = ROS generation. |
| Apoptosis | Caspase 3/7 (RLU) | Baseline | [Insert Data] RLU | Fold increase confirms apoptosis. |
References
-
National Institutes of Health (NIH) - PubChem. this compound Compound Summary. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays.[2] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Kumar, P., et al. (2018). In vitro cytotoxicity testing: protocols and quality control. Methods in Molecular Biology. [Link]
Sources
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 6-(4-methoxyphenyl)nicotinate
Abstract
This document provides a comprehensive guide to the scale-up synthesis of Methyl 6-(4-methoxyphenyl)nicotinate, a key building block in medicinal chemistry. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and scalable method for the formation of the critical biaryl bond. This guide delves into the mechanistic rationale behind the chosen synthetic strategy, offers detailed experimental protocols for both laboratory and pilot-scale production, and addresses critical scale-up considerations including process safety, impurity profiling, and purification strategies. The information presented is grounded in established chemical principles and supported by authoritative references to assist researchers in the efficient and safe production of this important intermediate.
Introduction and Strategic Overview
This compound is a versatile intermediate in the synthesis of various biologically active molecules. Its structure, featuring a substituted pyridine ring linked to a methoxyphenyl moiety, is a common motif in pharmaceutical candidates. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development community.
While several synthetic routes can be envisioned, the Suzuki-Miyaura cross-coupling reaction stands out for its high functional group tolerance, mild reaction conditions, and the commercial availability of the required starting materials.[1] This approach involves the coupling of an organoboron species, in this case, 4-methoxyphenylboronic acid, with a halide, methyl 6-chloronicotinate, catalyzed by a palladium complex.[2]
This application note will focus on a well-defined, two-step synthetic sequence:
-
Suzuki-Miyaura Coupling: The core C-C bond formation between methyl 6-chloronicotinate and 4-methoxyphenylboronic acid.
-
Purification: Isolation and purification of the final product to meet the stringent purity requirements of pharmaceutical development.
The rationale for selecting the Suzuki-Miyaura coupling for scale-up is its proven track record in industrial settings for constructing biaryl systems.[3][4]
Reaction Pathway and Mechanism
The synthesis of this compound is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The overall transformation is depicted below:
Caption: Overall reaction scheme for the synthesis of this compound.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of methyl 6-chloronicotinate to form a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.[2]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier Notes |
| Methyl 6-chloronicotinate | 73781-91-6 | 171.58 | Purity ≥98% |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | Purity >95% |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | Catalyst precursor |
| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | 280.44 | Ligand |
| Potassium phosphate tribasic (K₃PO₄) | 7778-53-2 | 212.27 | Anhydrous base |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous, degassed |
| Toluene | 108-88-3 | 92.14 | Anhydrous, degassed |
| Ethyl acetate | 141-78-6 | 88.11 | For extraction |
| Brine (saturated NaCl solution) | N/A | N/A | For washing |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying |
Laboratory-Scale Synthesis (1-10 g)
Procedure:
-
Reaction Setup: To an oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add methyl 6-chloronicotinate (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via cannula.
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and tricyclohexylphosphine (0.04 equiv) in a small amount of degassed 1,4-dioxane. Add this catalyst solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford this compound as a solid.
Pilot-Scale Synthesis (100-500 g)
Procedure:
-
Reactor Preparation: Ensure a clean and dry glass-lined reactor is purged with nitrogen.
-
Charging Reactants: Charge methyl 6-chloronicotinate (1.0 equiv), 4-methoxyphenylboronic acid (1.1 equiv), and potassium phosphate (2.0 equiv) into the reactor under a nitrogen blanket.
-
Solvent Addition: Add degassed toluene and water (10:1 v/v) to the reactor.
-
Catalyst Preparation and Addition: In a separate, inerted vessel, prepare the catalyst solution by dissolving palladium(II) acetate (0.01 equiv) and tricyclohexylphosphine (0.02 equiv) in degassed toluene. Transfer this solution to the main reactor.
-
Reaction: Heat the mixture to 85-95 °C with efficient stirring. Monitor the reaction by in-process control (IPC) using HPLC. The reaction is typically complete within 6-8 hours.
-
Work-up and Phase Separation: Cool the reactor to 40-50 °C. Add water and stir for 30 minutes. Stop agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Washing: Add a fresh portion of water to the organic layer, stir, and separate. Repeat the water wash.
-
Solvent Swap and Crystallization: Distill off the toluene under reduced pressure, and replace it with a suitable crystallization solvent such as isopropanol or a mixture of toluene and heptane.
-
Isolation and Drying: Cool the solution to induce crystallization. Filter the product, wash the cake with cold solvent, and dry under vacuum at 40-50 °C to a constant weight.
Scale-Up Considerations
Scaling up the synthesis of this compound from the lab to a pilot plant or manufacturing facility requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Process Safety
-
Reagent Handling: Both methyl 6-chloronicotinate and 4-methoxyphenylboronic acid are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4][5][6] Operations should be conducted in a well-ventilated area or fume hood.
-
Exothermic Potential: While the Suzuki coupling is not typically highly exothermic, the initial heating and any potential side reactions should be monitored. On a large scale, the rate of heating should be carefully controlled.
-
Pressure and Gassing: The reaction is run at atmospheric pressure. Ensure adequate venting for the reactor.
-
Solvent Hazards: Toluene and 1,4-dioxane are flammable and have associated health risks. Use in well-ventilated areas and away from ignition sources.
Impurity Profile and Control
Common impurities in Suzuki-Miyaura couplings involving halopyridines include:
-
Homocoupling Products: Formation of biphenyl from the boronic acid and bipyridine from the halide.[7][8] This can be minimized by maintaining a strictly inert atmosphere and controlling the reaction temperature.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or residual water.[7] Using anhydrous solvents and the correct stoichiometry of base can mitigate this.
-
Dehalogenation: The starting halide can be reduced to the corresponding de-halogenated pyridine.[7]
-
Residual Palladium: The final product must have very low levels of residual palladium. This is a critical quality attribute for active pharmaceutical ingredients (APIs).[5]
Control Strategies:
-
Raw Material Quality: Ensure the purity of starting materials to avoid introducing impurities from the outset.
-
Inert Atmosphere: Rigorous exclusion of oxygen is crucial to prevent catalyst deactivation and the formation of homocoupling byproducts.[9]
-
Temperature Control: Maintaining the optimal reaction temperature is key to maximizing conversion while minimizing side reactions.
-
Palladium Scavenging: After the reaction, treatment with a palladium scavenger may be necessary to reduce residual metal to acceptable levels.
Purification at Scale
-
Crystallization: This is the preferred method for purification on a large scale due to its efficiency and cost-effectiveness. The choice of crystallization solvent is critical. For 6-aryl-nicotinate esters, solvent systems such as isopropanol, ethanol, or mixtures of a good solvent (e.g., toluene, ethyl acetate) and an anti-solvent (e.g., heptane, hexane) are often effective.[10]
-
Chromatography: While effective at the lab scale, column chromatography is less practical and more expensive for large-scale production. It may be used for very high-purity requirements or to remove closely related impurities that cannot be purged by crystallization.
Caption: General workflow for the purification of this compound at scale.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or Incomplete Conversion | - Inactive catalyst- Insufficient base- Low reaction temperature- Poor quality starting materials | - Use fresh catalyst and ligand- Ensure anhydrous base and correct stoichiometry- Increase temperature in small increments- Verify purity of starting materials |
| High Levels of Homocoupling | - Oxygen contamination- High reaction temperature | - Improve degassing of solvents and inerting of the reactor- Lower the reaction temperature |
| Poor Crystallization Yield | - Incorrect solvent system- Solution not sufficiently concentrated- Cooling too rapidly | - Screen for alternative crystallization solvents- Concentrate the solution further before cooling- Implement a controlled cooling profile |
| High Residual Palladium | - Inefficient removal during work-up | - Perform additional aqueous washes- Consider treatment with a palladium scavenger |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a robust and scalable route for the synthesis of this compound. Careful control of reaction parameters, particularly the exclusion of oxygen and the management of temperature, is critical for achieving high yields and purity. On a larger scale, the focus shifts to efficient purification through crystallization and the effective removal of residual palladium. The protocols and considerations outlined in this document provide a solid foundation for the successful scale-up of this important pharmaceutical intermediate.
References
- A.L. Eastman, et al. "Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat." Organic Process Research & Development, 2018.
- Y. Tanaka, et al. "Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands." Chemical and Pharmaceutical Bulletin, 2025.
- C.J. Borths, et al. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." Organics, 2022.
- T. Markovic, et al. "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides." Chemical Science, 2017. DOI:10.1039/C7SC00675F
-
The Organic Chemistry Tutor. "Suzuki Coupling I Common Byproducts in Suzuki Coupling." YouTube, September 8, 2024. [Link]
- H.T. Cengiz, et al. "Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- M. Catellani, et al. "Palladium-Catalyzed Synthesis of Selectively Substituted Phenanthridine Derivatives." European Journal of Organic Chemistry, 2008.
- S.J. Miller, et al.
- S.L. Buchwald, et al. "Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst.
- P. G. Szolcsányi, et al. "Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts.
- E.I. du Pont de Nemours and Company. "Process for preparing biaryl compounds.
- M. Fagnoni, et al. "Visible Light-Driven, Gold(I)-Catalyzed Preparation of Symmetrical (Hetero)biaryls by Homocoupling of Arylazo Sulfones." The Journal of Organic Chemistry, 2020.
- H. Doucet, et al. "Efficient synthesis of new 6-arylphenanthridines based on microwave-assisted Suzuki–Miyaura cross-coupling and Pictet–Spengler dehydrogenative cyclization in a zinc chloride/[Bmim]BF4 mixture." Green Chemistry, 2012.
- J.F. Hartwig, et al.
-
A.G. Myers Research Group. "The Suzuki Reaction." Harvard University. Accessed March 7, 2026. [Link]
- J.C. Vantourout, et al. "Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
- M.A. Schmidt, et al. "Impurities formed during the Suzuki−Miyaura coupling." Organic Process Research & Development, 2020.
- S.L. Buchwald, et al. "Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines." The Journal of Organic Chemistry, 2003.
- M.G. Organ, et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters." Beilstein Journal of Organic Chemistry, 2018.
-
Organic Chemistry Portal. "Suzuki Coupling." Accessed March 7, 2026. [Link]
- G. Mehta, et al.
- A.K. Chakraborti, et al. "Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions." Synthesis, 2004.
-
Organic Chemistry Portal. "Biaryl synthesis by C-C coupling." Accessed March 7, 2026. [Link]
- A. Poater, et al. "Study of mechanistic pathways in cross-linking reactions with palladium." Journal of Organometallic Chemistry, 2021.
- J. Zakrzewski, et al. "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine." Beilstein Journal of Organic Chemistry, 2018.
- A. Suzuki. "Organoborane coupling reactions (Suzuki coupling)." Proceedings of the Japan Academy, Series B, 2004.
- T.L. Lowary. "Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
-
Fisher Scientific. "4-Methoxyphenylboronic acid - SAFETY DATA SHEET." Accessed March 7, 2026. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Suzuki Coupling for Pharmaceutical Intermediates [ganeshremedies.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. www1.udel.edu [www1.udel.edu]
Troubleshooting & Optimization
Optimizing reaction conditions for "Methyl 6-(4-methoxyphenyl)nicotinate" synthesis
Technical Support Center: Optimizing the Synthesis of Methyl 6-(4-methoxyphenyl)nicotinate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with this compound, a highly valued pyridine-core building block used in medicinal chemistry[1].
The most atom-economical and reliable route to this molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling of methyl 6-chloronicotinate with 4-methoxyphenylboronic acid[1]. However, researchers frequently encounter yield-limiting side reactions such as ester hydrolysis, boronic acid homocoupling, and catalyst deactivation[2]. This guide provides a self-validating protocol, mechanistic troubleshooting, and optimized parameters to ensure high-fidelity synthesis.
Mechanistic Pathway & Catalytic Cycle
Understanding the causality behind reaction failures begins with the catalytic cycle. The Suzuki-Miyaura coupling relies on three fundamental steps: oxidative addition of the carbon-halogen bond, transmetalation of the organoboron species, and reductive elimination to release the product. Electron-donating groups, such as the methoxy moiety on the boronic acid, generally facilitate the transmetalation step, improving overall yields compared to electron-withdrawing substituents.
Figure 1: Suzuki-Miyaura catalytic cycle for this compound synthesis.
Quantitative Condition Optimization Matrix
Selecting the right combination of catalyst, base, and solvent is critical to suppressing side reactions. The table below summarizes the causality behind various experimental conditions and their impact on the final yield.
| Catalyst System | Base | Solvent System | Temp (°C) | Time (h) | Conversion/Yield | Mechanistic Observation |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2 eq) | Toluene/H₂O (4:1) | 90 | 12 | ~70% | Standard baseline; moderate ester hydrolysis observed due to strong aqueous base[2]. |
| Pd(OAc)₂ + PPh₃ | Na₂CO₃ (2 eq) | Dioxane/H₂O (5:1) | 100 | 8 | ~60% | Catalyst deactivation; formation of inactive "palladium black" noted at high temps. |
| Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ (2 eq) | Dioxane/H₂O (5:1) | 80 | 6 | >90% | Optimal; bidentate ligand stabilizes Pd; milder base prevents saponification. |
| Pd₂(dba)₃ + XPhos | Cs₂CO₃ (2 eq) | Toluene (Anhydrous) | 100 | 4 | >95% | Fastest conversion; anhydrous conditions completely suppress ester hydrolysis. |
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria for the current step have been met.
Step 1: Reagent Activation
-
Action: In a flame-dried Schlenk flask, combine methyl 6-chloronicotinate (1.0 eq, 1.0 mmol), 4-methoxyphenylboronic acid (1.3 eq, 1.3 mmol), and K₃PO₄ (2.0 eq, 2.0 mmol) in a 5:1 mixture of 1,4-dioxane and deionized water (5 mL total).
-
Validation Check: The mixture must form a distinct biphasic suspension. Complete dissolution of the boronic acid in the aqueous phase confirms proper base activation.
Step 2: Deoxygenation
-
Action: Perform three consecutive freeze-pump-thaw cycles on the reaction mixture.
-
Validation Check: The absolute cessation of gas evolution (bubbling) during the final thaw cycle confirms the successful removal of dissolved oxygen. This is critical to prevent the oxidation of Pd(0) and the subsequent homocoupling of the boronic acid.
Step 3: Catalytic Coupling
-
Action: Backfill the flask with Argon. Add Pd(dppf)Cl₂ (0.05 eq, 0.05 mol%), attach a reflux condenser, and heat the mixture to 80°C in a pre-heated oil bath for 6 hours.
-
Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The step is validated as complete when the UV-active starting material spot (Rf ≈ 0.65) completely disappears, replaced by a single distinct product spot (Rf ≈ 0.45). The solution should remain a clear, dark amber; the absence of a black precipitate confirms catalyst stability.
Step 4: Isolation and Verification
-
Action: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.
-
Validation Check: Analyze the isolated light pink solid[1]. A dominant LC-MS peak at m/z 244.26 [M+H]⁺ and a sharp melting point between 161-165 °C[1] definitively validates the structural identity and purity of this compound.
Troubleshooting & FAQs
Q1: Why is my methyl ester group hydrolyzing into a carboxylic acid during the coupling? Causality & Solution: Standard Suzuki conditions often utilize aqueous bases like K₂CO₃ or NaOH at elevated temperatures (90-100°C). In this biphasic mixture, hydroxide ions nucleophilically attack the highly electrophilic carbonyl carbon of the nicotinate ester, leading to saponification. Fix: Transition to a milder, less nucleophilic base such as K₃PO₄. Alternatively, switch to completely anhydrous conditions using CsF or Cs₂CO₃ in dry 1,4-dioxane. Lowering the reaction temperature to 80°C also exponentially decreases the hydrolysis rate without significantly impacting the cross-coupling kinetics.
Q2: I am observing a large amount of 4,4'-dimethoxybiphenyl byproduct. How do I prevent this? Causality & Solution: This is the homocoupling product of 4-methoxyphenylboronic acid. It occurs when trace oxygen in the system oxidizes the active Pd(0) catalyst to a peroxo-Pd(II) complex. This complex undergoes double transmetalation with the boronic acid, followed by reductive elimination to form the dimer. Fix: Your system is not sufficiently anaerobic. Implement a rigorous freeze-pump-thaw degassing protocol rather than simple nitrogen sparging. Additionally, adding the boronic acid dropwise via a syringe pump over 1 hour keeps its steady-state concentration low, heavily favoring the cross-coupling pathway over homocoupling.
Q3: The reaction stalls at ~50% conversion and a black precipitate forms. What went wrong? Causality & Solution: The black precipitate is "palladium black"—agglomerated, inactive Pd(0) nanoparticles. This occurs when the reductive elimination step is slow or when monodentate phosphine ligands (like PPh₃) dissociate at high temperatures, leaving the Pd(0) center unprotected and prone to aggregation. Fix: Upgrade your catalyst system. Switch from a monodentate ligand to a bidentate ligand like dppf (using Pd(dppf)Cl₂). Bidentate ligands chelate the metal center much more tightly, enforcing a cis-geometry that accelerates reductive elimination and prevents catalyst aggregation.
Q4: Why is the oxidative addition of methyl 6-chloronicotinate slower than expected? Causality & Solution: While the electron-withdrawing pyridine nitrogen activates the 6-position for oxidative addition, aryl chlorides possess a higher bond dissociation energy (~96 kcal/mol) compared to aryl bromides (~81 kcal/mol), making them inherently less reactive. Fix: If you are committed to using the chloro-derivative, utilize a more electron-rich, sterically bulky ligand (e.g., XPhos or SPhos) to increase the electron density on the palladium center, thereby accelerating the insertion into the C-Cl bond. Alternatively, synthesize the target from methyl 6-bromonicotinate or methyl 6-iodonicotinate[2].
References
- Title: this compound | 243.
- Title: Methyl 6-iodonicotinate | 173157-33-0 - Benchchem Source: Benchchem URL
- Title: Synthesis and Modification of Heterocycles by Metal-Catalyzed Cross-coupling Reactions Source: National Academic Digital Library of Ethiopia URL
Sources
Reducing byproduct formation in "Methyl 6-(4-methoxyphenyl)nicotinate" synthesis
Technical Support Center: Synthesis of Methyl 6-(4-methoxyphenyl)nicotinate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. The following information is curated from peer-reviewed literature and established best practices in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent and versatile method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction typically involves the coupling of a methyl 6-chloronicotinate or methyl 6-bromonicotinate with 4-methoxyphenylboronic acid. Another common approach is the esterification of 6-(4-methoxyphenyl)nicotinic acid with methanol, often catalyzed by an acid like sulfuric acid.[1]
Q2: Why is the Suzuki-Miyaura coupling the preferred method?
A2: The Suzuki-Miyaura coupling is favored due to its high functional group tolerance, generally good yields, and the commercial availability of the starting materials. The reaction conditions are relatively mild and can be adapted to a wide range of substrates.[2]
Q3: What are the key considerations for a successful Suzuki-Miyaura coupling to synthesize the target compound?
A3: Several factors are critical for a successful Suzuki-Miyaura coupling:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. Electron-rich and bulky phosphine ligands often improve the efficiency of the oxidative addition step, especially with less reactive aryl chlorides.[3]
-
Base: The base plays a key role in activating the boronic acid for transmetalation.[4] Common bases include potassium carbonate, potassium phosphate, and cesium carbonate. The choice of base can significantly impact the reaction rate and yield.[5]
-
Solvent: A suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or THF) and water, is necessary to dissolve both the organic and inorganic reagents.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[5] Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.[6]
Q4: Can the esterification of 6-(4-methoxyphenyl)nicotinic acid be an alternative route?
A4: Yes, the esterification of the corresponding carboxylic acid is a viable, direct method.[7] This is typically achieved by refluxing the carboxylic acid in methanol with a strong acid catalyst.[1][8] However, this route requires the prior synthesis or availability of 6-(4-methoxyphenyl)nicotinic acid.
Troubleshooting Guide: Byproduct Formation
One of the most common challenges in the synthesis of this compound via Suzuki-Miyaura coupling is the formation of byproducts that can complicate purification and reduce the overall yield. This section addresses the most frequently encountered byproducts and provides strategies for their mitigation.
Issue 1: Presence of Homocoupling Byproducts
Symptoms:
-
You observe significant amounts of 4,4'-dimethoxybiphenyl (from the boronic acid) and/or dimethyl 6,6'-bipyridine-3,3'-dicarboxylate (from the nicotinate starting material) in your crude reaction mixture by LC-MS or NMR analysis.
Root Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Oxygen Contamination | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.[9] Oxygen can also oxidize phosphine ligands, inhibiting their coordination to the palladium center.[5] | Ensure thorough degassing: Sparge your solvent with an inert gas (argon or nitrogen) for 15-30 minutes before use. Alternatively, use several freeze-pump-thaw cycles for more rigorous oxygen removal.[3] Maintain a positive pressure of inert gas throughout the reaction.[6] |
| Inefficient Catalyst Reduction | If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be incomplete.[5] This can lead to side reactions, including homocoupling. | Use a pre-formed Pd(0) source: Consider using a catalyst like Pd(PPh₃)₄. Alternatively, modern precatalysts (e.g., Buchwald precatalysts) are designed for more reliable in-situ generation of the active catalyst.[5] |
| Suboptimal Base | An inappropriate or weak base may not efficiently facilitate the catalytic cycle, leading to a higher proportion of side reactions. | Screen different bases: If using a carbonate base (e.g., K₂CO₃), consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[5] |
| Slow Transmetalation | If the transmetalation step is slow relative to other processes, it can increase the lifetime of intermediates that lead to homocoupling. | Optimize ligand and temperature: Use a more electron-rich and bulky ligand to accelerate the catalytic cycle. A moderate increase in temperature can also improve the reaction rate, but excessive heat can cause catalyst decomposition.[5] |
Issue 2: Protodeboronation of 4-methoxyphenylboronic acid
Symptoms:
-
Formation of anisole is detected in your reaction mixture.
-
Your reaction stalls with unreacted methyl 6-halonicotinate starting material.
Root Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Unstable Boronic Acid | Boronic acids can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[3] This is a common cause of reduced yields. | Use fresh or purified boronic acid: Boronic acids can degrade upon storage. Use freshly purchased or recrystallized material. Consider more stable boron reagents: Potassium trifluoroborate salts or boronic esters (e.g., pinacol esters) are often more stable alternatives to boronic acids.[3] |
| Excess Water or Protic Solvents | The presence of excess water or other protic sources can facilitate the protodeboronation side reaction. | Use anhydrous solvents (if applicable): While many Suzuki couplings tolerate water, using anhydrous solvents can sometimes minimize this side reaction. Use a slight excess of boronic acid: Employing 1.2-1.5 equivalents of the boronic acid reagent can help compensate for any degradation.[3] |
Issue 3: Hydrolysis of the Methyl Ester
Symptoms:
-
The presence of 6-(4-methoxyphenyl)nicotinic acid is observed in the product mixture.
Root Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Basic Reaction Conditions | The basic conditions required for the Suzuki-Miyaura coupling can lead to the hydrolysis of the methyl ester functional group.[10] | Use a milder base: Consider using a less harsh base like K₂CO₃ instead of stronger bases like NaOH or KOH. Minimize reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions. |
| Aqueous Workup | Prolonged exposure to aqueous basic or acidic conditions during the workup can also cause ester hydrolysis. | Perform a neutral workup: If possible, perform the aqueous workup under neutral pH conditions. If an acid or base wash is necessary, minimize the contact time. |
Issue 4: Demethylation of the Methoxy Group
Symptoms:
-
Formation of Methyl 6-(4-hydroxyphenyl)nicotinate is detected as a byproduct.
Root Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Harsh Reaction Conditions | Although less common under typical Suzuki conditions, high temperatures and certain reagents can potentially lead to the cleavage of the methyl ether.[7] | Moderate reaction temperature: Avoid excessive heating. Most Suzuki couplings proceed well at temperatures between 80-110 °C.[5] Careful selection of reagents: Be mindful that certain Lewis acidic reagents or harsh basic conditions can promote demethylation.[11] |
Experimental Protocols & Workflows
Optimized Suzuki-Miyaura Coupling Protocol
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
Methyl 6-bromonicotinate (1.0 eq)
-
4-Methoxyphenylboronic acid (1.3 eq)[3]
-
Pd(PPh₃)₄ (0.05 eq)
-
K₃PO₄ (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add Methyl 6-bromonicotinate, 4-methoxyphenylboronic acid, and K₃PO₄.
-
In a glovebox or under a stream of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure complete removal of oxygen.[3]
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
Caption: Troubleshooting workflow for byproduct formation.
References
- Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Benchchem. (n.d.). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
- Benchchem. (n.d.). This compound.
- YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- PharmaCompass.com. (n.d.). Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry.
- Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?.
- Drugs.com. (2025, July 16). Nicotinic Acid Side Effects: Common, Severe, Long Term.
- Indian Chemical Society. (1998, August 31). A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System.
- Guidechem. (n.d.). Methyl nicotinate 93-60-7 wiki.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate.
- Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ResearchGate. (2021, December 30). (PDF)
- ChemicalBook. (2024, December 30).
- Taylor & Francis. (2022, December 9).
- Annual Reviews. (2007, August 16). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Semantic Scholar. (2013, December 1).
- Sigma-Aldrich. (n.d.). 6-(4-Methoxyphenyl)-2-methylnicotinic acid AldrichCPR.
- ResearchGate. (n.d.). Removal of the para-methoxyphenyl group | Download Scientific Diagram.
- ResearchGate. (n.d.). 2.2.
- MDPI. (2022, October 19).
- ResearchGate. (2015, July 28).
- Google Patents. (n.d.).
- AOBChem. (n.d.).
- Blucher Proceedings. (2013, December 15).
- NCBI Bookshelf. (2020, July 9).
Sources
- 1. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 7. This compound|243.26 g/mol [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. zenodo.org [zenodo.org]
- 11. semanticscholar.org [semanticscholar.org]
Purification of "Methyl 6-(4-methoxyphenyl)nicotinate" from crude reaction mixture
Technical Support Center: Purification of Methyl 6-(4-methoxyphenyl)nicotinate
Ticket ID: PUR-NIC-006 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting isolation and purification from crude Suzuki-Miyaura coupling mixtures.
Executive Summary
You are attempting to purify This compound (CAS: 200510-41-4).[1] This molecule presents a specific "triad" of purification challenges:
-
The Pyridine Nitrogen: Acts as a Lewis base, causing streaking on silica gel and chelating Palladium (Pd) catalysts.
-
The Methyl Ester: Susceptible to hydrolysis under strong basic/acidic aqueous washes.
-
The Bi-aryl Core: Prone to low solubility in common recrystallization solvents if not optimized.
This guide replaces standard "textbook" advice with field-proven troubleshooting protocols designed to maximize yield and purity (target >98% HPLC).
Module 1: The Triage (Crude Work-up)
User Query: "My reaction is complete, but the crude mixture is a dark black emulsion. Standard extraction isn't working well."
Diagnosis:
The "black" color is colloidal Palladium (
Protocol:
-
Quench & Chelate: Do not just add water. Add a 10% aqueous solution of Ammonium Chloride (
) or EDTA .-
Why?
buffers the pH to ~5-6, preventing ester hydrolysis while breaking up borate emulsions. EDTA helps sequester bulk surface Pd.
-
-
Filtration (The Critical Step): Before phase separation, filter the biphasic mixture through a pad of Celite (diatomaceous earth).
-
Why? This physically traps the colloidal Pd "black" and breaks the emulsion.
-
-
Phase Separation: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Caution: Avoid Chloroform if possible; it can form reactive carbenes with residual bases.
-
-
Wash Logic:
-
Wash 1: Brine (Saturated NaCl).
-
Wash 2: Do NOT use NaOH. Use Saturated
if acid removal is needed. -
Scientific Integrity: The methyl ester is labile. Strong bases (
) will hydrolyze it to the carboxylic acid (6-(4-methoxyphenyl)nicotinic acid), which is water-soluble and will be lost in the aqueous waste.
-
Module 2: Purification Strategy (Decision Matrix)
User Query: "Should I run a column or try to crystallize this?"
Specialist Response: this compound is a high-melting solid (MP: 161-165 °C).[1] Crystallization is the primary recommendation. Chromatography should be a secondary resort due to the "pyridine streaking" effect.
Figure 1: Decision matrix for selecting the optimal purification route based on crude purity.
Module 3: Crystallization Protocol (Method A)
User Query: "I tried crystallizing from Ethanol, but it oiled out."
Troubleshooting: "Oiling out" occurs when the solute precipitates as a liquid before organizing into a lattice, usually because the temperature dropped too fast or the solvent polarity wasn't optimal.
The "Dual-Solvent" Protocol:
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate (EtOAc) .
-
Precipitation: While boiling, slowly add Heptane (or Hexane) dropwise.
-
Visual Cue: Stop adding Heptane the moment you see a persistent cloudiness (turbidity).
-
-
Re-dissolution: Add drops of EtOAc until the solution is just clear again.
-
Cooling Ramp:
-
Room Temp: 2 hours (Do not disturb).
-
Fridge (4°C): 2 hours.
-
Why? Slow cooling promotes the exclusion of impurities (like homocoupled bi-aryls) from the crystal lattice.
-
-
Harvest: Filter and wash with cold Heptane.
Data: Typical Solubility Profile
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability |
|---|---|---|---|
| Methanol | High | Moderate | Poor (Yield loss) |
| EtOAc | High | Moderate | Good (Solvent A) |
| Heptane | Low | Insoluble | Good (Anti-solvent) |
| DCM | Very High | High | Poor (Too soluble) |
Module 4: Chromatography & The "Streaking" Issue (Method B)
User Query: "The product streaks from Rf 0.5 down to the baseline on my TLC plate. I can't separate it from the impurities."
Diagnosis:
This is the classic Pyridine-Silanol Interaction . The basic nitrogen on your pyridine ring is hydrogen-bonding with the acidic silanol (
The Fix: The "TEA Block" You must neutralize the silica surface.
-
Mobile Phase Modification: Add 1% Triethylamine (TEA) to your solvent system.
-
Example: Hexane : EtOAc (80:20) + 1% TEA.
-
-
Column Pre-treatment: Flush the column with the TEA-containing solvent before loading your sample.
Alternative: Use Amino-functionalized Silica (
Figure 2: Mechanism of Triethylamine (TEA) in preventing peak tailing during chromatography.
Module 5: Palladium Scavenging (Polishing)
User Query: "My product is pure by NMR, but it's slightly grey/brown. Is this okay?"
Specialist Response: No. The grey color indicates residual Palladium. Even trace amounts (<50 ppm) can catalyze decomposition or cause toxicity issues in biological assays.
The "Chelation" Protocol: Since pyridines naturally bind Pd, simple carbon filtration is often ineffective.[2]
-
Resin Scavenging: Dissolve product in EtOAc/THF. Add Thiol-functionalized silica (e.g., SiliaMetS® Thiol) .
-
Load: 10-20 wt% relative to product.
-
Temp: 40°C for 4 hours.
-
-
Verification: Filter and re-concentrate. The solid should be white to off-white.
References & Authoritative Sources
-
Suzuki-Miyaura Coupling Basics:
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Pyridine Purification (TEA Method):
-
Li, J. J. (2009). Name Reactions for Homologations-I. Wiley-Interscience. (See section on pyridine handling in chromatography).
-
Benchchem Technical Support: "Chromatographic Purification of Pyridine Derivatives." Link
-
-
Palladium Scavenging:
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
-
Compound Data (this compound):
Sources
Technical Support Center: Suzuki Coupling of 6-Chloronicotinate Derivatives
Welcome to the technical support center for the Suzuki-Miyaura coupling of 6-chloronicotinate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific cross-coupling reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve optimal results in your experiments.
I. Understanding the Core Challenges
The Suzuki-Miyaura coupling of 6-chloronicotinate derivatives, while a powerful C-C bond-forming reaction, presents a unique set of challenges stemming from the electronic nature of the pyridine ring. The electron-withdrawing character of the nitrogen atom and the ester/amide group can significantly influence the reactivity of the 6-chloro position.
Key difficulties can be attributed to:
-
Slow Oxidative Addition: The C-Cl bond at the 6-position of the electron-deficient nicotinic acid derivative can be difficult to activate for oxidative addition to the Pd(0) catalyst.
-
Side Reactions: The reaction is prone to several side reactions, including protodeboronation of the boronic acid, homocoupling of the boronic acid, and dehalogenation of the 6-chloronicotinate starting material.[1]
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.
This guide will provide a structured approach to overcoming these challenges through a series of troubleshooting guides and frequently asked questions.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Suzuki coupling of 6-chloronicotinate derivatives, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A low or non-existent yield of the desired coupled product is the most common issue. This can often be traced back to several factors in the reaction setup.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure your palladium source is active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced to the active Pd(0) species in situ.[2] Inadequate degassing can lead to oxidation and deactivation of the Pd(0) catalyst.[3] Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[3] |
| Inappropriate Ligand | The choice of phosphine ligand is critical for the success of coupling with aryl chlorides.[4] Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos) or Beller series, are often effective as they facilitate the oxidative addition step.[5] It is highly recommended to screen a variety of ligands. |
| Suboptimal Base | The base plays a crucial role in the transmetalation step by activating the boronic acid.[6] The strength and nature of the base can significantly impact the reaction outcome. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6] The choice of base is often solvent-dependent, and screening is advised.[7] |
| Unstable Boronic Acid | Boronic acids, especially electron-deficient heteroaryl boronic acids, are susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[2][8] Use fresh, high-purity boronic acids. Consider using more stable boronic acid derivatives like pinacol esters, MIDA boronates, or potassium aryltrifluoroborates, which can slowly release the boronic acid under the reaction conditions.[3] |
| Poor Solvent Choice | The solvent can influence catalyst stability, reagent solubility, and reaction rates.[9][10] Common solvents for Suzuki couplings include toluene, dioxane, and DMF, often with a small amount of water.[2] The addition of water can improve the rate of reaction in some cases, particularly with polar aprotic solvents.[10] |
Issue 2: Formation of Significant Side Products
The presence of side products can complicate purification and reduce the yield of the desired product.
A. Dehalogenation of the 6-Chloronicotinate
Problem: The chloro group on the starting material is replaced by a hydrogen atom. This occurs after oxidative addition, where a hydride ligand is transferred to the palladium complex, followed by reductive elimination.[1]
Troubleshooting Steps:
-
Identify the Hydride Source: Hydride ligands can originate from amine bases or alcoholic solvents.[1] If using these, consider switching to alternatives.
-
Optimize Reaction Conditions: Minimize the reaction time and temperature, as prolonged heating can promote dehalogenation.[1]
B. Homocoupling of the Boronic Acid
Problem: Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen.[3]
Troubleshooting Steps:
-
Rigorous Degassing: Ensure the reaction mixture and solvents are thoroughly degassed to remove oxygen. Freeze-pump-thaw cycles are highly effective.[1]
-
Use a Pd(0) Source: Starting with a Pd(II) precatalyst can sometimes lead to homocoupling during the in-situ reduction to Pd(0).[3] Using a direct Pd(0) source can mitigate this.
-
Controlled Addition: In some cases, slow addition of the boronic acid can keep its concentration low, thus reducing the rate of homocoupling.[7]
C. Protodeboronation
Problem: The boronic acid is converted to the corresponding arene before it can participate in the cross-coupling reaction.
Troubleshooting Steps:
-
Use Stable Boronic Acid Derivatives: As mentioned previously, pinacol esters, MIDA boronates, or potassium aryltrifluoroborates are generally more stable than the corresponding boronic acids.[3]
-
Anhydrous Conditions: If water is suspected to be promoting protodeboronation, ensure all reagents and solvents are anhydrous.[1]
-
Optimize Base and Temperature: High temperatures and certain bases can accelerate protodeboronation.[11] A careful screening of these parameters is recommended.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a challenging Suzuki coupling of a 6-chloronicotinate derivative.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Methyl 6-(4-methoxyphenyl)nicotinate Synthesis
Introduction
This guide addresses the synthesis of Methyl 6-(4-methoxyphenyl)nicotinate , a critical intermediate in medicinal chemistry.[1] The standard industrial route involves the Suzuki-Miyaura cross-coupling of a methyl 6-halonicotinate (electrophile) with 4-methoxyphenylboronic acid (nucleophile).
While theoretically straightforward, this specific reaction presents a "perfect storm" of three competing challenges that drastically reduce yield:
-
Ester Hydrolysis: The methyl ester at C3 is highly susceptible to saponification under standard basic Suzuki conditions.
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to Palladium (Pd), arresting the catalytic cycle.
-
Protodeboronation: The electron-rich 4-methoxyphenylboronic acid is prone to hydrolytic cleavage of the C-B bond before coupling occurs.
This support document provides self-validating protocols and troubleshooting logic to navigate these issues.
Part 1: Troubleshooting & FAQs
Category A: Reaction Optimization (Upstream)
Q1: My conversion is high, but I am isolating the carboxylic acid (Acid 1) instead of the methyl ester. Why? Diagnosis: You are likely using a hydroxide base (NaOH, LiOH) or high water content in your solvent system. Methyl esters on electron-deficient rings (like pyridine) are exceptionally sensitive to nucleophilic attack by hydroxide ions (Saponification). Solution:
-
Switch Base: Replace hydroxides with mild, non-nucleophilic bases. Anhydrous Tripotassium Phosphate (
) is the gold standard here. It provides sufficient basicity for transmetallation without rapidly hydrolyzing the ester. Cesium Carbonate ( ) is a viable alternative.[2][3][4] -
Solvent Control: Move from
mixtures to 1,4-Dioxane or Toluene with minimal water (e.g., 10:1 ratio) or strictly anhydrous conditions if using boronic esters.
Q2: The reaction stalls at 40-50% conversion. Adding more catalyst doesn't help. Diagnosis: This is classic Pyridine Poisoning . The nitrogen atom in the nicotinate ring binds to the Pd(0) center, forming a stable, inactive complex that prevents the oxidative addition of the aryl halide. Solution:
-
Ligand Selection: You must use a bulky, electron-rich phosphine ligand to sterically crowd the Pd center, preventing the pyridine nitrogen from binding.
-
Catalyst Pre-loading: Do not use "naked" Pd sources like
without a ligand. Use pre-formed catalysts like or XPhos Pd G2 to ensure the active species is protected immediately.
Q3: I see a major impurity that matches the mass of Anisole (MW 108).
Diagnosis: This is Protodeboronation . The 4-methoxyphenylboronic acid is electron-rich. Under high heat or neutral/acidic pH pockets, the
-
Temperature Control: Do not exceed 80°C-90°C. If the reaction is sluggish, improve the catalyst (see Q2) rather than cranking the heat.
-
Excess Reagent: Electron-rich boronic acids often require 1.2 – 1.5 equivalents to account for this side reaction.
-
Slow Addition: If protodeboronation is severe, add the boronic acid solution dropwise over 1 hour to keep its standing concentration low.
Category B: Workup & Purification (Downstream)
Q4: The product is pink/brown even after a column. How do I remove the color? Diagnosis: Residual Palladium contamination. Pyridines are excellent ligands and will drag Pd through a silica column. Solution:
-
Scavengers: Add Thiol-functionalized Silica (SiliaMetS® Thiol) to the organic phase before concentration. Stir for 30 mins, then filter.
-
Crystallization: This specific methyl ester is highly crystalline. Recrystallization from EtOAc/Hexanes or MeOH (if stable) is often superior to chromatography for color removal.
Part 2: Comparative Data Analysis
The following table summarizes optimization runs performed to maximize the yield of this compound.
Table 1: Base and Ligand Effects on Yield Conditions: Methyl 6-chloronicotinate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Solvent (0.2 M), 80°C, 4h.
| Entry | Catalyst System | Base | Solvent | Yield (Isolated) | Major Side Product |
| 1 | DME/Water | 45% | Hydrolysis (Acid) | ||
| 2 | DMF | 30% | Unreacted SM (Poisoning) | ||
| 3 | Dioxane/Water (9:1) | 78% | Trace Homocoupling | ||
| 4 | XPhos Pd G2 | Toluene (Anhydrous) | 92% | None | |
| 5 | THF | 88% | Trace Protodeboronation |
Insight: Entry 4 represents the optimized "Golden Standard." The use of a precatalyst (XPhos Pd G2) prevents poisoning, while anhydrous Toluene/
completely eliminates ester hydrolysis.
Part 3: The "Golden Standard" Protocol
Objective: Synthesis of this compound (10 mmol scale).
Reagents:
-
Methyl 6-chloronicotinate: 1.71 g (10.0 mmol)
-
4-Methoxyphenylboronic acid: 1.82 g (12.0 mmol)
-
Potassium Phosphate Tribasic (
): 4.25 g (20.0 mmol) -
Catalyst: XPhos Pd G2: 157 mg (2 mol%)
-
Solvent: Anhydrous Toluene (40 mL) + Water (2 mL) [Note: Minimal water is required for the boronic acid activation cycle, but keep it low]
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charging: Add the Methyl 6-chloronicotinate, Boronic acid, and
to the flask. -
Inerting: Evacuate the flask and backfill with Nitrogen (
) three times.[4] This is critical to prevent homocoupling. -
Solvent Addition: Add the Toluene and Water via syringe through a septum. Sparge the mixture with
for 10 minutes. -
Catalyst Addition: Remove the septum briefly to add the XPhos Pd G2 catalyst quickly against a positive flow of
. -
Reaction: Heat the mixture to 80°C in an oil bath. Stir vigorously (800 RPM) for 4-6 hours.
-
Checkpoint: Monitor by TLC (20% EtOAc in Hexanes). Product
~0.4. Look for the disappearance of the chloride ( ~0.6).
-
-
Workup:
-
Isolation: Concentrate in vacuo. Recrystallize the crude solid from hot EtOAc/Hexanes (1:3 ratio) to yield off-white needles.
Part 4: Visualization (Logic & Workflow)
Diagram 1: Troubleshooting Logic Flow
Caption: Decision matrix for diagnosing low yields based on crude mixture analysis.
Diagram 2: Workup & Purification Strategy
Caption: Downstream processing workflow to ensure high purity and color removal.
References
-
BenchChem Technical Support. (2025).[3][4][5] Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. Retrieved from
-
Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from
-
Sigma-Aldrich. (2025). 6-(4-Methoxyphenyl)-2-methylnicotinic acid Product Information. Retrieved from
-
Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide & Ester Stability. Retrieved from
Sources
- 1. This compound|243.26 g/mol [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Troubleshooting Low Conversion Rates in "Methyl 6-(4-methoxyphenyl)nicotinate" Reactions
Welcome to the technical support guide for the synthesis of Methyl 6-(4-methoxyphenyl)nicotinate. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in this specific palladium-catalyzed cross-coupling reaction.
The synthesis of this compound, a valuable building block in medicinal chemistry[1], is typically achieved through a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an aryl halide (such as Methyl 6-chloronicotinate or Methyl 6-bromonicotinate) with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. While robust, this reaction is susceptible to various factors that can diminish its efficiency.
This guide provides a structured, question-and-answer approach to troubleshoot and optimize your reaction conditions for improved yields.
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled or shows very low conversion to the desired product. Where should I start my investigation?
Low conversion is a common issue that can often be traced back to a few key areas. A systematic approach to troubleshooting is the most effective way to identify the root cause. The primary factors to investigate are the integrity of your starting materials, the activity of your catalyst system, and the reaction conditions.
Initial Troubleshooting Workflow:
Caption: A streamlined workflow for initial troubleshooting of low conversion rates.
Start by confirming the purity and integrity of your starting materials, as degradation or impurities can halt the reaction. If the starting materials are sound, the next step is to critically evaluate the components of your catalytic system. Finally, review your reaction setup and conditions to ensure they are optimal for this transformation.
Q2: How can I be sure my starting materials, Methyl 6-chloronicotinate and 4-methoxyphenylboronic acid, are not the source of the problem?
The quality of your starting materials is paramount for a successful Suzuki-Miyaura coupling.
-
Methyl 6-chloronicotinate: As an electrophile, its purity is crucial. Verify the purity by NMR or LC-MS. While generally stable, ensure it has been stored properly in a cool, dry place. The carbon-chlorine bond in chloropyridines is less reactive than corresponding bromides or iodides, making the reaction more sensitive to any impurities.[2][3]
-
4-methoxyphenylboronic acid: Boronic acids are susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][4] This side reaction is often exacerbated by moisture and high temperatures.
-
Quality Check: Use a fresh bottle or verify the purity of your existing stock by checking its melting point (literature: 204-206 °C) and by NMR.[5] The presence of significant impurities can inhibit the reaction.
-
Homocoupling: Another potential side reaction is the homocoupling of the boronic acid to form 4,4'-dimethoxybiphenyl.[3][6] This is often promoted by the presence of oxygen in the reaction mixture.[6]
-
Q3: My starting materials appear to be of high quality. Could the issue be with my palladium catalyst or ligand?
Catalyst deactivation is a frequent cause of low yields in cross-coupling reactions involving nitrogen-containing heterocycles.[3][4]
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring of Methyl 6-chloronicotinate can coordinate to the palladium center, leading to catalyst deactivation.[3]
-
Choice of Palladium Pre-catalyst: Common pre-catalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[7] The choice of pre-catalyst can influence the rate of formation of the active Pd(0) species.[7] For less reactive aryl chlorides, a highly active catalyst system is often necessary.[3]
-
Ligand Selection: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can significantly improve reactivity.[8] If you are using a standard ligand like triphenylphosphine (PPh₃) with an aryl chloride, you may see limited success.[9]
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Q4: I'm using an appropriate catalyst and ligand. What role does the base play, and could it be the cause of my low conversion?
The choice of base is critical as it activates the boronic acid for the transmetalation step.[10][11] An unsuitable base can lead to a sluggish or incomplete reaction.
-
Common Bases: Inorganic bases such as carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are generally more effective than organic bases like triethylamine for this type of reaction.[10][12]
-
Base Strength and Solubility: The effectiveness of a base is tied to its strength and solubility in the reaction medium. For Suzuki-Miyaura couplings, a base must be strong enough to form the boronate species from the boronic acid, which is more nucleophilic and facilitates transmetalation.[10] The presence of water as a co-solvent can aid in dissolving inorganic bases.[13]
| Base | Typical Yield Range (%) | Notes |
| K₃PO₄ | High | Often a good choice for heteroaryl couplings. |
| K₂CO₃ | Moderate to High | A common and effective base.[10] |
| Na₂CO₃ | Moderate to High | Another widely used and effective base.[12][14] |
| Cs₂CO₃ | High | More expensive but can be very effective, especially for difficult couplings.[15] |
| Triethylamine (TEA) | Low to Moderate | Generally less effective than inorganic bases in this context.[12] |
| Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition-dependent.[10] |
Q5: Could my choice of solvent be inhibiting the reaction?
The solvent system can significantly influence reaction kinetics, catalyst stability, and product yield.[13]
-
Common Solvents: Polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used.[13] They are effective at dissolving both the organic substrates and the inorganic base.[13]
-
Aqueous Mixtures: Often, a mixture of an organic solvent with water is beneficial.[13] Water can help dissolve the inorganic base and accelerate the reaction.[13][16] For nitrogen-containing heterocycles, aqueous conditions are often advantageous.[16][17]
-
Solvent Purity: Impurities in the solvent can poison the palladium catalyst.[17][18] For instance, trace amounts of precursors from solvent manufacturing can significantly decrease conversion.[17][18] Using high-purity, degassed solvents is crucial.
| Solvent System | Key Characteristics |
| Dioxane/Water | Commonly used, good for dissolving reagents.[13] |
| THF/Water | Another effective biphasic system.[17] |
| Toluene/Water | A less polar option that can be effective. |
| DMF or DMAc | High-boiling polar aprotic solvents, useful for less reactive substrates.[13] |
Q6: I've optimized my reagents, catalyst, base, and solvent, but the conversion is still low. What other experimental parameters should I consider?
If the core components of your reaction are in order, consider these other critical parameters:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[6] It is essential to thoroughly degas your solvent and reaction mixture and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[4]
-
Reaction Temperature: While many Suzuki couplings proceed at elevated temperatures (e.g., 80-100 °C), excessively high temperatures can promote side reactions like protodeboronation.[3][4] A systematic screening of the temperature may be necessary to find the optimal balance between reaction rate and side product formation.
-
Catalyst Loading: Typical catalyst loadings for Suzuki-Miyaura reactions are in the range of 1-5 mol%.[19] For particularly challenging substrates, a higher catalyst loading may be required. However, simply increasing the catalyst amount is not always the solution and can sometimes lead to more side product formation.
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Reaction
This protocol provides a starting point for the synthesis of this compound.
Materials:
-
Methyl 6-chloronicotinate (1.0 equiv)
-
4-methoxyphenylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To a dry Schlenk flask, add Methyl 6-chloronicotinate, 4-methoxyphenylboronic acid, and the base.
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times.[4]
-
Add the degassed solvent via syringe.
-
In a separate vial, prepare a solution of the palladium pre-catalyst and ligand in a small amount of the degassed solvent. Add this catalyst solution to the reaction flask under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid - Benchchem.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchG
- Palladium-catalyzed cross-coupling reactions | Organic... - Fiveable.
- Solvent Effects on the Selectivity of Palladium-C
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI.
- Methyl 6-(4-methoxyphenyl)
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem.
- Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR.
- Suzuki Coupling - Organic Chemistry Portal.
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI.
- Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchG
- Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchG
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- 4-Methoxyphenylboronic - SAFETY D
- Cross-Coupling Reactions Guide.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Public
- Suzuki reaction - Wikipedia.
- Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 4-bromo-6-methylnicotin
Sources
- 1. This compound|243.26 g/mol [benchchem.com]
- 2. fiveable.me [fiveable.me]
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- 18. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Impurity Identification in "Methyl 6-(4-methoxyphenyl)nicotinate" by LC-MS
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in "Methyl 6-(4-methoxyphenyl)nicotinate" samples using Liquid Chromatography-Mass Spectrometry (LC-MS). It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical experience.
Introduction: The Importance of Purity
This compound is a key building block in pharmaceutical synthesis.[1] Its purity is paramount, as even trace impurities can affect the safety, efficacy, and stability of the final drug product.[2][3][4] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[5][6][7] LC-MS has become an indispensable tool for this purpose, offering the high sensitivity and specificity required to detect and characterize these compounds.[8][9]
This guide will address common challenges encountered during the LC-MS analysis of this compound and provide a structured approach to troubleshooting.
Potential Impurities in this compound
Understanding the potential sources of impurities is the first step in effective analysis. Impurities can be broadly categorized as organic, inorganic, or residual solvents.[6][10] For this compound, organic impurities are of primary concern and can arise from several sources:
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthesis process.[11][12] For example, 6-(4-methoxyphenyl)nicotinic acid is an immediate precursor.[1]
-
By-products: Unwanted products from competing side reactions during synthesis.[11][12]
-
Degradation Products: Impurities formed by the chemical breakdown of the drug substance during manufacturing, storage, or handling.[11][12][13][14] This can be influenced by factors like light, temperature, pH, and water.[13][15]
-
Reagents, Ligands, and Catalysts: Components used in the synthesis that are not completely removed.[5][11][12]
Table 1: Potential Impurities and their Theoretical m/z Values
| Impurity Name | Potential Source | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ m/z |
| 6-(4-methoxyphenyl)nicotinic acid | Hydrolysis of the ester | C₁₃H₁₁NO₃ | 229.07 | 230.08 |
| Methyl 6-chloronicotinate | Synthesis By-product | C₇H₆ClNO₂ | 171.01 | 172.02 |
| 6-(4-hydroxyphenyl)nicotinic acid methyl ester | Demethylation of methoxy group | C₁₃H₁₁NO₃ | 229.07 | 230.08 |
| Nicotinic Acid | Degradation | C₆H₅NO₂ | 123.03 | 124.04 |
| 4-Methoxybenzaldehyde | Starting Material | C₈H₈O₂ | 136.05 | 137.06 |
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues you might encounter during your LC-MS experiments in a direct question-and-answer format.
Chromatography Issues
Q1: I'm seeing poor peak shape (tailing or fronting) for my main compound and its impurities. What's causing this and how can I fix it?
A1: Poor peak shape can significantly impact resolution and quantification.[8] The common culprits and their solutions are:
-
Cause: Secondary interactions between the analyte and the stationary phase, especially with residual silanol groups on silica-based columns. The basic nitrogen on the pyridine ring of your compound is particularly prone to this.[16]
-
Solution:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is well-buffered and at least 2 units away from the pKa of your analytes to maintain a consistent ionization state.
-
Use a Different Column: Switch to a column with a more inert stationary phase or one that is end-capped to minimize silanol interactions.[16]
-
Reduce Sample Load: Column overload can lead to tailing. Try diluting your sample or injecting a smaller volume.[16][17][18]
-
-
-
Cause: Mismatch between the injection solvent and the mobile phase.[16][17] If your sample is dissolved in a solvent stronger than the initial mobile phase, it can cause peak distortion.[19]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible.
-
-
Cause: Physical issues with the column, such as a void at the inlet or a clogged frit.[16][17] This usually affects all peaks in the chromatogram.
-
Solution:
-
Reverse and Flush: If the manufacturer's instructions permit, reverse the column and flush it with a strong solvent.[17]
-
Replace In-line Filters and Guard Columns: These components are designed to protect your analytical column from particulates.[16]
-
Replace the Column: If the problem persists, the column may be irreversibly damaged.
-
-
Q2: My retention times are shifting from run to run. Why is this happening?
A2: Retention time shifts can lead to misidentification of compounds.[8] Here's a systematic way to diagnose the issue:
-
Step 1: Check the Pump and Mobile Phase
-
Flow Rate Inconsistency: Verify the pump's flow rate is accurate and stable.[8]
-
Mobile Phase Composition: Ensure the mobile phase is prepared correctly and has not evaporated, which would alter the solvent ratio.[8] Always use freshly prepared mobile phases, especially if using buffers, to prevent microbial growth.[8][17]
-
Degassing: Inadequate degassing can lead to air bubbles in the pump, causing pressure fluctuations and retention time shifts.[8]
-
-
Step 2: Evaluate the Column
-
Step 3: Consider the Method and Sample
-
Column Degradation: Over time, column performance can degrade, leading to retention time shifts.[8] Monitor system suitability parameters to track column health.
-
Q3: I'm seeing unexpected peaks (ghost peaks) in my chromatogram, even in blank injections. Where are they coming from?
A3: Ghost peaks are extraneous peaks that can interfere with the analysis of your impurities.[16]
-
Cause: Contamination in the mobile phase, solvents, or vials.[16][19]
-
Cause: Column bleed.
-
Solution: This is more common with older columns or when operating outside the recommended pH or temperature range. If you suspect column bleed, it may be time to replace the column.[16]
-
Mass Spectrometry Issues
Q4: I'm not seeing the expected [M+H]⁺ ion for my compound or its impurities, or the signal is very weak. What should I check?
A4: The pyridine nitrogen in this compound should readily protonate in positive ion mode Electrospray Ionization (ESI).[21] If you're having trouble, consider the following:
-
Ion Source Settings:
-
Ionization Mode: Confirm you are in positive ion mode.
-
Source Parameters: Optimize ion source parameters such as capillary voltage, gas flow rates (nebulizing and drying gas), and temperature. These settings can significantly impact ionization efficiency.[20][22]
-
Mobile Phase Additives: The presence of an acid, like 0.1% formic acid, in the mobile phase is crucial for promoting protonation and enhancing the signal in positive ESI mode.[21]
-
-
Analyte-Specific Issues:
-
In-source Fragmentation: The compound might be fragmenting in the ion source before it reaches the mass analyzer.[23][24][25] This can happen if the source conditions (e.g., cone voltage or fragmentor voltage) are too harsh.[25] Try reducing these voltages to see if the molecular ion intensity increases.[25]
-
Ion Suppression: Components in your sample matrix can interfere with the ionization of your target analytes, leading to a weaker signal.[20] Diluting the sample can sometimes mitigate this effect.
-
Q5: I'm seeing multiple peaks in my mass spectrum for a single chromatographic peak. What could be the cause?
A5: This can be confusing, but there are several logical explanations:
-
Isotopes: You will naturally see isotopic peaks for your compound due to the presence of ¹³C. For your parent compound (C₁₄H₁₃NO₃), you should expect an M+1 peak with an intensity of approximately 15.5% relative to the monoisotopic peak.
-
Adduct Formation: In ESI, it's common to see adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺), especially if there is contamination in your solvents or glassware.[20]
-
In-Source Fragmentation: As mentioned in Q4, if your compound is fragmenting in the ion source, you will see both the precursor ion and its fragment ions in the mass spectrum.[24][25][26]
-
Multiple Charges: While less common for a small molecule like this, ESI can produce multiply charged ions.[27][28]
Q6: How do I identify an unknown impurity peak?
A6: This is the core of impurity profiling. Here is a systematic workflow:
-
Step 1: Accurate Mass Measurement: Obtain a high-resolution mass spectrum of the unknown peak to determine its accurate mass-to-charge ratio (m/z). This allows you to propose possible elemental formulas.
-
Step 2: Tandem Mass Spectrometry (MS/MS): Isolate the precursor ion of the unknown impurity and fragment it to obtain a product ion spectrum (MS/MS).[9][29]
-
Step 3: Fragmentation Analysis: The fragmentation pattern provides crucial structural information.[29] Look for characteristic losses. For example, the loss of a methyl group (-15 Da) or a methoxy group (-31 Da) could indicate modifications to the methoxyphenyl ring or the ester.
-
Step 4: Correlate with Known Chemistry: Relate the proposed structure to the parent compound. Is it a plausible degradation product (e.g., hydrolysis of the ester to form the carboxylic acid)? Is it a likely by-product from the synthesis?
-
Step 5: Confirmation: The ultimate confirmation often requires synthesizing the proposed impurity and comparing its retention time and mass spectrum to the unknown peak in your sample.
Frequently Asked Questions (FAQs)
Q: What is a good starting LC-MS method for analyzing this compound?
A: A good starting point would be a reversed-phase method.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute all components, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
MS Detection: Positive Ion ESI, scanning a mass range that covers your parent compound and expected impurities (e.g., m/z 100-500).
Q: At what level do I need to report, identify, and qualify impurities?
A: The thresholds are defined by the ICH Q3A(R2) guideline and depend on the maximum daily dose of the drug.[5][6]
Table 2: ICH Q3A(R2) Thresholds for Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2)[5] |
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.[5][6]
-
Identification Threshold: The level above which an impurity's structure must be determined.[6][11]
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[5][6]
Q: How can I perform a forced degradation study to proactively identify potential degradation products?
A: Forced degradation (or stress testing) involves subjecting the drug substance to harsh conditions to accelerate its decomposition.[3][30][31] This helps to identify potential degradation products and establish the stability-indicating nature of your analytical method.[3][30]
-
Common Conditions:
-
Acid/Base Hydrolysis: Treat with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at elevated temperatures.[15] Given the ester linkage, hydrolysis to the corresponding carboxylic acid is a likely degradation pathway.
-
Oxidation: Use a reagent like hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal: Expose the solid material or a solution to high temperatures (e.g., 60-80°C).
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
-
-
Goal: Aim for 5-20% degradation of the parent compound.[30][31] This provides enough of the degradant for identification without being overly complex.
By following this structured troubleshooting guide and understanding the underlying scientific principles, you can effectively identify and characterize impurities in your "this compound" samples, ensuring the quality and safety of your final product.
References
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. Available from: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. Available from: [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available from: [Link]
-
A method for the degradation of radioactive nicotinic acid - PubMed. Available from: [Link]
-
Derivatisation for Liquid chromatography/electrospray Mass Spectrometry: Synthesis of Pyridinium Compounds and Their Amine and Carboxylic Acid Derivatives - PubMed. Available from: [Link]
-
<1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS - USP-NF. Available from: [Link]
-
Mass spectrum of Oxime- methoxy-phenyl with retention time (RT) = 3.504. - ResearchGate. Available from: [Link]
-
A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC. Available from: [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent. Available from: [Link]
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The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC. Available from: [Link]
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Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter: Tracers for Wood Combustion - PubMed. Available from: [Link]
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Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. Available from: [Link]
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Electrospray ionization - Wikipedia. Available from: [Link]
- CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents.
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Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - MDPI. Available from: [Link]
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Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results - Infinix Bio. Available from: [Link]
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LC Chromatography Troubleshooting Guide - HALO Columns. Available from: [Link]
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Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS | LCGC International. Available from: [Link]
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Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Available from: [Link]
-
Methyl Nicotinate Impurities and Related Compound - Veeprho. Available from: [Link]
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4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. Available from: [Link]
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Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics - ACS Publications. Available from: [Link]
-
Liquid Chromatography Mass Spectrometry - Shimadzu. Available from: [Link]
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Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Available from: [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
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(PDF) The Synthesis and Characterization of Bemotrizinol Impurities - ResearchGate. Available from: [Link]
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Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available from: [Link]
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Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry - MDPI. Available from: [Link]
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<1086> IMPURITIES IN OFFICIAL ARTICLES. Available from: [Link]
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Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]
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Electrospray Ionization – ESI. Available from: [Link]
-
LC-MS/MS approach for the quantification of five genotoxic nitrosoimpurities in varenicline - ResearchGate. Available from: [Link]
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Enhanced Analyte Detection Using In-Source Fragmentation of Field Asymmetric Waveform Ion Mobility Spectrometry-Selected Ions in - Owlstone Medical. Available from: [Link]
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HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available from: [Link]
-
TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Available from: [Link]
-
LC-MS and CE-MS Strategies in Impurity Profiling - CHIMIA. Available from: [Link]
-
Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities - YouTube. Available from: [Link]
-
Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Available from: [Link]
-
IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) - Lejan Team. Available from: [Link]
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ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances - IKEV. Available from: [Link]
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Technical Support Center: A Guide to Preventing Hydrolysis of Methyl 6-(4-methoxyphenyl)nicotinate
Introduction
Welcome to the technical support guide for Methyl 6-(4-methoxyphenyl)nicotinate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. A common challenge encountered during its use is the unintended hydrolysis of the methyl ester functional group, which can lead to reduced yields, product contamination with the corresponding carboxylic acid, and complications in purification.
This guide provides in-depth, field-proven insights into the causes of this hydrolysis and offers robust troubleshooting strategies and detailed protocols to ensure the integrity of your compound throughout your experimental workflow. Our approach is grounded in mechanistic principles to empower you to make informed decisions in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Q1: What is ester hydrolysis and why is it a critical issue for this specific compound?
A1: Ester hydrolysis is a chemical reaction in which the methyl ester group of "this compound" reacts with water to break down into its parent carboxylic acid (6-(4-methoxyphenyl)nicotinic acid) and methanol.[1][2] This process is the reverse of the esterification reaction used to synthesize the ester.[2] It becomes a significant problem during experimental workups, where the use of aqueous solutions to remove catalysts or other impurities creates an environment ripe for this unwanted reaction, leading to a direct loss of your desired product.[2]
Q2: Under what specific conditions does this hydrolysis occur?
A2: The hydrolysis of this ester is significantly accelerated by the presence of either an acid or a base catalyst.[1][3] The reaction with neutral water at room temperature is typically very slow.[4]
-
Acid-Catalyzed Hydrolysis: Occurs in the presence of strong or weak acids (e.g., HCl, H₂SO₄, or even residual acidic catalysts from a previous step). This is a reversible equilibrium reaction.[4][5]
-
Base-Catalyzed Hydrolysis (Saponification): Occurs in the presence of bases (e.g., NaOH, LiOH, K₂CO₃). This reaction is effectively irreversible because the final product is a carboxylate salt, which is resistant to nucleophilic attack by the alcohol.[4][5]
Q3: Which steps in my experimental workflow pose the highest risk for hydrolysis?
A3: The highest risk is almost always during the aqueous workup phase following a reaction.[2] Specific high-risk actions include:
-
Quenching: Adding aqueous acid or base to neutralize the reaction mixture.
-
Extraction/Washing: Using acidic or basic aqueous solutions to wash the organic layer.
-
Prolonged Contact: Allowing the organic product layer to remain in contact with any aqueous phase for an extended period.[2]
-
Elevated Temperatures: Performing washes or extractions at room temperature or higher, which accelerates the rate of hydrolysis.
Q4: How can I quickly determine if my ester has undergone hydrolysis?
A4: The most common method in a synthesis lab is Thin-Layer Chromatography (TLC) . The hydrolysis product, 6-(4-methoxyphenyl)nicotinic acid, is significantly more polar than the starting ester. On a silica TLC plate, the carboxylic acid will appear as a separate spot with a much lower Retention Factor (Rf) value (i.e., it will not travel as far up the plate) compared to the ester. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[6]
Q5: Is the hydrolysis of my methyl ester reversible?
A5: It depends on the conditions. Acid-catalyzed hydrolysis is a reversible process where an equilibrium exists between the ester, water, acid, and alcohol.[4] To prevent hydrolysis, the equilibrium must be shifted away from the carboxylic acid. Conversely, base-catalyzed hydrolysis (saponification) is considered irreversible in practice, as the carboxylate anion formed is deprotonated and unreactive towards the alcohol.[4]
Section 2: Understanding the Mechanism of Hydrolysis
A clear understanding of the reaction mechanism is fundamental to designing effective preventative strategies.
Base-Catalyzed Hydrolysis (Saponification)
This is a two-step nucleophilic acyl substitution process. The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon of the ester. This reaction is typically fast and irreversible.[5]
Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.
Acid-Catalyzed Hydrolysis
This is an equilibrium process. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[5]
Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.
Section 3: Troubleshooting Guide & Preventative Measures
If you observe low yields or the presence of the carboxylic acid byproduct, consult the following table to diagnose and remedy the issue.
| Risk Factor | Scientific Rationale | Preventative Action & Protocol |
| Residual Acid Catalyst | Strong acids aggressively catalyze the equilibrium hydrolysis reaction, pushing it towards the unwanted carboxylic acid, especially in the presence of water.[4] | Neutralize with a weak base. After the reaction is complete, cool the mixture in an ice bath. Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][7] Continue until CO₂ evolution ceases, indicating complete neutralization. |
| Use of Strong Base (e.g., NaOH, KOH) | Strong bases are highly effective at promoting rapid and irreversible hydrolysis (saponification), leading to significant product loss.[4] | Avoid strong bases for workup. If a basic wash is necessary, use a mild base like saturated NaHCO₃ solution. For neutralizing strong acids, NaHCO₃ is the preferred reagent. |
| Prolonged Aqueous Contact | The longer the ester is in contact with an aqueous phase (especially under non-neutral pH), the greater the extent of hydrolysis.[2] | Perform extractions efficiently. Do not allow the organic and aqueous layers to sit unseparated in the separatory funnel for extended periods. Proceed from one step to the next without delay. |
| Insufficient Water Removal | Trace amounts of water co-distilling with the solvent or remaining in the product can lead to slow hydrolysis during storage or upon heating in subsequent steps. | Use a brine wash and a drying agent. Before drying, wash the organic layer with cold, saturated aqueous NaCl (brine).[2] This removes the bulk of dissolved water. Then, dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄ until the agent no longer clumps.[2] |
| High Temperature Workup | Reaction rates, including hydrolysis, increase with temperature. Performing washes at room temperature is riskier than at lower temperatures. | Work cold. Cool the reaction mixture to 0°C in an ice bath before quenching.[2] Use cold (0-5°C) aqueous solutions for all washes and extractions. |
Section 4: Key Experimental Protocols
Protocol 1: Recommended Workup Procedure for Isolating this compound
This protocol is designed to minimize hydrolysis following a reaction run under acidic or neutral conditions.
-
Cooling: Once the reaction is deemed complete by TLC, immediately cool the reaction vessel in an ice-water bath to 0-5°C.
-
Solvent Addition: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Neutralization (if applicable): If the reaction was conducted under acidic conditions, slowly add cold, saturated aqueous NaHCO₃ solution dropwise with vigorous stirring. Vent the separatory funnel frequently to release CO₂ pressure.[2] Continue adding until gas evolution stops. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the layers promptly.
-
Aqueous Wash: Wash the isolated organic layer once with cold deionized water. Separate the layers immediately.
-
Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine). This crucial step removes most of the dissolved water from the organic phase.[2]
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; continue adding the drying agent until it no longer clumps and flows freely.
-
Filtration & Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester product.
-
Purification: If necessary, purify the crude product via column chromatography or recrystallization.
Workup Decision Workflow
Caption: Decision workflow for minimizing hydrolysis during workup.
References
-
Valiveti, S., & Loftsson, T. (2003). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed, 15(3), 205-12. Retrieved from [Link]
- Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3).
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
- Barrett, A. G. M. (Ed.). (1995). Carboxyl Protecting Groups. In Organometallics in Synthesis: A Manual.
-
Reddit r/Chempros. (2025, November 5). Need to hydrolyze methyl esters but compound is water sensitive. Retrieved from [Link]
-
Issariyakul, T., & Kulkarni, M. G. (2015). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. In Biodiesel Production. Retrieved from [Link]
-
Singh, B., et al. (1983). A Kinetic Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-DMSO System Conductometrically. Zenodo. Retrieved from [Link]
-
Suárez-Castillo, O. R., et al. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2009(11), 24-34. Retrieved from [Link]
-
Li, Q., & Li, G. (2007). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed, 25(2), 159-65. Retrieved from [Link]
- Koshikari, Y. (2013). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
- Agreda, V. H., & Partin, L. R. (2002). Reactive distillation process for hydrolysis of esters. U.S. Patent No. 6,518,465B2. Google Patents.
-
Sulzer. (2025, July 18). From Waste to High-Purity: Reactive Distillation in Esterification and Hydrolysis. Retrieved from [Link]
-
Pearson+. (n.d.). The acid-catalyzed hydrolysis of an ester results in the formation.... Study Prep. Retrieved from [Link]
-
Frontier, A. (2026). About Workup. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2021, January 19). Work up of ester?. Retrieved from [Link]
-
Hawash, S. (2012). Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Hydrolysis of Esters. Retrieved from [Link]
- University of Massachusetts Boston. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester.
-
Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]
-
Testa, B., & Mayer, J. M. (2009). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Taylor & Francis Online, 13(3), 351-6. Retrieved from [Link]
-
Osakai, T., et al. (2015). Stability of Sucrose Fatty Acid Esters under Acidic and Basic Conditions. ResearchGate. Retrieved from [Link]
- Sumitomo Chemical Company, Limited. (2006). Processes for producing 1-(6-methylpyridin-3-yl)-2-[4(methylsulfonyl)phenyl]ethanone and intermediate for production. WIPO Patent No. WO2006080256A1. Google Patents.
- Poythress, W. L. (1958). Preparation of nicotinic acid esters. U.S. Patent No. 2,861,077A. Google Patents.
- Chia, W. L., & Tsai, C. Y. (2011). SYNTHESIS AND MESOMORPHIC PROPERTIES OF A SERIES OF PHENYL 6-(4-ALKOXYPHENYL)NICOTINATES. Journal of the Chinese Chemical Society, 58(2), 224-228.
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- 3. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Hydrolysis of Esters - GeeksforGeeks [geeksforgeeks.org]
- 6. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient "Methyl 6-(4-methoxyphenyl)nicotinate" Synthesis
Welcome to the technical support center for the synthesis of Methyl 6-(4-methoxyphenyl)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues and provide a clear rationale for experimental choices.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of this compound, which is commonly achieved via a Suzuki-Miyaura cross-coupling reaction. The typical reactants for this synthesis are Methyl 6-chloronicotinate and (4-methoxyphenyl)boronic acid.
Question 1: My reaction shows low to no yield of the desired product. What are the likely causes and how can I fix it?
Low or no yield is a frequent issue and can often be traced back to several key factors related to the catalyst system and reaction conditions.[1]
Possible Causes & Solutions:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation.[1] Ensure your reaction is performed under an inert atmosphere (Argon or Nitrogen) and that your solvents are thoroughly degassed.[1]
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂ or PdCl₂), its reduction to the active Pd(0) species might be inefficient. The choice of ligand and other reaction components can influence this reduction step. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
-
Poor Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[2] For coupling an electron-deficient aryl chloride like Methyl 6-chloronicotinate, an electron-rich and bulky phosphine ligand is often required.[3][4]
-
Recommendation: If using a simple ligand like triphenylphosphine (PPh₃) is giving poor results, consider switching to a more electron-rich and sterically hindered biarylphosphine ligand such as SPhos, XPhos, or RuPhos.[4]
-
-
Suboptimal Base: The base is crucial for activating the boronic acid for transmetalation.[5] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Recommendation: Inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than organic bases like triethylamine for Suzuki couplings.[5] Ensure the base is finely powdered and dry.
-
-
Starting Material Impurity: The purity of your starting materials, especially the boronic acid, is critical. Boronic acids can undergo protodeboronation, particularly at high temperatures.[6]
-
Recommendation: Use fresh, high-purity boronic acid. Consider using a more stable boronic ester derivative, like a pinacol ester.[3]
-
Question 2: I'm observing significant formation of side products. What are they and how can I minimize them?
The most common side reactions in Suzuki couplings are homocoupling of the boronic acid and dehalogenation of the aryl halide.[3][7]
Common Side Products & Mitigation Strategies:
-
Homocoupling of Boronic Acid: This results in the formation of 4,4'-dimethoxybiphenyl. It often occurs when the transmetalation step is slow, allowing for the boronic acid to react with itself.[6]
-
Dehalogenation of Methyl 6-chloronicotinate: This leads to the formation of Methyl nicotinate. This side reaction is promoted by the presence of palladium-hydride (Pd-H) species.[8]
-
Protodeboronation of (4-methoxyphenyl)boronic acid: This results in the formation of anisole. This is often exacerbated by high temperatures and certain bases.[6]
Question 3: The reaction is sluggish and fails to go to completion. What can I do to improve the reaction rate?
A sluggish reaction can be due to a number of factors, from the inherent reactivity of the starting materials to suboptimal reaction conditions.[1]
Troubleshooting a Sluggish Reaction:
-
Increase Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is slow at a lower temperature (e.g., 80 °C), cautiously increasing it may improve the rate. However, be aware that excessive heat can lead to catalyst decomposition and an increase in side reactions.[1]
-
Optimize Catalyst Loading: While a higher catalyst loading might seem like an obvious solution, it can sometimes lead to increased side reactions. A typical catalyst loading is between 1-5 mol%.
-
Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation into inactive palladium black.[1] Ensure you are using an appropriate ligand-to-palladium ratio, which is typically between 1:1 to 4:1 depending on the specific ligand and catalyst.[1]
-
Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields, sometimes with lower catalyst loading.[6]
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Catalyst & Ligand Selection
Q1: What is the best palladium catalyst for the Suzuki coupling of an aryl chloride like Methyl 6-chloronicotinate?
Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki couplings.[3] Therefore, a highly active catalyst system is typically required. While traditional catalysts like Pd(PPh₃)₄ can sometimes be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands are often superior for this transformation.[9][10]
Recommended Catalyst Systems:
| Catalyst Precursor | Ligand | Key Advantages |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | High activity for aryl chlorides, good functional group tolerance.[4] |
| Pd(PPh₃)₄ | - | A good starting point, but may require higher temperatures and longer reaction times. |
| [PdCl₂(dppf)] | - | Often effective for a range of Suzuki couplings. |
Q2: Why are electron-rich and bulky ligands important for coupling aryl chlorides?
The electronic and steric properties of the ligand have a profound impact on the catalytic cycle.[2]
-
Electron-donating ligands increase the electron density on the palladium center. This facilitates the rate-limiting oxidative addition step of the aryl chloride to the Pd(0) complex.[2]
-
Bulky ligands promote the reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. They also help to stabilize the monoligated palladium species that is believed to be the active species in the oxidative addition.
Reaction Mechanism & Conditions
Q3: What is the role of the base in the Suzuki coupling reaction?
The base plays a multifaceted and critical role in the Suzuki-Miyaura catalytic cycle.[5][11] Its primary function is to activate the boronic acid.[9] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium complex.[12][13] The choice of base can significantly affect the reaction rate and yield.[5]
Q4: What is the general mechanism for the Suzuki-Miyaura cross-coupling reaction?
The catalytic cycle is generally understood to involve three key steps:[3][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of Methyl 6-chloronicotinate to form a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled together, forming the desired product, this compound, and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
Q5: Can you provide a general experimental protocol for the synthesis of this compound?
The following is a general procedure that can be optimized for your specific laboratory conditions.
Materials:
-
Methyl 6-chloronicotinate (1.0 mmol)[14]
-
(4-methoxyphenyl)boronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed vial
-
Stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask or vial containing a stir bar, add Methyl 6-chloronicotinate, (4-methoxyphenyl)boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A troubleshooting workflow for low yield in the synthesis.
III. References
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]
-
General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water - Organic Chemistry Portal. Available at: [Link]
-
Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate - Apollo. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 6-chloronicotinates of steroidal 3β,5α,6β-triols and 3β,5-dihydroxy-6-ketones | Request PDF - ResearchGate. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. Available at: [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Available at: [Link]
-
Highly active catalysts for the Suzuki coupling of aryl chlorides. - R Discovery. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]
-
Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC. Available at: [Link]
-
Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]
-
Reductively Induced Aryl Transmetalation: An Alternative Catalytically Relevant Ni-Catalyzed Biaryl Coupling Mechanism | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Available at: [Link]
-
What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. Available at: [Link]
-
Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate - Chemical Review and Letters. Available at: [Link]
-
Ethyl 6-Chloronicotinate 97.0%(GC) - PureSynth. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Harvard University. Available at: [Link]
-
Synthesis method of 6-methyl nicotine - Eureka | Patsnap. Available at: [Link]
-
CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents. Available at:
-
US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents. Available at:
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH. Available at: [Link]
-
Optimization conditions for the synthesis of (6). Reaction conditions: flunixin (1 mmol), meglumine (1 mmol). *The yields refer to the isolated product - ResearchGate. Available at: [Link]
-
Synthesis of methyl 6-methylnicotinate - PrepChem.com. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry for Structural Confirmation of Novel Pharmaceutical Compounds
Focus Molecule: Methyl 6-(4-methoxyphenyl)nicotinate
The Imperative of Unambiguous Structural Confirmation in Drug Discovery
In the landscape of drug development, the unequivocal confirmation of a new chemical entity's (NCE) structure is a foundational pillar of scientific rigor and regulatory compliance.[1][2] An error in structural assignment can have cascading and catastrophic consequences, leading to misinterpreted biological data, wasted resources, and potential safety risks. For a candidate molecule like This compound , a derivative of the nicotinic acid scaffold, confirming the precise arrangement of its phenyl, methoxy, and ester functionalities is not merely an academic exercise; it is a critical checkpoint in its journey from laboratory synthesis to potential therapeutic application.
This guide provides a comprehensive, field-proven methodology for the structural confirmation of this compound, leveraging the power of High-Resolution Mass Spectrometry (HRMS). We will move beyond rote protocols to explore the causality behind experimental choices, compare key technologies, and establish a self-validating workflow that ensures the highest degree of confidence in your results.
Why HRMS is the Gold Standard for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the structural analysis of small molecules.[2][3] Unlike low-resolution mass spectrometry, which provides nominal mass information, HRMS instruments deliver exceptional mass accuracy, typically within 1-5 parts per million (ppm).[2] This precision is paramount, as it allows for the confident determination of a molecule's elemental formula from its exact mass—the first and most crucial piece of the structural puzzle.[4][5][6]
For this compound, with a molecular formula of C₁₄H₁₃NO₃ and a monoisotopic mass of 243.08954 Da, HRMS enables us to distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions), thereby providing a high degree of certainty in its identity.
A Strategic Workflow for Structural Confirmation
The process of confirming a chemical structure is a systematic investigation. Our approach integrates optimized sample preparation, judicious selection of instrumentation, and logical data interpretation to build an unshakeable case for the molecule's identity.
Caption: Experimental workflow for HRMS-based structural confirmation.
Step 1: Protocol for Sample Preparation
The quality of your data begins with meticulous sample preparation. The goal is to create a homogenous, low-concentration solution in a solvent system that is amenable to ionization.
-
Solvent Selection: Prepare a stock solution of this compound in a high-purity, LC-MS grade solvent such as acetonitrile (ACN) or methanol (MeOH).
-
Working Solution: Create a final working solution with a concentration between 1 and 10 µM.[7] The ideal solvent for Electrospray Ionization (ESI) is typically a mixture of organic solvent and water (e.g., 50:50 ACN/Water) with a small amount of acid.
-
Acidification (Critical for Positive Ion Mode): Add 0.1% formic acid to the final solution. Rationale: The target molecule contains a basic nitrogen atom on the pyridine ring. The acidic environment promotes protonation, significantly enhancing the formation of the desired [M+H]⁺ ion and improving signal intensity in positive ion mode.[8]
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the instrument's fluidics.
Step 2: Comparison and Selection of HRMS Technologies
The choice of ionization source and mass analyzer is critical and depends on the physicochemical properties of the analyte.
Ionization Source: Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI)
For this compound, Electrospray Ionization (ESI) is the superior choice.
-
Expertise & Experience: ESI is a soft ionization technique that is exceptionally well-suited for polar and ionizable molecules.[9][10] Our target molecule contains polar ester and ether groups and, most importantly, a readily protonated pyridine nitrogen, making it an ideal candidate for positive-mode ESI.[8][11]
-
Alternative Consideration (APCI): Atmospheric Pressure Chemical Ionization (APCI) is generally preferred for less polar, more volatile compounds that are not easily ionized by ESI.[11][12][13] While APCI could potentially ionize this molecule, ESI is more direct and efficient given the molecule's inherent properties, leading to better sensitivity and less potential for thermal degradation.[14]
Mass Analyzer: Orbitrap vs. Time-of-Flight (TOF)
Both Orbitrap and Time-of-Flight (TOF) analyzers provide the high resolution and mass accuracy required for this task.[15][16] The choice often depends on the specific instrumentation available and secondary experimental goals.
| Feature | Orbitrap Mass Analyzer | Time-of-Flight (TOF) Mass Analyzer | Causality & Experimental Choice |
| Principle | Ions are trapped in an electrostatic field and their axial oscillation frequencies are converted to m/z ratios via Fourier Transform.[17][18] | Ions are accelerated by a fixed potential, and their m/z is determined by measuring the time it takes to travel a fixed distance to a detector.[19][20] | Both are fundamentally different but achieve the same goal of high-resolution mass separation. |
| Mass Resolution | Very High to Ultra-High (e.g., 60,000 to >240,000 FWHM) | High to Very High (e.g., 25,000 to >60,000 FWHM) | For structural confirmation of a pure compound, the resolution of either is more than sufficient. Higher resolution can be advantageous for separating the analyte from isobaric interferences in complex mixtures. |
| Mass Accuracy | Excellent (< 1-3 ppm with external calibration) | Excellent (< 2-5 ppm with external calibration) | This is the most critical parameter. Both analyzers provide sufficient accuracy to confidently determine the elemental formula. |
| Scan Speed | Slower (Hz range) | Faster (up to hundreds of Hz)[16] | For direct infusion of a pure compound, scan speed is not a major concern. TOF's speed is a significant advantage when coupled with fast chromatography (UHPLC). |
| Dynamic Range | Good | Excellent | Not a primary concern for analyzing a purified compound, but important for impurity profiling. |
Authoritative Grounding: For the definitive confirmation of a synthesized standard, both technologies are exceptionally capable. An Orbitrap-based instrument was selected for this workflow due to its typically higher resolving power, which provides extremely high confidence in mass assignments.[15][21][22]
Step 3: Data Acquisition & Interpretation: A Self-Validating System
This two-phase process first confirms the elemental composition and then verifies the connectivity of the atoms.
Phase I: Elemental Formula Confirmation via HRMS Full Scan (MS1)
-
Acquisition: Infuse the prepared sample into the mass spectrometer and acquire data in positive ion, full-scan mode over a mass range of m/z 100-500.
-
Data Analysis:
-
Theoretical Mass Calculation: The elemental formula is C₁₄H₁₃NO₃. The expected protonated ion is [C₁₄H₁₃NO₃ + H]⁺ = C₁₄H₁₄NO₃⁺ . Using the exact masses of the most abundant isotopes (C=12.00000, H=1.00783, N=14.00307, O=15.99491), the theoretical monoisotopic mass is 244.09682 Da .
-
Trustworthiness Check: Locate the most abundant peak in the resulting spectrum. A hypothetical measured mass of 244.09651 Da would result in a mass error calculation: ((244.09682 - 244.09651) / 244.09682) * 1,000,000 = 1.27 ppm
-
Phase II: Structural Connectivity Confirmation via Tandem MS (MS/MS)
Tandem mass spectrometry (MS/MS) provides the definitive proof of structure by breaking the molecule apart and analyzing the pieces.[23]
-
Acquisition: Set the instrument to perform a product ion scan. The quadrupole or ion trap isolates the precursor ion (m/z 244.0968) and subjects it to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon). The resulting fragment ions are then analyzed by the HRMS detector.
-
Expert Interpretation of Fragmentation: The fragmentation pattern is a unique fingerprint of the molecule's structure.[24][25] We can predict and verify key fragments based on established chemical principles.[26]
-
Loss of Methanol (-32 Da): A common fragmentation pathway for methyl esters is the loss of neutral methanol (CH₃OH), which would result in a fragment at m/z 212.0706. This confirms the presence of the methyl ester group.
-
Loss of Methoxy Radical (-31 Da): Cleavage of the methoxy group from the phenyl ring could lead to the loss of a methoxy radical (•OCH₃), resulting in a fragment at m/z 213.0889.
-
Ester Cleavage (Loss of •OCH₃): Fragmentation at the ester can result in the loss of a methoxy radical, producing an acylium ion at m/z 213.0601.
-
Cleavage at the Phenyl-Pyridine Bond: The bond between the two aromatic rings can cleave, leading to characteristic ions corresponding to the 4-methoxyphenyl cation (m/z 107.0497) or the methyl nicotinate fragment.
-
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A Comparative Guide to the ¹H NMR Spectra of Methyl 6-(4-methoxyphenyl)nicotinate and its Analogs
For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth, comparative analysis of the ¹H NMR spectrum of Methyl 6-(4-methoxyphenyl)nicotinate , a key heterocyclic building block, and its structurally related analogs. By understanding the subtle shifts and coupling patterns, researchers can gain a deeper insight into the electronic and steric environment of these molecules, which is crucial for predicting their reactivity and biological activity.
Introduction to the ¹H NMR Landscape of Substituted Nicotinates
The ¹H NMR spectrum of a substituted nicotinate ester is rich with information. The chemical shifts (δ) of the protons are primarily governed by the electron density around them. Electronegative atoms and aromatic ring currents significantly influence these shifts, often leading to a downfield (higher ppm) movement of the signals.[1] Furthermore, the spin-spin coupling between adjacent protons provides valuable data on the connectivity of the molecule.
The core structure of this compound presents a fascinating interplay of electronic effects. The pyridine ring, being an electron-deficient aromatic system, generally results in downfield chemical shifts for its protons compared to benzene.[1] The substituents—a methoxy-substituted phenyl group at the 6-position and a methyl ester at the 3-position—exert their own distinct electronic and steric influences, which are reflected in the final spectrum.
Comparative ¹H NMR Data Analysis
To appreciate the structural nuances revealed by ¹H NMR, we will compare the spectrum of this compound with its parent compound, Methyl nicotinate, and an alkyl-substituted analog, Methyl 6-methylnicotinate. The data presented is a synthesis of literature values and predicted spectra, providing a robust basis for comparison.[2][3][4][5]
| Compound | H-2 (ppm) | H-4 (ppm) | H-5 (ppm) | Phenyl Protons (ppm) | -OCH₃ (ester) (ppm) | Other Substituent Protons (ppm) |
| This compound | ~9.1 (d) | ~8.2 (dd) | ~7.8 (d) | ~7.9 (d), ~7.0 (d) | ~3.9 | ~3.8 (-OCH₃, phenyl) |
| Methyl nicotinate | 9.23 (s) | 8.78 (d) | 7.39 (dd) | - | 3.96 | - |
| Methyl 6-methylnicotinate | 9.06 (s) | 8.13 (dd) | 7.20 (d) | - | 3.89 | 2.58 (-CH₃) |
Key Observations and Interpretations:
-
The Pyridine Ring Protons: In all three compounds, the pyridine protons resonate in the downfield region (δ 7.0-9.5 ppm), a hallmark of aromatic protons in an electron-deficient ring.[6] The H-2 proton is consistently the most downfield due to its proximity to the electronegative nitrogen atom and the ester group.
-
Effect of the 6-Substituent:
-
Replacing the hydrogen at the 6-position (as in Methyl nicotinate) with a methyl group (Methyl 6-methylnicotinate) leads to a general upfield shift of the pyridine protons (H-2, H-4, and H-5). This is due to the electron-donating nature of the methyl group, which increases the electron density on the pyridine ring.
-
The introduction of the 4-methoxyphenyl group in the target molecule results in a more complex pattern. While the phenyl group itself is electron-withdrawing by induction, the methoxy group is electron-donating through resonance. The net effect on the pyridine ring protons is a combination of these influences, as well as the anisotropic effect of the phenyl ring.[7]
-
-
The Phenyl Ring Protons: The ¹H NMR spectrum of this compound is expected to show two doublets for the phenyl protons, characteristic of a para-substituted benzene ring. The protons ortho to the electron-donating methoxy group will be shielded and appear more upfield compared to the protons meta to it.
-
The Methyl Ester and Methoxy Protons: The methyl protons of the ester group and the methoxy group on the phenyl ring typically appear as sharp singlets in the upfield region (δ 3.5-4.0 ppm).[8] Their distinct chemical shifts allow for easy identification.
Experimental Protocol for ¹H NMR Spectroscopy
To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following experimental protocol is recommended.[4]
3.1. Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of the solid sample.
-
Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure complete dissolution, using gentle vortexing if necessary.
-
Filtration and Transfer: Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
3.2. Data Acquisition
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Standard Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Visualizing Molecular Structure and NMR Correlations
The following diagrams illustrate the molecular structures and the key relationships influencing their ¹H NMR spectra.
Figure 1: Molecular structures of the compared compounds.
Figure 2: Key interactions influencing proton chemical shifts.
Conclusion
The ¹H NMR spectra of this compound and its analogs provide a wealth of structural information. By carefully analyzing the chemical shifts and coupling constants, researchers can deduce the electronic and steric environment of the protons within these molecules. The comparison with simpler analogs like Methyl nicotinate and Methyl 6-methylnicotinate highlights the significant impact of substituents on the pyridine ring. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel heterocyclic compounds, enabling a more profound understanding of their molecular architecture.
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A Comparative Guide to Methyl 6-(4-methoxyphenyl)nicotinate and Other Nicotinic Acid Derivatives in Biological Assays
Introduction: The Versatile Scaffold of Nicotinic Acid
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridine derivative essential for cellular metabolism.[1][2] It serves as a precursor to the vital coenzymes NAD (nicotinamide adenine dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate), which are central to a vast array of redox reactions, DNA repair, and cell signaling pathways.[2] Beyond its role as a vitamin, the nicotinic acid scaffold has proven to be a remarkably versatile template in medicinal chemistry.[3][4] Structural modifications to the pyridine ring and the carboxylic acid group have given rise to a diverse family of derivatives with a wide spectrum of pharmacological activities, including anti-inflammatory, lipid-lowering, analgesic, and anticancer effects.[3][4][5][6]
This guide provides a comparative analysis of Methyl 6-(4-methoxyphenyl)nicotinate , a specific and promising derivative, against other key members of the nicotinic acid family. We will delve into their performance in various biological assays, explain the rationale behind experimental designs, and provide detailed protocols to empower researchers in their drug discovery efforts.
Featured Compound: this compound
This compound is a nicotinate derivative characterized by a methoxy-substituted phenyl ring at the 6-position of the pyridine core.[7] This structural feature is significant, as the introduction of lipophilic and electronically active groups onto the pyridine ring system is a known strategy for modulating biological activity.[7]
Chemical Properties:
-
Molecular Formula: C14H13NO3[7]
-
Molecular Weight: 243.26 g/mol [7]
-
Appearance: Light pink solid[7]
-
IUPAC Name: methyl 6-(4-methoxyphenyl)pyridine-3-carboxylate[7]
While specific, extensive biological data for this exact molecule is emerging, its structure suggests potential for a range of activities. The nicotinate core is a known pharmacophore, and the methoxyphenyl group is present in many biologically active compounds, often influencing properties like target binding and metabolic stability.[7] Research on analogous compounds indicates that the electronic and lipophilic properties of substituents on both the phenyl and pyridine rings are critical for modulating activity, with lipophilic groups often enhancing potency.[7]
Comparative Analysis in Biological Assays
The true potential of a compound is revealed through its performance relative to established alternatives. Here, we compare this compound's anticipated activities (based on its structural analogues) with well-characterized nicotinic acid derivatives.
| Compound | Structure | Primary Biological Activity / Application | Key Mechanistic Insight |
| This compound | Chemical structure of this compound | Potential anti-inflammatory, anticancer, and enzyme inhibitory agent.[3][7] A versatile building block for synthesizing more complex molecules.[7] | Activity is influenced by the lipophilic 4-methoxyphenyl group, which can enhance target interaction and cell permeability.[7] |
| Nicotinic Acid (Niacin) | Chemical structure of Nicotinic Acid | Well-established lipid-lowering agent (reduces LDL and triglycerides, increases HDL).[2] | Inhibits hepatocyte diacylglycerol acyltransferase-2 (DGAT2), reducing triglyceride synthesis and VLDL secretion.[2] |
| Methyl Nicotinate | Chemical structure of Methyl Nicotinate | Topical rubefacient and peripheral vasodilator, used for muscle and joint pain.[8] | Induces localized release of prostaglandins (specifically Prostaglandin D2), leading to cutaneous vasodilation.[8] |
| Nicotinamide | Chemical structure of Nicotinamide | Precursor to NAD+; involved in cellular energy metabolism and DNA repair. Exhibits anti-inflammatory and neuroprotective properties.[2] | Does not possess lipid-modifying properties or cause flushing. Acts as a substrate for enzymes like sirtuins and PARPs.[2] |
| 6-Aminonicotinamide | Chemical structure of 6-Aminonicotinamide | Antimetabolite and potent inhibitor of glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the pentose phosphate pathway.[2] | Competes with NADP+, disrupting cellular energy metabolism and redox balance. Exhibits antitumor activity.[2] |
Deep Dive: Performance in Key Biological Assays
The following table summarizes the expected or established performance of these derivatives in common in vitro assays. This comparative data is crucial for selecting the right compound for a specific research question.
| Biological Assay | This compound (Projected) | Nicotinic Acid | Methyl Nicotinate | Other Derivatives (Examples) |
| Anti-inflammatory (Nitric Oxide Inhibition) | Potent: The methoxyphenyl group may enhance activity compared to simpler nicotinates.[3] | Moderate: Exhibits anti-inflammatory effects. | Potent (Topical): Induces a localized inflammatory response (vasodilation) used to test anti-inflammatory drugs.[9][10] | High Potency: Certain derivatives show significant inhibition of inflammatory cytokines like TNF-α and IL-6.[6] |
| Anticancer (Cytotoxicity, e.g., MTT Assay) | Promising: Analogues with similar structures have shown cytotoxic effects against various cancer cell lines (e.g., A549, HepG2, MCF-7).[11] | Limited: Not typically used as a primary anticancer agent. | Limited: Not a primary application. | High Potency: Some nicotinohydrazide and semicarbazide derivatives exhibit potent anti-proliferative activity.[11] |
| Enzyme Inhibition (e.g., α-Glucosidase) | Promising: The nicotinic acid scaffold is being explored for enzyme inhibition. Modifications at the 6-position are key.[1] | Not a primary target. | Not a primary target. | High Potency: Specific derivatives act as noncompetitive inhibitors of α-amylase and α-glucosidase, relevant for type 2 diabetes.[1][12] |
| Lipid Regulation | Unlikely: The primary structural features for lipid-lowering are not present. | High: This is its primary clinical application.[2] | None. | High: Derivatives like phenacyl nicotinium bromide have been screened for hypolipoproteinemic effects.[13] |
Visualizing Mechanisms and Workflows
Understanding the underlying pathways and experimental processes is critical for robust scientific inquiry.
Potential Anti-inflammatory Signaling Pathway
Many nicotinic acid derivatives exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. This pathway is a central regulator of inflammatory gene expression.
Caption: Inhibition of the NF-κB pathway by a nicotinic acid derivative.
Experimental Workflow: MTT Cytotoxicity Assay
The MTT assay is a standard colorimetric method for assessing cell viability, often used to screen compounds for anticancer activity.[2]
Caption: Standard workflow for an MTT-based cell viability assay.
Experimental Protocols: A Practical Guide
Reproducibility is the cornerstone of scientific advancement. The following protocols are provided as a detailed guide for assessing the biological activities of nicotinic acid derivatives.
Protocol 1: In Vitro Anti-inflammatory Activity (Griess Assay for Nitrite)
This protocol measures the accumulation of nitrite, a stable product of nitric oxide (NO), in cell culture supernatant. NO is a key inflammatory mediator produced by the enzyme iNOS in macrophages upon stimulation.
-
Rationale: RAW 264.7 macrophage cells are a well-established model for studying inflammation. Lipopolysaccharide (LPS) is a component of Gram-negative bacteria cell walls and a potent inducer of the inflammatory response, making it an ideal stimulus.[6][14]
-
Methodology:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the old media and add fresh media containing various concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This assay assesses the effect of a compound on cell proliferation and viability.[2]
-
Rationale: This method relies on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[15]
-
Conclusion and Future Directions
This compound stands as a compound of significant interest, positioned at the intersection of established nicotinic acid pharmacology and modern medicinal chemistry strategies. Its structure suggests a favorable profile for enhanced biological activity, particularly in the realms of anti-inflammatory and anticancer research. While direct comparative data is still being gathered, analysis of its structural analogues provides a strong rationale for its investigation.
The true value of this and other nicotinic acid derivatives will be unlocked through rigorous, head-to-head comparisons in standardized biological assays. The protocols and comparative data provided in this guide serve as a foundational resource for researchers aiming to explore this versatile chemical family. Future work should focus on elucidating specific molecular targets, exploring structure-activity relationships through the synthesis of further analogues, and advancing the most promising candidates into more complex in vivo models.
References
- Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A System
- Methyl 6-(4-methoxyphenyl)
- (PDF) Nicotinic acid derivatives: Application and uses, review. (2021).
- Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)
- Methyl nicotinate:Mechanism, Uses and Toxicity. (2025). ChemicalBook.
- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm
- Comparative studies on nicotinic acid derivatives as hypolipoproteinemic agents | Request PDF. (2025).
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed.
- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
- Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. (2024).
- Topically applied methyl nicotinate evokes a temporary inflamm
- 6-Nitronicotinamide vs.
- Establishing a Minimal Erythema Concentration of Methyl Nicotinate for Optimum Evaluation of Anti-Inflammatories | Request PDF. (2025).
- Nicotinic Acid Derivatives As Novel Noncompetitive α‐Amylase and α‐Glucosidase Inhibitors for Type 2 Diabetes. (2024). AIR Unimi.
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastri. (2024). BUE Scholar.
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
- Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.
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- 7. This compound|243.26 g/mol [benchchem.com]
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Purity assessment of "Methyl 6-(4-methoxyphenyl)nicotinate" by quantitative NMR
Executive Summary & Strategic Rationale
In the development of pyridine-based pharmacophores, Methyl 6-(4-methoxyphenyl)nicotinate represents a critical intermediate often synthesized via Suzuki-Miyaura coupling. A recurring bottleneck in early-stage drug discovery is the lack of a "Certified Reference Material" (CRM) for such novel intermediates.
Traditional HPLC-UV purity assessment at 254 nm is inherently biased here. It assumes the extinction coefficients (
Quantitative NMR (qNMR) is the superior alternative.[1][2] It relies on the fundamental physical principle that signal intensity is directly proportional to the number of nuclei, regardless of chemical structure. This guide details a self-validating qNMR protocol using Dimethyl Sulfone (
Critical Methodological Decisions
Internal Standard (IS) Selection
The selection of the IS is the single most critical decision in qNMR. For this specific molecule, we reject common standards like 1,3,5-Trimethoxybenzene due to signal overlap risks.
| Candidate | Suitability | Reasoning | |
| Dimethyl Sulfone | ~3.0 (s) | Optimal | Singlet appears in a silent region. Distinct from target methoxy groups (3.8–3.9 ppm) and water (3.3 ppm).[3] Non-hygroscopic and stable. |
| Maleic Acid | ~6.3 (s) | High Risk | Proximity to aromatic protons of the phenyl ring (6.9–8.0 ppm) creates integration phasing errors. |
| 1,3,5-TMB | ~3.8 (s), 6.1 (s) | Rejected | Direct overlap with the target's ester and ether methoxy signals. |
The Quantification Target Signal
The target molecule contains two methyl groups (ester and ether) appearing at
-
Selected Signal: Pyridine H-2 (Singlet/Doublet,
~9.2 ppm) . -
Why: This proton is the most deshielded signal in the spectrum, appearing downfield of all other aromatic protons. It sits on a "flat baseline," ensuring the highest integration accuracy.
Experimental Protocol
Sample Preparation (Gravimetric Precision)
-
Balance: Analytical balance with readability of 0.01 mg (e.g., Mettler Toledo XPR).
-
Solvent: DMSO-
(99.9% D) + 0.03% TMS (optional, for referencing).
Procedure:
-
Weigh 10.0–15.0 mg of the target sample (
) directly into a tared HPLC vial or weigh boat. -
Weigh 5.0–8.0 mg of Dimethyl Sulfone IS (
) into the same vessel.-
Note: Co-weighing minimizes solvent volume errors. The mass ratio is critical; the volume is not.
-
-
Dissolve in 0.7 mL DMSO-
. Vortex until absolute clarity is achieved. -
Transfer to a 5mm NMR tube.[4]
Acquisition Parameters (Bruker/Varian)
To ensure 99.9% magnetization recovery (T1 relaxation), the repetition time must be
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay (D1): 30 seconds (Crucial: Dimethyl sulfone has a long
, often ~4–5s). -
Scans (NS): 16 or 32 (Sufficient for >10 mg sample).
-
Temperature: 298 K (25°C).[5]
Workflow Visualization
Figure 1: Validated qNMR workflow ensuring traceability from gravimetry to spectral processing.
Comparative Analysis: qNMR vs. Alternatives
The following table contrasts the performance of qNMR against the industry standard (HPLC-UV) for this specific pyridine derivative.
| Feature | qNMR (Proposed) | HPLC-UV (254 nm) | Elemental Analysis (CHN) |
| Basis of Purity | Molar Ratio (Proton counting) | UV Absorption Area % | Weight % of Elements |
| Reference Standard | Not Required (Uses generic IS) | Required (Identical CRM needed) | Not Required |
| Accuracy | Absolute (<1% uncertainty) | Relative (Depends on | Low (Ambiguous for isomers) |
| Specificity | Distinguishes structure (e.g., regioisomers) | Separates components based on polarity | None (Cannot distinguish isomers) |
| Sample Recovery | Non-destructive | Destructive | Destructive |
| Detection of Inorganics | Invisible (unless active nuclei) | Invisible | Detected (as ash/residue) |
The "Hidden Impurity" Trap
In the synthesis of this compound, a common impurity is the boronic acid byproduct .
-
HPLC Scenario: The boronic acid may elute in the solvent front or have a low UV response at 254 nm, leading to a purity result of 99.5% (Area%) .
-
qNMR Scenario: The boronic acid protons will appear as distinct multiplets. Even if they overlap slightly, the stoichiometry will not match. qNMR might calculate the true purity as 96.2% (w/w) .
Calculation & Data Processing
Calculate the purity (
Where:
- : Integral value (Area under the peak).
- : Number of protons contributing to the signal (Target H-2 = 1; IS Dimethyl Sulfone = 6).
- : Molecular Weight (Target = 243.26 g/mol ; IS = 94.13 g/mol ).
- : Mass weighed (mg).
- : Purity of the Internal Standard (usually 99.9%).
Processing Checklist (Self-Validation)
-
Phasing: Must be manually corrected. Autophase is unreliable for quantitative integration.
-
Baseline: Apply a polynomial baseline correction (e.g., abs n in TopSpin) over the integral regions.
-
Integration Range: Set integration limits to
Full Width at Half Maximum (FWHM) of the peak to capture >99% of the signal area.
References
-
BIPM (Bureau International des Poids et Mesures). "Guidance on the use of Quantitative Nuclear Magnetic Resonance (qNMR)." BIPM QM-1 Guidelines. [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]
-
Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012, 35, 5-26. (Discusses Internal Standard Selection). [Link]
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for "Methyl 6-(4-methoxyphenyl)nicotinate"
Introduction
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as Methyl 6-(4-methoxyphenyl)nicotinate, a key building block in medicinal chemistry, establishing robust and reliable analytical methods is a foundational requirement for quality control, stability testing, and pharmacokinetic studies. This guide provides a comprehensive framework for the development, validation, and cross-validation of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—for the quantitative analysis of this target molecule.
The core principle of this guide is not merely to present disparate methods, but to demonstrate a holistic approach to ensuring analytical consistency through rigorous cross-validation. By comparing the performance of orthogonal methods, we can achieve a higher degree of confidence in the reported results, a cornerstone of scientific integrity and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
The Causality Behind Method Selection
The choice of HPLC, GC-MS, and UV-Vis Spectrophotometry is deliberate, leveraging the distinct physicochemical principles of each technique to provide a multi-faceted analytical perspective on this compound.
-
High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical analysis, HPLC is ideally suited for the separation and quantification of non-volatile and thermally stable compounds like our target molecule.[1] Its versatility in column chemistry and mobile phase composition allows for fine-tuning of selectivity. A Reverse-Phase HPLC (RP-HPLC) method is proposed, as the non-polar stationary phase is well-suited for the aromatic nature of the analyte.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[2] It is particularly useful for identifying and quantifying volatile and semi-volatile compounds and serves as an excellent confirmatory method to HPLC.[3] The successful application of GC-MS to other pyridine derivatives supports its inclusion here.[4]
-
UV-Vis Spectrophotometry: This technique offers a rapid and cost-effective means of quantification. The presence of two aromatic rings (pyridine and methoxyphenyl) in this compound suggests strong ultraviolet absorbance, making it a suitable candidate for this method in simpler, less complex sample matrices.[5]
The cross-validation of these methods ensures that the quantification of the analyte is not method-dependent and provides a comprehensive understanding of its analytical behavior.
Experimental Protocols
Forced Degradation Study: A Prerequisite for Stability-Indicating Methods
To ensure the developed analytical methods are stability-indicating, a forced degradation study must be performed.[6] This involves subjecting a solution of this compound to various stress conditions to generate potential degradation products.[7] The goal is to achieve a modest degradation, typically in the range of 5-20%.[6]
Protocol:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl. The hydrolysis of the methyl ester is a likely degradation pathway.[7][8]
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Oxidation of the pyridine ring is a potential degradation route.[9]
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B) for a specified duration. Aromatic compounds can be susceptible to photolytic degradation.[10]
-
-
Sample Analysis: Analyze the stressed samples using the developed HPLC and GC-MS methods to assess the separation of the parent peak from any degradation products.
Method 1: High-Performance Liquid Chromatography (HPLC)
This method is designed for the accurate quantification of this compound and to separate it from potential degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 65:35 (v/v) Acetonitrile: 20mM Potassium Phosphate Buffer (pH 4.5) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm (to be confirmed by UV scan) |
Method Validation (as per ICH Q2(R2) Guidelines): [11][12]
-
Specificity: Analyze stressed samples to demonstrate that the peak for this compound is free from interference from degradation products, impurities, and placebo components.
-
Linearity: Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 1-100 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r² > 0.999).
-
Accuracy (Recovery): Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze at least six replicate samples of the same standard solution on the same day. The Relative Standard Deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method serves as a confirmatory technique and is suitable for identifying and quantifying the analyte, especially in the presence of non-volatile matrix components.
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL (Split mode, 20:1) |
| Oven Program | Initial 150°C for 1 min, ramp at 20°C/min to 280°C, hold for 5 min |
| MSD Transfer Line | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification |
Method Validation:
The validation parameters will be similar to the HPLC method, with a focus on specificity (mass spectral purity), linearity, accuracy, precision, LOD, and LOQ.
Method 3: UV-Vis Spectrophotometry
This method is suitable for rapid quantification in pure substance analysis or simple formulations without interfering excipients.
Instrumentation and Conditions:
| Parameter | Specification |
| Spectrophotometer | Double beam UV-Vis spectrophotometer |
| Solvent | Methanol |
| Wavelength Scan | 200-400 nm to determine λmax |
| Measurement Wavelength | λmax (expected to be around 265 nm) |
| Cuvettes | 1 cm quartz cuvettes |
Method Validation:
-
Linearity: Prepare a series of standard solutions (e.g., 2-20 µg/mL) and measure their absorbance. Plot absorbance versus concentration and determine the correlation coefficient (r² > 0.999).
-
Accuracy and Precision: Similar to the HPLC method, but based on absorbance measurements.
-
Specificity: This method is inherently less specific. Its suitability must be confirmed by analyzing a placebo and demonstrating no significant absorbance at the analytical wavelength.
Cross-Validation of Analytical Methods
The cornerstone of this guide is the cross-validation of the developed methods to ensure their interchangeability.[13] This involves analyzing the same set of samples using the different validated methods and statistically comparing the results.
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of analytical methods.
Statistical Analysis for Method Comparison
Simple correlation analysis is insufficient for method comparison as it does not measure agreement.[14] Instead, more robust statistical methods should be employed.
Deming Regression
Deming regression is a linear regression method that accounts for errors in both the x and y variables, which is the case when comparing two analytical methods.[15] A slope not significantly different from 1 and an intercept not significantly different from 0 indicate that the two methods are in good agreement.
Bland-Altman Analysis
The Bland-Altman plot is a graphical method to visualize the agreement between two quantitative measurements.[16] It plots the difference between the two measurements against their average.
Caption: Conceptual diagram of Bland-Altman analysis.
The results should show that the mean difference between the methods is close to zero and that the limits of agreement (the range within which 95% of the differences are expected to fall) are within clinically or scientifically acceptable bounds.
Comparative Performance Data
The following tables summarize the expected performance characteristics from the validation of each method.
Table 1: Validation Summary for Analytical Methods
| Parameter | HPLC | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (Separates degradants) | Very High (Mass spec confirmation) | Low (Prone to interference) |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 97.0 - 103.0% |
| Precision (RSD) | < 2.0% | < 3.0% | < 2.0% |
| LOQ (µg/mL) | ~0.1 | ~0.05 | ~1.0 |
| Robustness | High | Moderate | Moderate |
Table 2: Cross-Validation Acceptance Criteria
| Statistical Method | Parameter | Acceptance Criteria |
| Deming Regression | Slope (95% CI) | Must contain 1.0 |
| Intercept (95% CI) | Must contain 0 | |
| Bland-Altman | Mean Difference (Bias) | Should be close to 0 and not statistically significant |
| Limits of Agreement | Should be within pre-defined, scientifically justified limits |
Conclusion
The development and validation of analytical methods are critical steps in the lifecycle of any pharmaceutical compound. For this compound, a multi-faceted approach utilizing HPLC, GC-MS, and UV-Vis spectrophotometry provides a robust analytical toolkit. However, the true measure of analytical reliability comes from the rigorous cross-validation of these orthogonal methods. By employing appropriate statistical tools such as Deming regression and Bland-Altman analysis, we can move beyond simple correlation to a more profound understanding of method agreement. This ensures data integrity, facilitates method transfer between laboratories, and ultimately supports the development of safe and effective medicines. The principles and protocols outlined in this guide provide a scientifically sound framework for achieving these goals, grounded in the principles of expertise, trustworthiness, and authoritative regulatory guidance.
References
-
ICH Q2 (R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
-
New ICH Q2 (R2) and ICH Q14: a Step Forward Towards the Validation of Analytical Methods. PQE Group. Available from: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Available from: [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available from: [Link]
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1,4-Dihydropyridine oxidative degradation to pyridine derivative under the influence of light-amlodipine. ResearchGate. Available from: [Link]
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Method Comparison. NCSS. Available from: [Link]
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Understanding Bland Altman analysis. PMC. Available from: [Link]
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Pyridine - Wikipedia. Wikipedia. Available from: [Link]
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Carboxylic Acids and Derivatives - Properties and Reactivity of Esters (A-Level Chemistry). A-Level Chemistry. Available from: [Link]
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Understanding Method Comparison Statistics. CRAN. Available from: [Link]
- 6.3 Methyl Esters and Derivatives.
-
Method Comparison Regression. StatsDirect. Available from: [Link]
-
XLSTAT: Run Deming regression to compare methods in Excel. Lumivero. Available from: [Link]
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Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. MDPI. Available from: [Link]
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Degradation of Pyridine Derivatives in Soil. Scilit. Available from: [Link]
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Understanding Bland Altman analysis. National Center for Biotechnology Information. Available from: [Link]
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Photo-produced aromatic compounds stimulate microbial degradation of dissolved organic carbon in thermokarst lakes. PMC. Available from: [Link]
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hydrolysis of esters. Chemguide. Available from: [Link]
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Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available from: [Link]
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A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. ResearchGate. Available from: [Link]
-
A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. ResearchGate. Available from: [Link]
-
Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Available from: [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available from: [Link]
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Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. PubMed. Available from: [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]
-
Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. Available from: [Link]
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Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. ResearchGate. Available from: [Link]
-
Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. ResearchGate. Available from: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available from: [Link]
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Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Semantic Scholar. Available from: [Link]
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Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). ResearchGate. Available from: [Link]
-
Photocatalytic Degradation of Polycyclic Aromatic Hydrocarbons in Water by 3D Printed TiO2 Composites. ACS Publications. Available from: [Link]
-
Photocatalytic Degradation of an Aromatic Pharmaceutical over TiO2: Experimental and Computational Insights into Inhibition Effects of Natural Organic Acids. MDPI. Available from: [Link]
-
Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissiv. CORE. Available from: [Link]
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The UV-vis spectrum of tetrakis-(p-methoxy-phenyl)-porphyrin in chloroform. ResearchGate. Available from: [Link]
-
4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. PMC. Available from: [Link]
-
Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. Available from: [Link]
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Thermal decomposition kinetics of light polycyclic aromatic hydrocarbons as surrogate biomass tar. RSC Publishing. Available from: [Link]
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Benchmarking the Synthesis of Methyl 6-(4-methoxyphenyl)nicotinate: A Comparative Guide for Process Chemists
Methyl 6-(4-methoxyphenyl)nicotinate (CAS 200510-41-4) is a highly versatile biaryl building block utilized extensively in medicinal chemistry. Characterized as a light pink solid (melting point 161-165 °C) with a molecular weight of 243.26 g/mol , this nicotinate derivative serves as a critical intermediate in the development of peripheral vasodilators, rubefacients, and complex peptidomimetics[1].
For drug development professionals and process chemists, selecting the optimal synthetic route for this compound is a balance of atom economy, regioselectivity, and scalability. This guide objectively benchmarks the three primary synthetic pathways—Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, Direct Esterification, and the Hantzsch Multicomponent Reaction (MCR)—providing mechanistic insights and a self-validating experimental protocol for the industry-standard cross-coupling method.
Synthetic Strategies Overview
The construction of the 6-aryl nicotinate core can be approached from three distinct strategic angles:
-
Route A: Suzuki-Miyaura Cross-Coupling (The Gold Standard) This convergent approach forms the critical C-C bond between the pyridine core and the phenyl ring[2]. By coupling Methyl 6-chloronicotinate with 4-Methoxyphenylboronic acid in the presence of a Palladium catalyst, chemists can achieve high regioselectivity[3]. The electron-deficient nature of the 6-position on the pyridine ring makes it highly susceptible to oxidative addition by Pd(0), driving the reaction forward efficiently[4].
-
Route B: Direct Fischer Esterification A precursor-based route that relies on the esterification of 6-(4-methoxyphenyl)nicotinic acid with methanol under acidic conditions[1]. While highly efficient, it is entirely dependent on the commercial availability or prior synthesis of the specific biaryl carboxylic acid.
-
Route C: De Novo Hantzsch Pyridine Synthesis (MCR) A classical multicomponent reaction involving 4-methoxybenzaldehyde, a β-ketoester, and a nitrogen donor (e.g., ammonia)[1]. This constructs the pyridine ring from scratch but initially yields a 1,4-dihydropyridine intermediate, necessitating a harsh secondary oxidation step to achieve aromaticity.
Figure 1: Comparative synthetic pathways for this compound.
Quantitative Benchmarking
To objectively evaluate these methods, we must look at their performance metrics in a laboratory setting. The table below summarizes the practical viability of each route.
| Synthetic Route | Primary Reagents | Yield Potential | Atom Economy | Scalability | Primary Limitation |
| A. Suzuki-Miyaura | Methyl 6-chloronicotinate, 4-Methoxyphenylboronic acid | High (80-95%) | Moderate | Excellent | Requires expensive Pd catalysts and strict inert atmosphere protocols. |
| B. Esterification | 6-(4-methoxyphenyl)nicotinic acid, Methanol | High (85-98%) | High | Excellent | Relies entirely on the upstream availability of the pre-assembled biaryl acid. |
| C. Hantzsch MCR | 4-Methoxybenzaldehyde, β-ketoester, NH₃ | Moderate (40-60%) | Low | Moderate | Requires a harsh secondary oxidation step; generates significant stoichiometric waste. |
Verdict: For modularity and broad functional group tolerance, Route A (Suzuki-Miyaura) is the undisputed industry standard. It allows researchers to rapidly swap out boronic acid derivatives to build extensive Structure-Activity Relationship (SAR) libraries[5].
In-Depth Protocol: The Suzuki-Miyaura Gold Standard
The following protocol details the palladium-catalyzed cross-coupling of Methyl 6-chloronicotinate with 4-Methoxyphenylboronic acid. This method is engineered to be a self-validating system, ensuring that intermediate steps can be objectively verified.
Reagents & Materials
-
Electrophile: Methyl 6-chloronicotinate (1.0 eq)[3]
-
Nucleophile: 4-Methoxyphenylboronic acid (1.2 eq)[3]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq)[6]
-
Base: Potassium carbonate (K₂CO₃) (2.0 eq)[6]
-
Solvent: Toluene / Degassed Water (5:1 v/v)[6]
Step-by-Step Methodology & Causality
-
Preparation & Degassing: To a flame-dried Schlenk flask, add Methyl 6-chloronicotinate and 4-Methoxyphenylboronic acid.
-
Causality: A 1.2x stoichiometric excess of the boronic acid is utilized to compensate for potential protodeboronation, a common side reaction where the boronic acid prematurely degrades into anisole.
-
-
Catalyst & Base Addition: Add the Pd(PPh₃)₄ and K₂CO₃.
-
Causality: K₂CO₃ is critical for activating the boronic acid. It coordinates with the boron atom to form a highly nucleophilic, negatively charged boronate complex, which is a prerequisite for the transmetalation step with the Palladium center[5].
-
-
Solvent Introduction: Introduce the Toluene/Water mixture under a strict Argon atmosphere.
-
Causality: A biphasic solvent system is chosen deliberately. Toluene dissolves the organic substrates, while water dissolves the inorganic base and significantly accelerates the transmetalation step. Degassing is mandatory because molecular oxygen rapidly oxidizes and deactivates the Pd(0) catalyst.
-
-
Reaction Execution: Heat the biphasic mixture to reflux (~90-100 °C) with vigorous stirring for 12-18 hours.
-
Workup & Extraction: Cool the reaction to room temperature, dilute with Ethyl Acetate (EtOAc), and wash the organic layer with brine.
-
Causality: Brine removes the aqueous byproducts and residual base, while its high ionic strength forces the organic product entirely into the EtOAc layer.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
In-Process Controls & Self-Validation (QC)
To ensure the integrity of the synthesis, the protocol must be validated through the following analytical checks:
-
Reaction Monitoring (TLC): Monitor the reaction using Thin Layer Chromatography (3:1 Hexanes/EtOAc). The successful consumption of the starting material is indicated by the disappearance of the Methyl 6-chloronicotinate spot and the emergence of a new, highly UV-active spot corresponding to the extended conjugated system of the biaryl product.
-
Structural Confirmation (FT-IR & NMR): Upon isolation, perform Fourier Transform Infrared (FT-IR) spectroscopy. A successful synthesis will display a strong, characteristic C=O stretching band at 1720-1740 cm⁻¹ , confirming the preservation of the methyl ester group[1]. ¹H-NMR should be utilized to confirm the presence of the methoxy group (a sharp singlet near ~3.8 ppm) and the characteristic splitting pattern of the 1,4-disubstituted phenyl ring.
Conclusion
While direct esterification offers a high-yielding route when the exact biaryl acid is available, the Suzuki-Miyaura cross-coupling remains the most robust and versatile method for synthesizing this compound. By understanding the mechanistic causality—specifically the role of the biphasic solvent system and base-driven boronate activation—process chemists can reliably scale this reaction to produce high-purity building blocks for advanced drug discovery.
References
-
National Science Foundation (NSF). "Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Heterobiaryls". Source: NSF PAR. URL: [Link]
-
Wu, Y., et al. "Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling". Source: PubMed (Organic Letters). URL: [Link]
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A Comparative Guide to the Vasodilatory Effects of Methyl 6-(4-methoxyphenyl)nicotinate
This guide provides a comprehensive comparative analysis of the potential vasodilatory properties of Methyl 6-(4-methoxyphenyl)nicotinate against established arterial vasodilators. As a novel derivative of nicotinic acid, this compound warrants investigation for its potential therapeutic applications in conditions requiring increased blood flow. While direct experimental data for this compound is not yet publicly available, this guide will establish a framework for its evaluation by comparing its anticipated mechanisms with those of well-characterized vasodilators, namely Minoxidil, Diazoxide, and Pinacidil.
Introduction to Vasodilation and the Therapeutic Landscape
Vasodilation, the widening of blood vessels, is a critical physiological process that decreases blood pressure and increases blood flow to tissues. Pharmacological induction of vasodilation is a cornerstone of treatment for hypertension, angina, and other cardiovascular diseases. The market is populated by a variety of vasodilators, each with a unique mechanism of action, efficacy, and side-effect profile. This necessitates a rigorous comparative approach when evaluating new chemical entities.
This compound is a methyl ester of a nicotinic acid derivative[1]. Nicotinic acid and its esters are known to induce peripheral vasodilation, often through the release of prostaglandins[2][3]. This suggests a potential mechanism for this compound that is distinct from many existing synthetic vasodilators.
Comparative Analysis of Vasodilatory Mechanisms
A key differentiator for any new vasodilator is its mechanism of action. This section compares the established mechanisms of Minoxidil, Diazoxide, and Pinacidil with the putative mechanism of this compound.
Established Potassium Channel Openers
Minoxidil, Diazoxide, and Pinacidil are all classified as potassium channel openers. Their primary mode of action is the activation of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells[4][5][6][7][8].
-
Minoxidil: This potent arterial vasodilator requires metabolic activation to its sulfate metabolite, minoxidil sulfate, to exert its effects[4]. It then opens K-ATP channels, leading to potassium efflux and hyperpolarization of the smooth muscle cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing intracellular calcium and causing vasodilation[9][10].
-
Diazoxide: Similar to minoxidil, diazoxide is a K-ATP channel activator[5][7][8]. This action leads to hyperpolarization and subsequent relaxation of vascular smooth muscle, resulting in vasodilation[5][8].
-
Pinacidil: Pinacidil also functions as a K-ATP channel opener, inducing hyperpolarization and vasodilation in a manner analogous to minoxidil and diazoxide[6][11].
The signaling pathway for these potassium channel openers is illustrated below:
Caption: Signaling pathway for K-ATP channel openers.
Putative Mechanism of this compound
Based on its structural similarity to methyl nicotinate, this compound is hypothesized to act via a prostaglandin-mediated pathway[2].
-
Prostaglandin Release: Topical application of methyl nicotinate is believed to stimulate the local release of prostaglandin D2 (PGD2)[2]. Prostaglandins are potent vasodilators that act on specific receptors on vascular smooth muscle cells[2].
-
Receptor-Mediated Signaling: PGD2 binds to its receptor (DP1), which is coupled to a Gs protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). The inhibition of MLCK prevents the phosphorylation of myosin, leading to smooth muscle relaxation and vasodilation.
The proposed signaling pathway for this compound is depicted below:
Caption: Proposed prostaglandin-mediated signaling pathway.
Experimental Protocols for Comparative Vasodilatory Assessment
To empirically compare the vasodilatory effects of this compound with established vasodilators, a combination of in vitro and in vivo experimental models is essential.
In Vitro Assessment: Aortic Ring Assay
The aortic ring assay is a robust ex vivo method to directly measure the vasodilatory or vasoconstrictive properties of a compound on isolated blood vessels[12][13][14][15].
Experimental Workflow:
Caption: Workflow for the aortic ring assay.
Step-by-Step Protocol:
-
Aorta Dissection: Euthanize a laboratory animal (e.g., Wistar rat) and carefully dissect the thoracic aorta[12][16].
-
Ring Preparation: Clean the aorta of adherent connective and fatty tissue and cut it into 1-2 mm rings[12][14].
-
Mounting: Suspend the aortic rings in an organ bath containing a physiological salt solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C[17].
-
Equilibration: Allow the rings to equilibrate under a resting tension of 1-2 grams for at least 60 minutes[17].
-
Contraction: Induce a stable contraction with a vasoconstrictor agent such as phenylephrine or KCl[17].
-
Drug Addition: Once a stable contraction is achieved, add cumulative concentrations of the test compounds (this compound, Minoxidil, Diazoxide, Pinacidil) to the organ bath.
-
Measurement: Record the changes in isometric tension to determine the degree of relaxation.
-
Data Analysis: Construct dose-response curves and calculate the EC50 (half-maximal effective concentration) for each compound to compare their potency.
In Vivo Assessment: Blood Flow Measurement
In vivo models are crucial for understanding the systemic effects of a vasodilator, including its impact on blood pressure and regional blood flow[18][19][20][21].
Step-by-Step Protocol:
-
Animal Preparation: Anesthetize a suitable animal model (e.g., rat or mouse) and cannulate the femoral artery and vein for drug administration and blood pressure monitoring[21].
-
Blood Pressure Monitoring: Continuously record mean arterial pressure (MAP) throughout the experiment.
-
Drug Administration: Administer increasing doses of the test compounds intravenously.
-
Blood Flow Measurement: Use techniques such as laser Doppler flowmetry or high-frequency ultrasound to measure blood flow in a specific vascular bed (e.g., femoral or carotid artery)[18][22].
-
Data Analysis: Correlate the administered dose of each compound with the changes in MAP and regional blood flow to assess their in vivo efficacy.
Comparative Data Summary
The following table summarizes the key characteristics of the comparator vasodilators and the anticipated profile of this compound.
| Feature | Minoxidil | Diazoxide | Pinacidil | This compound (Anticipated) |
| Mechanism of Action | K-ATP Channel Opener | K-ATP Channel Opener | K-ATP Channel Opener | Prostaglandin Release |
| Primary Site of Action | Arterial Smooth Muscle | Arterial Smooth Muscle | Arterial Smooth Muscle | Peripheral Vasculature |
| Metabolic Activation | Required (Sulfation) | Not Required | Not Required | Likely (Ester Hydrolysis) |
| Clinical Use | Severe Hypertension | Hypertensive Emergencies, Hypoglycemia | Previously for Hypertension | Potential for Topical Applications |
Conclusion and Future Directions
This compound represents a promising area of research for the development of novel vasodilators. Its putative mechanism of action, centered on prostaglandin release, distinguishes it from the widely used class of potassium channel openers. This could translate to a different side-effect profile and potentially new therapeutic applications, particularly in topical formulations for localized vasodilation.
The experimental framework outlined in this guide provides a clear path for the comprehensive evaluation of this compound. Direct comparative studies employing the aortic ring assay and in vivo blood flow measurements are essential to quantify its vasodilatory potency and efficacy relative to established agents like Minoxidil, Diazoxide, and Pinacidil. Further research should also focus on elucidating the precise downstream signaling pathways and identifying the specific prostaglandins involved in its mechanism of action.
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- Pinacidil, a KATP channel opener, stimulates cardiac Na+/Ca2+ exchanger function through the NO/cGMP/PKG signaling pathway in guinea pig cardiac ventricular myocytes - PubMed. (2019, August 15).
- Mechanism of Action of Diazoxide - Pharmacy Freak. (2026, January 2).
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Navigating the Metabolic Maze: A Comparative Guide to Evaluating the Stability of Methyl 6-(4-methoxyphenyl)nicotinate
In the intricate journey of drug discovery and development, a candidate molecule's metabolic stability is a critical determinant of its ultimate success. Rapid metabolism can curtail a drug's bioavailability and duration of action, while excessively slow metabolism might lead to accumulation and potential toxicity.[1][2] This guide provides a comprehensive framework for evaluating the metabolic stability of a novel chemical entity, "Methyl 6-(4-methoxyphenyl)nicotinate," by comparing its performance with hypothetical structural analogs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.
The Significance of Metabolic Stability in Drug Development
The metabolic fate of a drug candidate dictates its pharmacokinetic profile, influencing key parameters such as half-life, clearance, and oral bioavailability.[1][3] Early assessment of metabolic stability allows for the timely identification of liabilities, enabling medicinal chemists to optimize molecular structures for improved drug-like properties.[4] The liver is the primary site of drug metabolism, where a symphony of enzymes, broadly categorized into Phase I and Phase II, work to transform xenobiotics into more water-soluble compounds for excretion.[2][5] Understanding a compound's susceptibility to these enzymatic processes is therefore paramount.
This guide will focus on three industry-standard in vitro assays that form the cornerstone of metabolic stability assessment:
-
Liver Microsomal Stability Assay: Primarily evaluates Phase I metabolism mediated by cytochrome P450 (CYP) enzymes.[6][7]
-
Hepatocyte Stability Assay: Considered the "gold standard" as it incorporates both Phase I and Phase II metabolic pathways within an intact cellular system.[5][8][9]
-
S9 Fraction Stability Assay: Offers a broad assessment of both microsomal and cytosolic (Phase II) enzymes.[10][11]
For our comparative analysis, we will consider this compound and two hypothetical analogs:
-
Analog A: Methyl 6-(4-fluorophenyl)nicotinate
-
Analog B: Methyl 6-(4-(trifluoromethyl)phenyl)nicotinate
While no specific experimental data for this compound is publicly available, we will utilize established protocols to generate and interpret hypothetical data, providing a practical guide for researchers.
Experimental Design and Rationale
The selection of in vitro systems is a critical first step. Liver microsomes provide a cost-effective, high-throughput screen for Phase I liabilities.[7] However, for a more comprehensive picture that includes Phase II conjugation and cellular uptake, hepatocytes are the preferred model.[8][9] The S9 fraction serves as an intermediate, capturing a broader range of enzymatic activity than microsomes alone.[12][13]
The following diagram illustrates the typical workflow for assessing metabolic stability:
Caption: A generalized workflow for evaluating the metabolic stability of a new chemical entity.
Detailed Experimental Protocols
Here, we provide step-by-step methodologies for the key assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Liver Microsomal Stability Assay
This assay measures the disappearance of the parent compound over time when incubated with liver microsomes in the presence of NADPH, a necessary cofactor for CYP450 enzymes.[6][14]
Protocol:
-
Prepare Reagents:
-
Test compound and positive controls (e.g., Verapamil, Diazepam) stock solutions (10 mM in DMSO).[15]
-
Pooled human liver microsomes (20 mg/mL stock).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., G-6-P, G-6-PD, and NADP+).[16]
-
Quenching solution (acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm a solution of liver microsomes (0.5 mg/mL final concentration) and phosphate buffer at 37°C.[6]
-
Add the test compound (1 µM final concentration) and pre-incubate for 10 minutes.[17]
-
Initiate the reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot and add it to the quenching solution to stop the reaction.[6]
-
-
Controls:
-
No Cofactor Control: Incubate the test compound with microsomes without NADPH to assess for non-CYP mediated degradation or chemical instability.[6]
-
Positive Controls: Run known high and low clearance compounds to ensure the metabolic activity of the microsomes.[15]
-
Vehicle Control: Incubate the reaction mixture with DMSO instead of the test compound to check for interfering peaks.
-
-
Analysis:
Hepatocyte Stability Assay
This assay utilizes intact liver cells, providing a more physiologically relevant model that includes both Phase I and Phase II enzymes, as well as transporter effects.[4][8]
Protocol:
-
Prepare Reagents:
-
Cryopreserved human hepatocytes.
-
Hepatocyte incubation medium.
-
Test compound and positive controls (e.g., Testosterone, 7-Hydroxycoumarin) stock solutions (10 mM in DMSO).
-
Quenching solution (acetonitrile with an internal standard).
-
-
Incubation:
-
Thaw and prepare a suspension of hepatocytes according to the supplier's instructions.
-
Incubate the hepatocyte suspension (e.g., 0.5 x 10^6 viable cells/mL) at 37°C with gentle shaking.[4]
-
Add the test compound (1 µM final concentration).[8]
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot and add it to the quenching solution.[4]
-
-
Controls:
-
Heat-Inactivated Hepatocytes: Incubate the test compound with heat-inactivated hepatocytes to control for non-enzymatic degradation.[15]
-
Positive Controls: Use known substrates for Phase I and Phase II enzymes to confirm cell viability and metabolic competence.[9]
-
Vehicle Control: As described for the microsomal assay.
-
-
Analysis:
-
Process and analyze the samples by LC-MS/MS as described for the microsomal assay.[9]
-
The following diagram outlines the key steps in the hepatocyte stability assay:
Caption: Workflow for a typical hepatocyte metabolic stability assay.
Data Analysis and Interpretation
The primary readouts from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).[2] The t½ is the time required for 50% of the parent compound to be metabolized. CLint represents the intrinsic ability of the liver to clear a drug, independent of physiological factors like blood flow.[2]
The percentage of the parent compound remaining is plotted against time, and the elimination rate constant (k) is determined from the slope of the natural logarithm of the percent remaining versus time.
-
t½ = 0.693 / k
-
CLint (in µL/min/mg protein for microsomes) = (0.693 / t½) * (incubation volume / protein amount)
-
CLint (in µL/min/10^6 cells for hepatocytes) = (0.693 / t½) * (incubation volume / cell number) [4]
Comparative Data Summary (Hypothetical)
The following tables present hypothetical data for this compound and its analogs.
Table 1: Human Liver Microsomal Stability
| Compound | t½ (min) | CLint (µL/min/mg protein) | Stability Classification |
| This compound | 45 | 15.4 | Moderate |
| Analog A | > 60 | < 11.6 | Low |
| Analog B | 15 | 46.2 | High |
| Verapamil (Control) | 10 | 69.3 | High |
| Diazepam (Control) | > 60 | < 11.6 | Low |
Table 2: Human Hepatocyte Stability
| Compound | t½ (min) | CLint (µL/min/10^6 cells) | Stability Classification |
| This compound | 35 | 19.8 | Moderate |
| Analog A | > 120 | < 5.8 | Low |
| Analog B | 12 | 57.8 | High |
| Testosterone (Control) | 25 | 27.7 | Moderate |
| 7-Hydroxycoumarin (Control) | 18 | 38.5 | High |
-
This compound exhibits moderate clearance. The methoxy group is a likely site for Phase I metabolism (O-demethylation).
-
Analog A , with a fluoro-substituent, shows significantly lower clearance. The fluorine atom is less susceptible to metabolic attack, a common strategy in medicinal chemistry to enhance metabolic stability.
-
Analog B , with a trifluoromethyl group, displays high clearance. While the CF3 group itself is stable, it can influence the electronic properties of the aromatic ring, potentially making other positions more susceptible to oxidation.
Potential Metabolic Pathways
Based on the chemical structure, the primary metabolic pathways for this compound likely involve the cytochrome P450 enzymes.[18]
Caption: A potential metabolic pathway for this compound.
Further investigation using high-resolution mass spectrometry can confirm the identity of these metabolites.[19] Reaction phenotyping studies, using a panel of recombinant CYP enzymes, can then pinpoint the specific isoforms responsible for the metabolism.[20][21][22]
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the metabolic stability of "this compound." By employing a suite of in vitro assays and comparing the results with structural analogs, researchers can gain crucial insights into a compound's pharmacokinetic potential. The provided protocols and data interpretation frameworks serve as a practical resource for drug discovery and development scientists. Early and informed assessment of metabolic stability is not merely a screening step but a foundational element in the design of safe and effective medicines.
References
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved from [Link]
- Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]
- Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
- MTTlab. (n.d.). S9 Stability Assay. Retrieved from [Link]
- Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. (n.d.). ACS Publications. Retrieved from [Link]
- Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
- Creative Bioarray. (n.d.). S9 Metabolic Stability. Retrieved from [Link]
- Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Retrieved from [Link]
- Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
- protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
- Kosheeka. (2024, March 14). Mouse Hepatocyte S9 Fraction Better Option in Drug Discovery. Retrieved from [Link]
- Cyprotex. (n.d.). S9 Stability. Retrieved from [Link]
- PubMed. (2025, November 10). Cytochrome P450 reaction phenotyping: State of the art. Retrieved from [Link]
- Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
- Mattek. (n.d.). Metabolic Stability. Retrieved from [Link]
- PubMed Central. (n.d.). An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. Retrieved from [Link]
- PubMed Central. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. Retrieved from [Link]
- Bienta. (n.d.). Cytochrome CYP450 Reaction Phenotyping. Retrieved from [Link]
- Cyprotex. (n.d.). Reaction Phenotyping Assay. Retrieved from [Link]
- Journal of Pharmaceutical Science and Technology. (n.d.). Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Retrieved from [Link]
- Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]
- Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
- Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]
- ManTech Publications. (2025, May 15). Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies. Retrieved from [Link]
- ScienceDirect. (2025, August 10). Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance. Retrieved from [Link]
- Bio-Analysis Centre. (2022, May 22). Bioanalytical Methods – An Overview. Retrieved from [Link]
- Frontiers. (2024, November 26). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Retrieved from [Link]
- Frontiers. (2020, May 5). Recent Advances in Metabolically Engineered Microorganisms for the Production of Aromatic Chemicals Derived From Aromatic Amino Acids. Retrieved from [Link]
- Annual Reviews. (n.d.). THE METABOLISM OF AROMATIC COMPOUNDS. Retrieved from [Link]
- Frontiers. (2023, March 23). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Retrieved from [Link]
- The Royal Society Publishing. (2024, September 30). Evolution of aromatic amino acid metabolism in plants: a key driving force behind plant chemical diversity in aromatic natural products. Retrieved from [Link]
- Oxford Academic. (n.d.). Anaerobic metabolism of aromatic compounds via the benzoyl-CoA pathway. Retrieved from [Link]
- High Content Automated Metabolic Stability and CYP Inhibition Cocktail Screening Assays for Early Drug Development. (n.d.). SLAS Discovery. Retrieved from [Link]
- PubMed Central. (2025, September 29). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Retrieved from [Link]
- ResearchGate. (2025, October 2). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Retrieved from [Link]
- MDPI. (n.d.). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Retrieved from [Link]
- PubMed Central. (n.d.). Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure. Retrieved from [Link]
- DergiPark. (n.d.). Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)]. Retrieved from [Link]
- if-pan.krakow.pl. (2006, April 19). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Retrieved from [Link]
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Head-to-head comparison of "Methyl 6-(4-methoxyphenyl)nicotinate" with known inhibitors
The following is a comprehensive technical comparison guide for Methyl 6-(4-methoxyphenyl)nicotinate , structured for researchers and drug discovery professionals.
Executive Summary
This compound represents a privileged chemical scaffold in modern medicinal chemistry, serving as a critical precursor and lead structure for two distinct therapeutic classes: Tubulin Polymerization Inhibitors (targeting the Colchicine Binding Site) and Nur77 Modulators (Orphan Nuclear Receptor 4A1).
While established inhibitors like Colchicine and Cytosporone B set the standard for potency, they often suffer from narrow therapeutic indices, poor solubility, or off-target toxicity. This guide evaluates the 6-aryl-nicotinate scaffold against these benchmarks, demonstrating its utility as a versatile, lower-toxicity pharmacophore for developing next-generation antineoplastic and antimicrobial agents.
Mechanistic Analysis & Signaling Pathways
To understand the comparative value of this compound, we must analyze its dual-targeting potential.
A. Tubulin Polymerization Inhibition (Colchicine Site)
The 6-aryl-nicotinate core mimics the biaryl pharmacophore of Colchicine and Combretastatin A-4 (CA-4). The 4-methoxyphenyl moiety corresponds to the B-ring of colchicine, essential for hydrophobic interaction within the
Mechanism of Action:
-
Binding: The compound binds to the Colchicine Binding Site (CBS) at the interface of
- and -tubulin dimers. -
Inhibition: It sterically hinders the "curved-to-straight" conformational change required for microtubule assembly.
-
Outcome: Microtubule depolymerization, G2/M cell cycle arrest, and apoptosis.
Figure 1: Mechanism of Tubulin Depolymerization. The inhibitor targets the CBS, preventing the formation of stable microtubules.
B. Nur77 Modulation (Apoptotic Switch)
Recent SAR studies identify the 6-aryl-nicotinate core as a scaffold for modulating Nur77 (NR4A1). Unlike standard antagonists, these derivatives often act by inducing the translocation of Nur77 from the nucleus to the mitochondria, where it converts Bcl-2 from a protector to a killer.
Figure 2: Nur77 Translocation Pathway. The scaffold promotes the nuclear export of Nur77, triggering mitochondrial apoptosis.
Head-to-Head Performance Comparison
This section compares the This compound scaffold (and its optimized derivatives) against standard clinical and research inhibitors.
A. Comparative Metrics: Tubulin Inhibition
Data represents the performance of the optimized 6-aryl-nicotinate class vs. Colchicine.[1]
| Feature | This compound (Scaffold) | Colchicine (Standard) | Combretastatin A-4 (CA-4) |
| Primary Target | Tubulin (Colchicine Site) | Tubulin (Colchicine Site) | Tubulin (Colchicine Site) |
| Binding Affinity ( | Moderate ( | High ( | Very High ( |
| Cellular IC50 (MCF-7) | |||
| Toxicity Profile | Low (Vitamin B3 analog) | High (Narrow therapeutic index) | High (Cardiotoxicity) |
| Solubility (LogP) | ~2.8 (Lipophilic, good permeability) | 1.03 (Moderate) | 3.2 (Lipophilic) |
| Synthetic Utility | High (Versatile C3/C6 functionalization) | Low (Complex natural product) | Moderate (Stilbene isomerization issues) |
*Note: The methyl ester is a lead compound. Derivatization (e.g., to hydrazides) typically improves IC50 to the low micromolar/nanomolar range.
B. Comparative Metrics: Nur77 Modulation
Comparing the scaffold's potential against the standard Nur77 agonist Cytosporone B.
| Metric | Nicotinate Derivatives | Cytosporone B (Csn-B) |
| Mechanism | Nuclear Export & Mitochondrial Targeting | Agonist / DNA Binding Modulation |
| Selectivity | High for Nur77 vs. Nurr1 | Moderate |
| Apoptotic Induction | Rapid (via Bcl-2 conversion) | Slower (Transcriptional) |
| Chemical Stability | High (Stable aromatic core) | Moderate (Phenolic oxidation) |
Experimental Protocols
To validate the activity of this compound or its derivatives, the following standardized protocols are recommended.
Protocol A: Tubulin Polymerization Assay (Fluorescence Based)
Objective: Quantify the inhibition of microtubule assembly.
-
Reagent Prep: Prepare 10 mg/mL tubulin stock in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.
-
Compound Addition: Add this compound (final conc. 1–50
) to a black 96-well plate. Use Colchicine (3 ) as a positive control and DMSO (0.1%) as a negative control. -
Initiation: Add tubulin solution containing DAPI (reporter dye) to the wells at
. -
Measurement: Transfer to a plate reader pre-warmed to
. Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes. -
Analysis: Plot fluorescence vs. time. Calculate
of polymerization.
Protocol B: Nur77 Nuclear Export Assay (Immunofluorescence)
Objective: Visualize the translocation of Nur77 from nucleus to cytoplasm.
-
Cell Culture: Seed HGC-27 or HeLa cells on glass coverslips.
-
Treatment: Treat cells with the test compound (
) or Cytosporone B ( ) for 3–6 hours. -
Fixation: Fix with 4% paraformaldehyde (15 min) and permeabilize with 0.5% Triton X-100.
-
Staining:
-
Primary Ab: Anti-Nur77 (Mouse monoclonal).
-
Secondary Ab: FITC-conjugated Anti-Mouse.
-
Counterstain: DAPI (Nucleus) and MitoTracker Red (Mitochondria).
-
-
Microscopy: Image using Confocal Microscopy.
-
Quantification: Calculate the ratio of Cytoplasmic/Nuclear fluorescence intensity.
Synthesis & Workflow Overview
The strategic value of this compound lies in its role as a "Divergent Intermediate."
Figure 3: Synthetic Workflow. Converting the methyl ester scaffold into high-potency therapeutics.
Conclusion & Recommendation
This compound is a robust, chemically stable scaffold that offers a distinct advantage over traditional inhibitors: Modularity .
-
For Tubulin Research: It provides a lower-toxicity alternative to Colchicine for studying the CBS, particularly when exploring the effects of B-ring modifications (the methoxyphenyl group).
-
For Cancer Drug Discovery: It serves as the primary building block for Nur77-targeting agents , a mechanism that bypasses traditional chemotherapy resistance (e.g., p53 mutations).
Recommendation: Use this compound as the starting material (Lead) for SAR campaigns. For direct inhibition assays, concentrations >10
References
-
Wang, J., et al. (2014). Design, synthesis and biological evaluation of novel nicotinoyl hydrazone derivatives as potential Nur77 modulators.MDPI Molecules , 19(11), 19172-19187. Available at: [Link]
- Lu, Y., et al. (2012).Discovery of novel colchicine-binding site inhibitors based on the 6-phenyl-nicotinic acid scaffold.Bioorganic & Medicinal Chemistry Letters, 22(24), 7683-7687.
-
NIH PubChem. Compound Summary: Methyl 6-(4-methoxyphenyl)pyridine-3-carboxylate. Available at: [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: Methyl 6-(4-methoxyphenyl)nicotinate
Executive Summary
Methyl 6-(4-methoxyphenyl)nicotinate (CAS: 200510-41-4) is a substituted pyridine derivative commonly used as a pharmaceutical intermediate. While often classified as an Irritant (H315, H319, H335) , its structural similarity to bioactive nicotinates necessitates a high-containment disposal strategy .
Immediate Directive:
-
NEVER dispose of this compound down the drain.[1]
-
NEVER mix with strong oxidizers or acids during waste accumulation.
-
ALWAYS segregate as "Hazardous Waste - Solid Organic" for incineration.
Chemical Profile & Hazard Identification
Understanding the chemical nature of the substance is the first step in safe disposal. This compound is an ester derivative of nicotinic acid (Vitamin B3 family), but the addition of the 4-methoxyphenyl group increases its lipophilicity and potential biological persistence.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 200510-41-4 |
| Molecular Formula | C₁₄H₁₃NO₃ |
| Physical State | Solid (Typically light pink or off-white powder) |
| Hazard Class | Irritant (Skin/Eye/Respiratory) |
| Signal Word | WARNING |
| Incompatibilities | Strong Oxidizing Agents, Strong Bases (Hydrolysis risk) |
Why This Matters for Disposal
-
Ester Functionality: Esters are susceptible to hydrolysis in basic conditions. Mixing this waste with high-pH aqueous waste (e.g., Sodium Hydroxide solutions) can cleave the ester, releasing Methanol (flammable/toxic) and the free acid form. Therefore, keep waste streams pH-neutral.
-
Pyridine Ring: Pyridine derivatives can be thermally stable. Simple chemical deactivation (bleach/acid) is often insufficient. Incineration is the only validated method for complete destruction.
Pre-Disposal Handling & PPE
Before moving the chemical to waste accumulation areas, ensure the following barrier protections are in place.
Personal Protective Equipment (PPE) Matrix
| Protection Level | Requirement | Reason |
| Respiratory | N95 or P100 Respirator | Prevents inhalation of fine particulates (H335). |
| Dermal | Nitrile Gloves (Double-gloved recommended) | Prevents skin absorption and irritation (H315). |
| Ocular | Chemical Safety Goggles | Protects against dust ingress and accidental splashes (H319). |
| Body | Lab Coat (Buttoned) + Long Sleeves | Minimizes exposed skin surface area. |
Disposal Workflows
The following workflows dictate the operational logic for disposing of the pure solid versus solutions (e.g., reaction mixtures or mother liquors).
Workflow 1: Waste Stream Decision Tree
This logic ensures the chemical is routed to the correct destruction facility (Incinerator vs. Fuel Blending).
Caption: Decision logic for segregating this compound waste based on physical state and solvent composition.
Detailed Protocol: Solid Waste (Pure Substance)
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "this compound 100%"
-
Hazards: Check "Toxic" and "Irritant".
-
-
Transfer: Transfer solid using a disposable spatula. Do not generate dust.[2][3][4][5][6]
-
Decontamination: Wipe the exterior of the container with a methanol-dampened wipe. Dispose of the wipe in the Solid Waste container, not the trash.
Detailed Protocol: Liquid Waste (Solutions)
-
Segregation: Determine if the solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Ethyl Acetate).
-
Accumulation: Pour into the respective "Organic Solvents" carboy.
-
Note: this compound is generally stable in organic solvents.
-
-
Precipitation Risk: If the concentration is high (>100 mg/mL), the solid may precipitate out in the waste container. Ensure the waste container is not filled >90% to allow for agitation if necessary by waste handlers.
Spill Management & Emergency Procedures
In the event of a benchtop spill, immediate containment is required to prevent aerosolization.
Caption: Step-by-step spill response protocol emphasizing dust suppression.
Cleanup Steps:
-
Dampen: If the spill is a dry powder, gently lay methanol-dampened or water-dampened paper towels over the pile. Do not sweep dry powder, as this generates inhalable dust.
-
Scoop: Use a plastic scoop or dustpan to lift the dampened material.
-
Double Bag: Place waste into a clear plastic bag, seal it, and place that bag into a second bag.
-
Tag: Label as "Spill Debris: this compound."
Regulatory Compliance (RCRA & EPA)[8]
RCRA Status
Under the US Resource Conservation and Recovery Act (RCRA):
-
P-List (Acutely Hazardous): While Nicotine (CAS 54-11-5) is P075, This compound is NOT P-listed . It is a distinct chemical entity.
-
U-List: It is not U-listed.
-
Characteristic Waste: It does not typically exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003).
However , due to its pyridine core and biological activity, it must be managed as Non-Regulated Hazardous Waste (unless mixed with regulated solvents).
Best Practice: Treat as if it were a toxic organic to ensure it is incinerated rather than landfilled. This aligns with the "Cradle-to-Grave" responsibility of the generator.
References
-
BenchChem. (2025). This compound Product Overview and CAS Verification. Retrieved from
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: Methyl Nicotinate Derivatives (General Handling). Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes (P and U Lists). Retrieved from
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
Sources
Personal protective equipment for handling Methyl 6-(4-methoxyphenyl)nicotinate
As a Senior Application Scientist, I approach laboratory safety not as a passive checklist, but as a dynamic, mechanistic system. When handling Methyl 6-(4-methoxyphenyl)nicotinate (CAS 200510-41-4) , we must design our safety protocols around the compound's specific physicochemical and pharmacological behaviors.
This guide provides a self-validating operational protocol to ensure absolute safety during the handling, transfer, and disposal of this specific nicotinate derivative.
The Causality of PPE Selection & Hazard Profiling
This compound is supplied as a light pink solid[1]. To understand why specific Personal Protective Equipment (PPE) is mandated, we must examine the inherent risks of its chemical structure:
-
Dermal & Ocular Irritation (The Rubefacient Effect): As a derivative of methyl nicotinate, this compound is a potent[1]. The nicotinate core rapidly penetrates the stratum corneum, triggering prostaglandin release that relaxes smooth muscle and dilates capillaries. Even microgram quantities on the skin or in the eyes will cause severe erythema (redness), heat, and irritation[2]. Impermeable chemical barriers are non-negotiable.
-
Respiratory Sensitization: Inhalation of nicotinate dust can trigger [3].
-
Combustible Dust Hazard: Like many fine organic esters, airborne particulates of this compound can form a [4]. It can ignite if exposed to static discharge during weighing[5].
Mechanism of Action: Why Dermal Barriers are Critical
Fig 1: Mechanism of nicotinate-induced dermal erythema necessitating strict PPE compliance.
Quantitative Data & PPE Specifications
To standardize our approach, the following table synthesizes the physicochemical data and the corresponding PPE requirements needed to mitigate the risks outlined above[1][4].
| Parameter | Specification / Data | Operational Implication |
| CAS Number | 200510-41-4 | Unique identifier for inventory and hazardous waste tracking. |
| Appearance | Light pink solid | Acts as a visual indicator for contamination on white lab surfaces. |
| Melting Point | 161-165 °C | Solid at room temp; aerosolized dust generation is the primary risk. |
| Glove Material | Nitrile Rubber (Min. 0.11 mm) | Prevents dermal absorption; double-gloving is strictly recommended. |
| Eye Protection | ANSI Z87.1 Safety Goggles | Tight-fitting seal prevents micro-dust from causing ocular irritation. |
| Respirator | N95 / P100 Particulate Mask | Required only if handling outside a certified chemical fume hood. |
| Handling Tools | Static-dissipative spatulas | Mitigates the risk of combustible dust ignition during transfer. |
Step-by-Step Operational Workflow
This protocol is designed as a self-validating system . Do not proceed to the next step unless the current step's success condition (causality check) is met.
Phase 1: Pre-Operational Setup
-
Ventilation Verification: Ensure the chemical fume hood is operational. Verify the monitor reads a face velocity between 0.4 and 0.6 m/s.
-
Causality: A proper draft sweeps airborne nicotinate dust away from the operator's breathing zone, preventing [6].
-
-
Tool Selection: Gather static-dissipative weighing boats and grounded spatulas.
-
Causality: Prevents static spark generation in the presence of [5].
-
Phase 2: PPE Donning Sequence
-
Body: Don a fully buttoned, flame-resistant lab coat to protect against potential dust ignition.
-
Eyes: Equip tight-fitting chemical safety goggles. Standard safety glasses leave gaps where airborne dust can enter and react with the moisture of the eye.
-
Hands: Apply a base layer of nitrile gloves, followed by a second outer layer.
-
Causality: If the outer glove is contaminated by the light pink solid, it can be immediately doffed without exposing the skin to the [7].
-
Phase 3: Handling and Transfer
-
Weighing: Open the sealed container only inside the fume hood. Transfer the solid slowly to minimize aerosolization.
-
Sealing: Immediately recap the source bottle once the desired mass (MW: 243.26 g/mol ) is obtained[1].
Phase 4: Decontamination & Doffing
-
Surface Cleaning: Wipe down the balance and hood surface with a damp paper towel using a mild surfactant (soap) solution.
-
Causality: Nicotinates are poorly soluble in pure water but are readily [4].
-
-
Glove Removal: Doff the outer gloves inside the fume hood using the "beak method" to trap contaminants inside the inverted glove.
Fig 2: Self-validating operational workflow for handling combustible nicotinate powders.
Disposal and Emergency Plans
Waste Disposal Protocol
-
Solid Waste: All contaminated weighing boats, paper towels, and outer gloves must be placed in a clearly labeled "Hazardous Organic Solid Waste" container. Waste is classified as hazardous and must be disposed of according to [4].
-
Chemical Compatibility: Do not mix nicotinate waste with strong oxidizing agents, as this can trigger dangerous exothermic reactions[2].
Emergency Exposure Protocols
-
Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Expect localized redness (erythema) due to the rubefacient effect; seek medical evaluation if systemic vasodilation or an occurs[3].
-
Ocular Exposure: Flush eyes at the emergency eyewash station for 15 minutes, holding eyelids open to ensure removal of all combustible dust. Seek immediate ophthalmological consult[2].
-
Inhalation: Move the victim to fresh air. If experiencing asthma symptoms or breathing difficulties, administer oxygen and call a POISON CENTER or emergency services immediately[3].
References
-
DC Fine Chemicals. "Safety Data Sheet - 108710 - Methyl nicotinate". DC Fine Chemicals. URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
